molecular formula C6H11N B1288461 2-Azaspiro[3.3]heptane CAS No. 665-04-3

2-Azaspiro[3.3]heptane

Número de catálogo: B1288461
Número CAS: 665-04-3
Peso molecular: 97.16 g/mol
Clave InChI: QPEJAHMNOVMSOZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Azaspiro[3.3]heptane is a spirocyclic scaffold of significant interest in medicinal chemistry for the design of novel bioactive compounds. Its three-dimensional structure introduces rigidity and can favorably alter the physicochemical properties of molecules, making it a valuable bioisostere for rings like piperazines and morpholines . This compound serves as a key synthetic intermediate for various research applications. It is utilized as a STAT3 inhibitor for the investigation of novel cancer therapeutics and has been incorporated into the structure of potent spirocyclic inhibitors targeting the SARS-CoV-2 3CL protease, a key viral replication enzyme . Furthermore, this compound-derived amino acids, such as ornithine and GABA analogues, have been synthesized as sterically constrained building blocks for use in chemistry, biochemistry, and drug design . The scaffold is also a synthetic intermediate for inhibitors of kinases like EGFR and LRRK2, relevant in cancer and Parkinson's disease research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-azaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-2-6(3-1)4-7-5-6/h7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPEJAHMNOVMSOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60608344
Record name 2-Azaspiro[3.3]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60608344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

665-04-3
Record name 2-Azaspiro[3.3]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60608344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 665-04-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-Azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Azaspiro[3.3]heptane is a saturated heterocyclic amine characterized by a spirocyclic scaffold containing a four-membered azetidine (B1206935) ring and a cyclobutane (B1203170) ring sharing a single carbon atom. This unique three-dimensional structure has garnered significant attention in medicinal chemistry, where it is often employed as a bioisosteric replacement for piperidine (B6355638) and other cyclic amines. Its rigid conformation and distinct exit vectors offer opportunities to modulate the physicochemical and pharmacokinetic properties of drug candidates, potentially leading to improved solubility, metabolic stability, and target engagement. This technical guide provides a comprehensive overview of the core basic properties of this compound, its synthesis, and its application in drug discovery, with a focus on quantitative data and detailed experimental methodologies.

Physicochemical Properties

The fundamental physicochemical properties of this compound and its hydrochloride salt are summarized in the tables below. These parameters are crucial for assessing its potential as a scaffold in drug design and for predicting its behavior in biological systems.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₁₁N[1]
Molecular Weight97.16 g/mol [1]
Boiling Point118-120 °C[1]
140-142 °C[2][3]
Density~0.90 g/mL[1]
Calculated logP (XLogP3-AA)0.7[4]
AppearanceColorless to yellow liquid[1]
SolubilitySoluble in common organic solvents such as ethanol, benzene, and ether.[1]

Table 2: Physicochemical Properties of this compound Hydrochloride

PropertyValueSource
CAS Number1420271-08-4[5]
Molecular FormulaC₆H₁₂ClN[5]
Molecular Weight133.62 g/mol [5]
AppearanceWhite powder[6]
Purity≥98%[6]
StorageInert atmosphere, room temperature

A predicted pKa value for the related compound 2-oxa-6-azaspiro[3.3]heptane is 9.73 ± 0.20, which may offer a rough approximation for the basicity of the nitrogen in the this compound scaffold.[7]

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties are outlined below. These methods represent standard procedures in the field and can be adapted for the characterization of this compound and its derivatives.

Synthesis and Purification of this compound

A common synthetic route to 2,6-diazaspiro[3.3]heptanes, which can be adapted for this compound, involves the reductive amination of a suitable aldehyde followed by cyclization.[8]

General Synthetic Workflow:

synthesis_workflow start Aldehyde Precursor reductive_amination Reductive Amination (with primary amine/aniline) start->reductive_amination amine_intermediate Amine Intermediate reductive_amination->amine_intermediate cyclization Cyclization (e.g., with t-BuOK) amine_intermediate->cyclization crude_product Crude this compound Derivative cyclization->crude_product purification Purification (e.g., Column Chromatography) crude_product->purification final_product Purified Product purification->final_product

General synthetic workflow for azaspiro[3.3]heptanes.

Detailed Steps:

  • Reductive Amination: An appropriate aldehyde precursor is reacted with a primary amine or aniline. The iminium ion is formed in a suitable solvent like dichloroethane with an acid catalyst (e.g., acetic acid). Subsequent reduction, for instance with sodium triacetoxyborohydride, yields the amine intermediate.[8]

  • Cyclization: The amine intermediate undergoes cyclization to form the spirocyclic core. This is often achieved using a strong base such as potassium tert-butoxide in a solvent like THF.[8]

  • Purification: The crude product is purified using standard techniques such as column chromatography to yield the desired this compound derivative.[8]

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) of the conjugate acid of this compound can be determined by potentiometric titration.

Experimental Workflow for pKa Determination:

pka_determination sample_prep Prepare aqueous solution of this compound (known concentration) titration Titrate with a standardized strong acid (e.g., HCl) sample_prep->titration ph_measurement Monitor pH with a calibrated pH electrode titration->ph_measurement continuous data_plotting Plot pH vs. Volume of titrant added ph_measurement->data_plotting pka_calc Determine pKa from the half-equivalence point data_plotting->pka_calc

Workflow for pKa determination by potentiometric titration.

Methodology:

  • Solution Preparation: A solution of this compound of known concentration is prepared in deionized water.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., hydrochloric acid) of known concentration. The titrant is added in small, precise increments.

  • pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added.

  • pKa Calculation: The equivalence point of the titration is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.

logP Determination by Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by measuring its distribution between an aqueous and an immiscible organic phase, typically n-octanol and water.

Experimental Workflow for logP Determination:

logp_determination sample_prep Dissolve this compound in pre-saturated n-octanol and water equilibration Shake the mixture to allow for partitioning sample_prep->equilibration phase_separation Centrifuge to separate the n-octanol and aqueous phases equilibration->phase_separation concentration_measurement Measure the concentration of the analyte in each phase (e.g., by UV-Vis or LC-MS) phase_separation->concentration_measurement logp_calc Calculate logP as log([analyte]octanol / [analyte]water) concentration_measurement->logp_calc

Workflow for logP determination by the shake-flask method.

Methodology:

  • Phase Saturation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of this compound is dissolved in a mixture of the pre-saturated n-octanol and water.

  • Equilibration: The mixture is shaken for a sufficient period to allow for the compound to reach equilibrium between the two phases.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Concentration Measurement: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).

  • logP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Role in Drug Discovery and Signaling Pathways

The this compound scaffold is a valuable building block in drug discovery, primarily utilized as a saturated, three-dimensional bioisostere for the piperidine ring.[9][10] This substitution can lead to favorable changes in physicochemical properties, such as a decrease in lipophilicity (logD), which can be attributed to an increase in basicity.[11]

A notable example of a drug candidate incorporating a closely related scaffold is AZD1979 , which features a 2-oxa-6-azaspiro[3.3]heptane moiety. AZD1979 is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1).[11] MCHR1 is a G protein-coupled receptor (GPCR) primarily expressed in the brain that plays a crucial role in the regulation of energy homeostasis and feeding behavior.

MCHR1 Signaling Pathway

Activation of MCHR1 by its endogenous ligand, melanin-concentrating hormone (MCH), leads to the coupling of Gαi and Gαq proteins, initiating two distinct downstream signaling cascades.[12]

MCHR1 signaling pathway and the antagonistic action of AZD1979.

Gαi-Coupled Pathway: Upon activation, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of protein kinase A (PKA) and other downstream effectors, influencing neuronal excitability.[12]

Gαq-Coupled Pathway: The Gαq subunit activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events can lead to the phosphorylation of extracellular signal-regulated kinases (ERK), ultimately modulating gene expression and other cellular responses.[12][13]

By acting as an antagonist, AZD1979 blocks the binding of MCH to MCHR1, thereby inhibiting both the Gαi and Gαq signaling cascades. This mechanism of action is being explored for its therapeutic potential in treating obesity and other metabolic disorders.

Conclusion

This compound is a synthetically accessible and versatile scaffold with significant potential in drug discovery. Its rigid, three-dimensional structure offers a compelling alternative to more traditional cyclic amines, allowing for the fine-tuning of critical drug-like properties. While a comprehensive experimental characterization of the parent compound's basic properties is still emerging in the public domain, the available data and the demonstrated utility of its derivatives in modulating important biological targets, such as MCHR1, underscore the importance of this structural motif. Further exploration of the chemical space around the this compound core is likely to yield novel therapeutic agents with improved pharmacological profiles.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Azaspiro[3.3]heptane, a saturated heterocyclic amine with the chemical formula C₆H₁₁N, has emerged as a valuable building block in modern medicinal chemistry. Its rigid, three-dimensional spirocyclic scaffold makes it an attractive bioisostere for the piperidine (B6355638) ring, a common motif in many pharmaceuticals. The replacement of piperidine with this compound can lead to improved physicochemical and pharmacokinetic properties, such as aqueous solubility and metabolic stability, while maintaining or enhancing biological activity. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its role in drug discovery, particularly in the context of CXCR2 antagonists and TACE inhibitors.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These parameters are crucial for predicting the behavior of the molecule in biological systems and for its application in drug design and development.

Table 1: General Physicochemical Properties of this compound

PropertyValueSource
CAS Number 665-04-3[1][2]
Molecular Formula C₆H₁₁N[1][2]
Molecular Weight 97.16 g/mol [1][2]
Appearance Colorless to yellow liquid[1]
Boiling Point 140-142 °C[1][2]
Density ~0.90 g/mL[1]

Table 2: Key Physicochemical Parameters for Drug Discovery

ParameterValue (Free Base)Value (Hydrochloride Salt)Value (Oxalate Salt)Notes
pKa (predicted) 10.5 ± 0.4--Predicted using computational software. Experimental determination is recommended for confirmation.
logP (calculated) 0.7 (XLogP3-AA)--Calculated value from PubChem.[3] A positive value indicates higher lipophilicity.
Aqueous Solubility Predicted to be soluble.SolidSolidQualitative assessment. Quantitative experimental data is not readily available.
Melting Point Not applicable (liquid at STP)No data available.No data available.The hydrochloride is known to be a solid, but a specific melting point is not reported in the available literature.

Role in Drug Discovery: A Piperidine Bioisostere

The this compound scaffold has gained significant attention as a piperidine isostere in drug discovery programs.[4] Its unique spirocyclic nature imparts a rigid conformation that can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, its physicochemical properties can offer advantages over traditional piperidine-containing compounds.

Modulation of CXCR2 and TACE Signaling Pathways

This compound has been incorporated into molecules targeting key players in inflammatory and disease progression pathways, such as the C-X-C chemokine receptor 2 (CXCR2) and Tumor Necrosis Factor-α Converting Enzyme (TACE).

CXCR2 Antagonism:

CXCR2 is a G-protein coupled receptor (GPCR) that plays a critical role in the recruitment of neutrophils to sites of inflammation.[5] Dysregulated CXCR2 signaling is implicated in a variety of inflammatory diseases.[6] AZD5069 is an example of a selective CXCR2 antagonist that incorporates the this compound moiety.[6][7][8][9] By blocking the binding of chemokines like CXCL8 to CXCR2, these antagonists can inhibit downstream signaling cascades, leading to a reduction in neutrophil migration and inflammation.

CXCR2_Antagonist_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CXCL8 CXCL8 CXCR2 CXCR2 CXCL8->CXCR2 Binds G_protein G-protein (Gαβγ) CXCR2->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Chemotaxis Neutrophil Chemotaxis & Activation Ca_release->Chemotaxis MAPK_pathway MAPK Pathway (ERK, p38) PKC->MAPK_pathway MAPK_pathway->Chemotaxis AZD5069 AZD5069 (contains 2-Azaspiro [3.3]heptane) AZD5069->CXCR2 Blocks

CXCR2 Antagonist Signaling Pathway

TACE Inhibition:

TACE (also known as ADAM17) is a metalloproteinase responsible for cleaving the membrane-bound precursor of Tumor Necrosis Factor-α (pro-TNF-α) to release the soluble, pro-inflammatory cytokine TNF-α.[10][11][12] TMI-1 is a dual inhibitor of TACE and matrix metalloproteinases (MMPs) that utilizes a scaffold which can incorporate spirocyclic structures.[10][11][12] By inhibiting TACE, these compounds block the production of soluble TNF-α, thereby reducing inflammation.

TACE_Inhibitor_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space pro_TNF pro-TNF-α s_TNF Soluble TNF-α pro_TNF->s_TNF Cleavage by TACE TACE TACE (ADAM17) TNFR TNFR s_TNF->TNFR Binds Inflammation Pro-inflammatory Signaling (NF-κB, MAPK) TNFR->Inflammation Activates TMI_1 TACE Inhibitor (e.g., TMI-1) TMI_1->TACE Inhibits

TACE Inhibitor Signaling Pathway

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate determination of physicochemical properties. The following sections outline standard procedures for measuring pKa, logP, and aqueous solubility.

pKa Determination by Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. The pKa is the pH at which the compound is 50% ionized.

pKa_Workflow prep Sample Preparation (Dissolve this compound in deionized water) titration Potentiometric Titration (Titrate with standard HCl solution) prep->titration monitoring pH Monitoring (Record pH after each titrant addition) titration->monitoring analysis Data Analysis (Plot pH vs. volume of titrant) monitoring->analysis pKa_det pKa Determination (Identify inflection point of the curve) analysis->pKa_det logP_Workflow prep Preparation (Add this compound to pre-saturated n-octanol and water) equilibration Equilibration (Shake at constant temperature) prep->equilibration separation Phase Separation (Centrifuge to separate layers) equilibration->separation analysis Concentration Analysis (Measure concentration in each phase using GC or LC-MS) separation->analysis logP_calc logP Calculation (log([C]octanol / [C]water)) analysis->logP_calc Solubility_Workflow prep Sample Preparation (Add excess this compound to aqueous buffer) equilibration Equilibration (Agitate at constant temperature for 24-48 hours) prep->equilibration separation Separation of Undissolved Solid (Centrifuge and/or filter) equilibration->separation analysis Concentration Analysis (Measure concentration of the saturated solution via HPLC or LC-MS) separation->analysis solubility_det Solubility Determination (Concentration of the saturated solution) analysis->solubility_det

References

2-Azaspiro[3.3]heptane: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Azaspiro[3.3]heptane, a unique spirocyclic saturated heterocycle, has garnered significant attention in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure makes it an attractive building block and a non-classical bioisostere for commonly used fragments like piperidine (B6355638).[1][2] The constrained conformation of the this compound scaffold provides predictable exit vectors for substituents, enabling a more precise exploration of chemical space and potentially leading to improved target selectivity and pharmacokinetic properties.[1][3] This technical guide provides an in-depth overview of this compound, including its chemical properties, synthesis, and applications, with a focus on its relevance to researchers and scientists in the field of drug development.

Core Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the table below. Understanding these properties is crucial for its application in synthesis and drug design.

PropertyValueReference
CAS Number 665-04-3[4][5][6]
Molecular Formula C6H11N[4][5][6]
Molecular Weight 97.16 g/mol [4][6]
Boiling Point 140-142°C[4]
IUPAC Name This compound[6]
SMILES C1CC2(C1)CNC2[5][6]
InChI InChI=1S/C6H11N/c1-2-6(3-1)4-7-5-6/h7H,1-5H2[6]
InChIKey QPEJAHMNOVMSOZ-UHFFFAOYSA-N[6]
Storage Conditions 2-8°C, protect from light[4]

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is a key area of research, with several routes developed to access this valuable scaffold. These methods often involve the construction of the two four-membered rings through cyclization reactions.[7]

Representative Synthesis of this compound

A common synthetic strategy involves the deprotection of a protected precursor, such as N-tosyl-2-azaspiro[3.3]heptane. The following protocol is a representative example.

Experimental Protocol: Detosylation to form this compound [8]

  • Dissolution: Dissolve 2-tosyl-2-azaspiro[3.3]heptane (7.3g, 0.03mol) in 30mL of 1,2-dimethoxyethane.

  • Reaction Initiation: To the resulting mixture, add dropwise 50mL of a freshly prepared sodium naphthalene (B1677914) solution under cooling in an ice-water bath.

  • Reaction: Allow the resulting mixture to react at room temperature for 1 hour.

  • Quenching: Quench the reaction with the addition of water.

  • Purification: Concentrate the reaction liquor and then purify it using a silica-gel column (dichloromethane:methanol = 20:0 to 1:0) to yield this compound. This method has been reported to produce the final compound in a yield of 83%.[8]

Preparation of this compound Hydrochloride

For applications in drug development, this compound is often converted to a salt form, such as the hydrochloride, to improve its handling and solubility.

Experimental Protocol: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the free base of this compound in a suitable organic solvent, such as diethyl ether or dichloromethane.

  • Acidification: While stirring, add a solution of hydrochloric acid (e.g., concentrated aqueous HCl or HCl in a solvent like diethyl ether) dropwise to the solution of the free base.[9]

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution. The solution will turn cloudy upon addition of the acid.[9]

  • Isolation: The precipitate can be collected by filtration, washed with a small amount of the solvent, and dried under vacuum to yield this compound hydrochloride.

Applications in Drug Discovery

The unique structural features of this compound have led to its increasing use in drug discovery programs. Its primary application is as a bioisosteric replacement for piperidine, a common motif in many approved drugs.[2]

Bioisosterism and Structural Advantages

The rigid spirocyclic nature of this compound offers several advantages over the more flexible piperidine ring:

  • Conformational Rigidity: The locked conformation of the spirocycle reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity.

  • Three-Dimensionality: It provides a well-defined three-dimensional arrangement of substituents, allowing for precise interactions with protein binding pockets.[10]

  • Novel Chemical Space: The use of this scaffold allows for the exploration of novel chemical space, which can lead to the discovery of compounds with improved properties, such as enhanced metabolic stability or reduced off-target effects.[2][11]

  • Lipophilicity Modulation: In some cases, replacing a piperidine or morpholine (B109124) ring with an azaspiro[3.3]heptane derivative can lead to a decrease in lipophilicity (logD7.4), which is a desirable property for drug candidates.[12]

Logical Pathway for Bioisosteric Replacement

The decision to use this compound as a bioisostere often follows a logical progression in the drug design process. The following diagram illustrates a simplified workflow for considering this scaffold as a replacement for a traditional piperidine ring.

G cluster_0 Lead Optimization Lead_Compound Lead Compound with Piperidine Moiety Problem Identified Issues (e.g., Poor Metabolism, Off-target Effects, Low Potency) Lead_Compound->Problem Hypothesis Hypothesis: Improve Properties via Bioisosteric Replacement Problem->Hypothesis Synthesis Synthesis of this compound Analogue Hypothesis->Synthesis Testing In Vitro and In Vivo Testing Synthesis->Testing Analysis Data Analysis and Comparison to Original Lead Testing->Analysis

Caption: A logical workflow for the bioisosteric replacement of piperidine with this compound in a lead optimization campaign.

Conclusion

This compound is a valuable and increasingly popular building block in modern drug discovery. Its unique structural and physicochemical properties make it an effective tool for addressing common challenges in lead optimization, such as improving metabolic stability, modulating lipophilicity, and enhancing target selectivity. As synthetic methodologies for this scaffold continue to improve, its application in the development of novel therapeutics is expected to grow, offering new possibilities for the design of next-generation medicines.

References

The Ascendancy of Azaspirocycles: A Technical Guide to Their Discovery, History, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azaspirocyclic compounds, characterized by a unique three-dimensional architecture where two rings share a single nitrogen-containing spirocenter, have emerged from the annals of natural product chemistry to become a cornerstone of modern medicinal chemistry.[1] Their inherent structural rigidity and precise vectoral presentation of substituents offer significant advantages in drug design, leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.[1][2] This technical guide provides a comprehensive overview of the discovery, history, and evolving synthetic strategies for this critical class of molecules. It details key experimental protocols, presents quantitative data on their physicochemical and biological properties, and visualizes their engagement with critical signaling pathways, offering a vital resource for researchers in drug discovery and development.

A Historical Perspective: From Natural Poisons to Privileged Scaffolds

The story of azaspirocyclic compounds begins not in the laboratory, but in the natural world, with the isolation of potent alkaloids from plants and animals. These naturally occurring compounds, often used as poisons in traditional hunting practices, laid the groundwork for our understanding of the unique biological activities associated with the azaspirocyclic core.

A pivotal moment in the history of these compounds was the isolation and characterization of dioscorine in the late 19th century. First isolated by Boorsma in 1894 from the tubers of Dioscorea hirsuta, a species of tropical yam, its crystalline form was obtained by Schutte in 1897.[3] Dioscorine, a neurotoxin, was historically used as a monkey and arrow poison.[3] Its structure, featuring an 8-azaspiro[bicyclo[2.2.2]octane-2,2′-pyran] core, presented a significant puzzle to chemists of the era.

Another critical chapter in the early history of azaspirocycles was the discovery of histrionicotoxins . The first record of their use dates back to 1823, when Captain Charles Stuart Cochrane observed indigenous tribes in Colombia using poison-tipped darts for hunting, the poison being derived from the skin of the poison dart frog, Oophaga histrionica.[4][5] However, it was not until 1971 that the complex spirocyclic structures of these toxins were fully elucidated.[4][6][7] Histrionicotoxins are characterized by a 1-azaspiro[5.5]undecane skeleton and act as non-competitive inhibitors of nicotinic acetylcholine (B1216132) receptors.[4]

These early discoveries of complex, biologically active natural products spurred the development of synthetic chemistry to not only replicate these structures but also to explore the broader chemical space of azaspirocyclic compounds. The challenges posed by the synthesis of these intricate molecules drove innovation in synthetic methodologies for decades.[8]

The modern era of azaspirocyclic chemistry has been defined by their recognition as "privileged scaffolds" in medicinal chemistry. This shift in perspective was driven by the realization that the rigid, three-dimensional nature of the azaspirocyclic core could be exploited to design drugs with superior properties compared to their flatter, more traditional aromatic counterparts.[1][2] This has led to an explosion of interest in the synthesis and application of novel azaspirocyclic compounds in drug discovery programs targeting a wide range of diseases.

The Modern Era: Azaspirocycles in Drug Discovery

The unique structural features of azaspirocycles have made them particularly valuable in the development of therapies targeting complex biological systems like the central nervous system (CNS) and in the modulation of protein-protein interactions. Their three-dimensional nature allows for the precise positioning of functional groups to interact with the intricate topographies of binding sites on proteins such as G-protein coupled receptors (GPCRs) and kinases.[1]

Targeting Kinases in Neurodegenerative Disease

A prominent example of the successful application of azaspirocyclic scaffolds is in the development of inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations in the LRRK2 gene are a significant genetic risk factor for Parkinson's disease. Recently, the discovery of potent and selective azaspirocyclic 1H-3,4,5-trisubstituted pyrazoles as LRRK2 kinase inhibitors has shown great promise. These compounds have demonstrated the ability to cross the blood-brain barrier, a critical requirement for treating neurodegenerative diseases.

dot

LRRK2_Signaling_Pathway cluster_upstream Upstream Activation cluster_lrrk2 LRRK2 Kinase Core cluster_downstream Downstream Effects Ligand Ligand Receptor Receptor Ligand->Receptor LRRK2_Inactive LRRK2 (Inactive) Receptor->LRRK2_Inactive Activates LRRK2_Active LRRK2 (Active) LRRK2_Inactive->LRRK2_Active Phosphorylation Rab_GTPases Rab_GTPases LRRK2_Active->Rab_GTPases Phosphorylates Neuronal_Damage Neuronal_Damage Azaspirocyclic_Inhibitor Azaspirocyclic Inhibitor Azaspirocyclic_Inhibitor->LRRK2_Active Inhibits Vesicular_Trafficking Vesicular_Trafficking Rab_GTPases->Vesicular_Trafficking Regulates Cytoskeletal_Dynamics Cytoskeletal_Dynamics Rab_GTPases->Cytoskeletal_Dynamics Regulates Vesicular_Trafficking->Neuronal_Damage Leads to Cytoskeletal_Dynamics->Neuronal_Damage Leads to

Caption: LRRK2 Signaling Pathway and Inhibition by Azaspirocyclic Compounds.

Modulating GPCRs for Neurological and Psychiatric Disorders

Azaspirocycles have also proven to be effective modulators of G-protein coupled receptors (GPCRs), such as the M4 muscarinic acetylcholine receptor, a key target in the treatment of neuropsychiatric disorders.[9] The rigid conformation of the azaspirocyclic scaffold allows for highly selective interactions with the receptor's binding pocket, minimizing off-target effects.

dot

M4_Muscarinic_Receptor_Signaling_Pathway cluster_receptor Receptor Activation cluster_gprotein G-Protein Signaling cluster_cellular Cellular Response Acetylcholine Acetylcholine M4_Receptor M4 Receptor Acetylcholine->M4_Receptor Binds Gi_Protein Gi Protein M4_Receptor->Gi_Protein Activates Azaspirocyclic_Ligand Azaspirocyclic Ligand Azaspirocyclic_Ligand->M4_Receptor Modulates Adenylyl_Cyclase Adenylyl_Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ion_Channel_Modulation Ion_Channel_Modulation PKA->Ion_Channel_Modulation Phosphorylates Neurotransmitter_Release Neurotransmitter_Release PKA->Neurotransmitter_Release Modulates Neuronal_Excitability Neuronal_Excitability Ion_Channel_Modulation->Neuronal_Excitability Alters Neurotransmitter_Release->Neuronal_Excitability Alters

Caption: M4 Muscarinic Receptor Signaling Pathway and Modulation by Azaspirocyclic Ligands.

Physicochemical and Biological Properties: A Quantitative Overview

The advantages of azaspirocyclic scaffolds in drug design are rooted in their distinct physicochemical properties. The introduction of a spirocenter increases the fraction of sp3-hybridized carbons (Fsp3), which is often correlated with improved solubility, metabolic stability, and reduced off-target toxicity.[10][11]

Table 1: Comparative Physicochemical Properties of Azaspirocyclic Scaffolds

ScaffoldMolecular Weight ( g/mol )LogPPolar Surface Area (Ų)Fsp³
2-Azaspiro[3.3]heptane97.160.2812.031.00
1-Azaspiro[4.4]nonane125.221.5812.031.00
2-Azaspiro[4.4]nonane125.221.5812.031.00
2-Oxa-6-azaspiro[3.3]heptane99.13-0.6321.261.00
Piperidine85.150.8412.031.00
Morpholine87.12-0.8721.261.00

Data is computationally generated and serves for comparative purposes.

The biological activity of azaspirocyclic compounds is highly dependent on the specific scaffold and its substitution pattern. The following table provides a summary of the inhibitory activities of representative azaspirocyclic compounds against various kinase targets.

Table 2: Biological Activity of Representative Azaspirocyclic Kinase Inhibitors

Compound ClassTarget KinaseIC₅₀ (nM)Cell LineReference
Azaspirooxindolinone derivative (3d)ITK910Jurkat[12][13]
Azaspirooxindolinone derivative (3j)BTK1380Ramos[12][13]
Azaspirooxindolinone derivative (3f)BTK1820Ramos[12][13]
Azaspirooxindolinone derivative (3g)BTK1420Ramos[12][13]

Key Synthetic Methodologies and Experimental Protocols

The construction of the azaspirocyclic core has been a subject of intense research, leading to the development of a diverse array of synthetic strategies. Key methodologies include intramolecular cyclization reactions, cycloadditions, and ring-rearrangement reactions.

dot

Synthetic_Workflow Start Acyclic Precursor Selection Method_Selection Synthetic Method Selection Start->Method_Selection RCM Ring-Closing Metathesis Method_Selection->RCM Diene Precursor Pictet_Spengler Pictet-Spengler Reaction Method_Selection->Pictet_Spengler β-Arylethylamine Precursor Mannich Intramolecular Mannich Reaction Method_Selection->Mannich Amine and Carbonyl Precursors Cyclization Spirocyclization RCM->Cyclization Pictet_Spengler->Cyclization Mannich->Cyclization Purification Purification and Characterization Cyclization->Purification Final_Product Azaspirocyclic Compound Purification->Final_Product

Caption: General Workflow for the Synthesis of Azaspirocyclic Compounds.

Pictet-Spengler Reaction

The Pictet-Spengler reaction, first reported in 1911, is a powerful method for the synthesis of tetrahydro-β-carbolines and related heterocyclic systems.[14] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[14] This reaction has been adapted for the synthesis of azaspirocyclic frameworks.[15][16]

Experimental Protocol: Iridium-Catalyzed Azaspirocyclization via an Interrupted Pictet-Spengler Reaction [15][16]

  • Materials: Indole-tethered amide/lactam substrate, Vaska's catalyst ([Ir(CO)Cl(PPh₃)₂]), tetramethyldisiloxane (TMDS), and an appropriate solvent (e.g., toluene).

  • Procedure:

    • To a solution of the indole-tethered amide or lactam in toluene (B28343) at room temperature, add Vaska's catalyst (e.g., 1-5 mol%).

    • Add tetramethyldisiloxane (TMDS) as the terminal reductant (typically 2 equivalents).

    • Stir the reaction mixture at room temperature for the specified time (e.g., 60 minutes), monitoring the reaction progress by an appropriate method (e.g., TLC or NMR).

    • Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.

Intramolecular Mannich Reaction

The intramolecular Mannich reaction is a versatile tool for the construction of nitrogen-containing rings. It involves the reaction of an amine, a non-enolizable aldehyde (often formaldehyde), and a carbon acid component that are all part of the same molecule. This reaction has been successfully employed in the synthesis of various azaspirocyclic natural products and their analogs.[17][18]

Experimental Protocol: General Procedure for Intramolecular Mannich Reaction [19]

  • Materials: A substrate containing an amine, an aldehyde or ketone, and a nucleophilic carbon center, and a suitable solvent (e.g., ethanol, acetonitrile). The reaction may be catalyzed by an acid or a base depending on the substrate.

  • Procedure:

    • Dissolve the substrate in the chosen solvent.

    • If required, add the acid or base catalyst.

    • Heat the reaction mixture to reflux and monitor the reaction for completion.

    • After the reaction is complete, cool the mixture to room temperature.

    • The product is then isolated and purified by standard methods, such as extraction and chromatography.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has become a powerful and widely used method for the formation of cyclic alkenes, including those embedded within azaspirocyclic systems.[20][21] This reaction typically employs ruthenium-based catalysts, such as the Grubbs or Hoveyda-Grubbs catalysts.[22][23]

Experimental Protocol: General Procedure for Ring-Closing Metathesis [22]

  • Materials: A diene substrate, a ruthenium metathesis catalyst (e.g., second-generation Grubbs' catalyst or second-generation Hoveyda-Grubbs' catalyst), and a degassed solvent (e.g., dichloromethane (B109758) or toluene).

  • Procedure:

    • Dissolve the diene substrate in the degassed solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add the ruthenium catalyst (typically 1-10 mol%).

    • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.

    • Quench the reaction (e.g., by adding ethyl vinyl ether).

    • Concentrate the reaction mixture and purify the product by column chromatography to remove the ruthenium byproducts.

Conclusion and Future Outlook

The journey of azaspirocyclic compounds from their origins as complex natural toxins to their current status as indispensable tools in drug discovery is a testament to the power of chemical synthesis and the ever-evolving understanding of molecular recognition. Their unique three-dimensional structures provide a powerful platform for the design of highly potent and selective therapeutic agents. The continued development of novel and efficient synthetic methodologies will undoubtedly accelerate the exploration of new chemical space and the application of azaspirocyclic scaffolds to an even broader range of challenging biological targets. As our ability to rationally design and synthesize these intricate molecules improves, the future of azaspirocyclic compounds in medicine looks exceptionally bright.

References

2-Azaspiro[3.3]heptane: A Technical Guide to a Rising Star in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest for novel therapeutic agents with improved pharmacological profiles, the exploration of three-dimensional molecular scaffolds has become a cornerstone of modern medicinal chemistry. Among these, strained spirocyclic systems have garnered significant attention for their ability to impart desirable physicochemical properties and novel intellectual property. 2-Azaspiro[3.3]heptane, a conformationally restricted saturated heterocycle, has emerged as a particularly valuable building block. Its rigid framework serves as a bioisosteric replacement for commonly used motifs like piperidine (B6355638) and morpholine, offering a unique vectoral projection of substituents and the potential to enhance aqueous solubility, metabolic stability, and target engagement.[1][2][3][4][5][6][7] This in-depth guide provides a comprehensive overview of this compound, including its synthesis, key physicochemical properties, and strategic application in drug design, supported by detailed experimental protocols and structured data for easy reference.

Physicochemical Properties

The unique structural features of this compound and its derivatives translate into distinct physicochemical properties that are attractive for drug development. The introduction of a spirocyclic center can lead to a decrease in lipophilicity (logD) despite the addition of a carbon atom, a phenomenon attributed to an increase in basicity.[3]

Table 1: Physicochemical Properties of this compound and Related Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberReference
This compoundC₆H₁₁N97.16665-04-3[8][9][10]
2-Azaspiro[3.3]heptan-6-olC₆H₁₁NO113.161256352-97-2[11]
2-Oxa-6-azaspiro[3.3]heptaneC₅H₉NO99.13174-78-7[12]

Synthesis of this compound and its Derivatives

The synthesis of this compound has been approached through various routes, often involving the construction of the two four-membered rings in a sequential manner. A common strategy involves the preparation of a protected intermediate, such as the N-tosyl or N-Boc derivative, which can then be deprotected to yield the free base.

Key Synthetic Workflow

The following diagram illustrates a generalized synthetic approach to this compound, highlighting the key stages of ring formation and deprotection.

G Generalized Synthesis of this compound A Starting Materials (e.g., Dibromopentaerythritol derivatives) B First Ring Closure (Azetidine formation) A->B C Functional Group Interconversion B->C D Second Ring Closure (Cyclobutane formation) C->D E Protected this compound (e.g., N-Tosyl, N-Boc) D->E F Deprotection E->F G This compound F->G

Caption: A high-level overview of the synthetic strategy for this compound.

Experimental Protocols

1. Synthesis of 2-Tosyl-2-azaspiro[3.3]heptane

This procedure outlines a common method for the preparation of the N-tosylated precursor to this compound.

  • Materials: 3,3-Bis(hydroxymethyl)azetidine tosylate, thionyl chloride, pyridine.

  • Procedure:

    • To a stirred solution of 3,3-bis(hydroxymethyl)azetidine tosylate in pyridine, add thionyl chloride dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford 2-tosyl-2-azaspiro[3.3]heptane.

2. Deprotection to this compound

This protocol describes the removal of the tosyl protecting group to yield the free base.[9]

  • Materials: 2-Tosyl-2-azaspiro[3.3]heptane, sodium naphthalene (B1677914), 1,2-dimethoxyethane.

  • Procedure:

    • Dissolve 2-tosyl-2-azaspiro[3.3]heptane (7.3g, 0.03 mol) in 30 mL of 1,2-dimethoxyethane.[9]

    • To the resulting mixture, add dropwise 50 mL of a freshly prepared sodium naphthalene solution under cooling in an ice-water bath.[9]

    • Allow the resulting mixture to react at room temperature for 1 hour.[9]

    • Quench the reaction with water.[9]

    • Concentrate the reaction liquor and purify by silica-gel column chromatography (dichloromethane:methanol = 20:0 to 1:0) to yield 2.41g of this compound (83% yield).[9]

Application in Medicinal Chemistry: A Bioisosteric Approach

The rigid spirocyclic core of this compound makes it an excellent bioisostere for piperidine, a ubiquitous scaffold in approved drugs.[5][7] The replacement of a flexible piperidine ring with the constrained this compound moiety can lead to improved selectivity and reduced off-target effects by locking the conformation of the molecule. Furthermore, this substitution can alter the pKa and lipophilicity, potentially improving the pharmacokinetic profile of a drug candidate.[3]

The following diagram illustrates the bioisosteric relationship and the resulting change in the orientation of substituents.

G Bioisosteric Replacement of Piperidine with this compound cluster_0 Piperidine Scaffold cluster_1 This compound Scaffold A Piperidine R1 R1 A->R1 Equatorial/Axial R2 R2 A->R2 N-substituent B This compound A->B Bioisosteric Replacement R1_prime R1 B->R1_prime Defined Vector R2_prime R2 B->R2_prime N-substituent

Caption: The strategic replacement of a flexible piperidine ring with a rigid this compound core.

Conclusion

This compound is a versatile and valuable building block for modern drug discovery. Its unique three-dimensional structure and favorable physicochemical properties offer medicinal chemists a powerful tool to overcome challenges associated with traditional heterocyclic scaffolds. The synthetic routes are becoming increasingly accessible, enabling the exploration of this novel chemical space. As the demand for drug candidates with improved efficacy and safety profiles continues to grow, the strategic incorporation of this compound and its derivatives is poised to make a significant impact on the development of next-generation therapeutics.

References

Structural Characterization of 2-Azaspiro[3.3]heptane: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Azaspiro[3.3]heptane has emerged as a significant scaffold in modern medicinal chemistry, primarily recognized for its role as a bioisostere of the ubiquitous piperidine (B6355638) ring.[1][2][3] Its rigid, three-dimensional structure offers a unique conformational constraint that can lead to improved pharmacological properties such as enhanced metabolic stability, reduced off-target effects, and modulated lipophilicity.[2] This technical guide provides a comprehensive overview of the structural characterization of the this compound core, presenting key data from spectroscopic and crystallographic analyses, detailed experimental protocols for its synthesis, and workflows illustrating its application in drug discovery.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
Molecular FormulaC₆H₁₁N[4]
Molecular Weight97.16 g/mol [4]
IUPAC NameThis compound[4]
CAS Number665-04-3[5]
Boiling Point140-142 °C[5]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of a this compound derivative, such as its hydrochloride salt, is expected to show distinct signals for the protons on the two four-membered rings. For instance, in 2-Azaspiro[3.3]heptan-5-one hydrochloride, characteristic proton signals are observed.[6]

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. For a symmetrical derivative like tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate, distinct signals for the spirocyclic carbons can be assigned.

A representative, though not of the parent compound, ¹H NMR spectrum is available for 2-Azaspiro[3.3]heptan-5-one, hydrochloride (1:1).[6]

Derivative ¹H NMR Data ¹³C NMR Data
2-Azaspiro[3.3]heptan-5-one, hydrochlorideSpectrum available[6]Spectrum available[6]
Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for C-H and N-H bonds.

BondFunctional GroupPredicted Frequency (cm⁻¹)Intensity
C-HAlkane2950-2850Strong
N-HSecondary Amine3500-3300Medium
C-NAmine1250-1020Medium
C-H BendAlkane1470-1450Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak ([M]⁺) for this compound is expected at an m/z of 97.[4] Common fragmentation patterns for cyclic amines involve the loss of alkyl radicals.[7][8]

m/z Possible Fragment
97[C₆H₁₁N]⁺ (Molecular Ion)
82[M - CH₃]⁺
68[M - C₂H₅]⁺

Crystallographic Data

The following data is representative of bond lengths and angles found in similar spirocyclic systems and should be considered illustrative.

Bond Typical Length (Å)
C-C (cyclobutane)1.54 - 1.56
C-N (azetidine)1.46 - 1.48
C-H1.08 - 1.10
N-H1.00 - 1.02
Angle **Typical Angle (°) **
C-C-C (cyclobutane)~88 - 90
C-N-C (azetidine)~88 - 90
H-C-H~109.5

Experimental Protocols

The synthesis of this compound and its derivatives often involves the construction of the spirocyclic core through cyclization reactions. Below is a representative protocol for the synthesis of a functionalized 2,6-diazaspiro[3.3]heptane, which illustrates the general principles involved.[9]

Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane [9]

  • Starting Material: (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine.

  • Reagents: THF, t-BuOK (1.0 M solution in THF).

  • Procedure: a. To a stirred solution of the starting material (0.209 g, 0.695 mmol) in THF (1.5 mL), add t-BuOK (1.53 mL, 1.53 mmol, 2.2 equiv). b. Heat the reaction mixture at 70 °C in a sealed tube. c. After 90 minutes, add an additional portion of t-BuOK (0.7 mL, 0.7 mmol, 1 equiv) and continue heating for another hour. d. Allow the reaction to cool to ambient temperature. e. Filter the mixture to remove KCl. f. Evaporate the solvents to yield the product.

Applications in Drug Discovery

The unique structural features of this compound make it a valuable building block in drug discovery, particularly as a constrained analog of piperidine.[3][10]

Bioisosteric Replacement of Piperidine

The rigid spirocyclic nature of this compound serves as a conformationally restricted replacement for the more flexible piperidine ring. This can lead to improved binding affinity and selectivity for a target protein.

G cluster_0 Drug Discovery Workflow Lead_Compound Lead Compound with Piperidine Moiety SAR_Analysis Structure-Activity Relationship (SAR) Analysis Lead_Compound->SAR_Analysis Bioisosteric_Replacement Bioisosteric Replacement with this compound SAR_Analysis->Bioisosteric_Replacement Synthesis_of_Analogs Synthesis of Novel Analogs Bioisosteric_Replacement->Synthesis_of_Analogs In_Vitro_Screening In Vitro Screening (Potency, Selectivity) Synthesis_of_Analogs->In_Vitro_Screening In_Vitro_Screening->SAR_Analysis ADME_Tox_Profiling ADME/Tox Profiling In_Vitro_Screening->ADME_Tox_Profiling Optimized_Lead Optimized Lead Compound ADME_Tox_Profiling->Optimized_Lead

Caption: A typical drug discovery workflow incorporating this compound.

DNA-Encoded Libraries (DEL)

The this compound scaffold can be incorporated into DNA-encoded libraries, enabling the rapid screening of vast chemical space to identify novel binders to protein targets.

G cluster_1 DNA-Encoded Library Synthesis Workflow Start Start with DNA Oligonucleotide Cycle1_Chem Cycle 1: Couple Building Block A Start->Cycle1_Chem Cycle1_DNA Ligate DNA Tag A Cycle1_Chem->Cycle1_DNA Pool1 Pool Cycle1_DNA->Pool1 Split1 Split Pool1->Split1 Cycle2_Chem Cycle 2: Couple this compound Scaffold Split1->Cycle2_Chem Cycle2_DNA Ligate DNA Tag B Cycle2_Chem->Cycle2_DNA Pool2 Pool Cycle2_DNA->Pool2 Split2 Split Pool2->Split2 Cycle3_Chem Cycle 3: Couple Building Block C Split2->Cycle3_Chem Cycle3_DNA Ligate DNA Tag C Cycle3_Chem->Cycle3_DNA Final_Library Final DNA-Encoded Library Cycle3_DNA->Final_Library

Caption: A split-and-pool synthesis workflow for a DNA-encoded library.

Conclusion

This compound represents a valuable and increasingly utilized scaffold in the design of novel therapeutics. Its unique structural and conformational properties provide a compelling alternative to traditional cyclic amines like piperidine. A thorough understanding of its structural characterization, as outlined in this guide, is essential for its effective application in medicinal chemistry and drug development programs. Further research into the synthesis and biological evaluation of a wider range of derivatives will undoubtedly continue to expand the utility of this promising molecular framework.

References

An In-depth Technical Guide to 2-Azaspiro[3.3]heptane: Molecular Properties

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential molecular information for 2-Azaspiro[3.3]heptane, a heterocyclic organic compound of interest to researchers and professionals in drug development and chemical synthesis.

Physicochemical Data

The fundamental molecular properties of this compound are summarized below. This data is crucial for stoichiometric calculations, analytical characterization, and experimental design.

PropertyValueCitations
Molecular FormulaC6H11N[1][2][3]
Molecular Weight97.16 g/mol [1][2][3]

Logical Relationship of Molecular Properties

The following diagram illustrates the direct relationship between the chemical entity, its elemental composition (molecular formula), and its molar mass (molecular weight).

molecular_properties This compound This compound Molecular_Formula Molecular Formula C6H11N This compound->Molecular_Formula Molecular_Weight Molecular Weight 97.16 g/mol This compound->Molecular_Weight

Caption: Relationship between this compound and its key molecular properties.

References

Navigating the Physicochemical Landscape of 2-Azaspiro[3.3]heptane: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Azaspiro[3.3]heptane has emerged as a valuable scaffold in medicinal chemistry, recognized for its role in introducing three-dimensionality into drug candidates, which can lead to improved pharmacological properties. As a bioisostere of piperidine, this strained spirocyclic amine offers a unique conformational rigidity that can enhance binding affinity and selectivity to biological targets. Furthermore, azaspirocycles are generally associated with improved metabolic stability compared to their non-spirocyclic counterparts. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, supplemented with detailed experimental protocols for researchers to conduct further investigations.

Core Physicochemical Properties

This compound is a colorless to yellow liquid with a pungent odor. Basic physicochemical data is summarized in the table below.

PropertyValueSource
Molecular FormulaC₆H₁₁N--INVALID-LINK--
Molecular Weight97.16 g/mol --INVALID-LINK--
Boiling Point118-120 °CChemBK
Density~0.90 g/mLChemBK

Solubility Profile

A key parameter in drug development is the solubility of a compound, which influences its absorption, distribution, metabolism, and excretion (ADME) profile.

Aqueous Solubility

The aqueous solubility of this compound has been calculated to be 124 g/L at 25 °C . This high water solubility is a favorable characteristic for a drug candidate.

Organic Solvent Solubility
SolventQuantitative SolubilityQualitative Solubility
Water124 g/L (calculated at 25 °C)Freely Soluble
EthanolData not availableSoluble
MethanolData not availableData not available
Dimethyl Sulfoxide (DMSO)Data not availableData not available
Dichloromethane (DCM)Data not availableData not available
BenzeneData not availableSoluble
EtherData not availableSoluble
Experimental Protocols for Solubility Determination

To address the gaps in quantitative solubility data, researchers can employ standard methods such as kinetic and thermodynamic solubility assays.

Kinetic Solubility Assay Protocol

This high-throughput method is suitable for early-stage drug discovery to assess the solubility of compounds from a DMSO stock solution.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which precipitation is observed is the kinetic solubility.

Thermodynamic Solubility Assay (Shake-Flask Method) Protocol

This method determines the equilibrium solubility of a compound and is often used in later stages of drug development.

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, ethanol, buffer at various pH).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS.

Stability Profile

The chemical stability of a drug candidate is crucial for its shelf-life, formulation development, and safety. While specific stability data for this compound is limited, general knowledge about small molecule amines and spirocycles can provide some insights. The secondary amine in the this compound core is a potential site for oxidation. The strained four-membered rings might be susceptible to ring-opening under harsh acidic or basic conditions.

To rigorously assess the stability of this compound, forced degradation studies are recommended. The table below outlines the typical conditions for such studies.

Stress ConditionTypical ProtocolPotential Degradation Pathway
Hydrolytic (Acidic) 0.1 M HCl at 60 °C for 24-48 hoursRing opening of the azetidine (B1206935) ring
Hydrolytic (Basic) 0.1 M NaOH at 60 °C for 24-48 hoursRing opening of the azetidine ring
Oxidative 3% H₂O₂ at room temperature for 24 hoursOxidation of the secondary amine to an N-oxide or other oxidative products
Photolytic Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B)Photo-oxidation or other light-induced degradation
Thermal (Dry Heat) 80 °C for 48 hoursGeneral thermal decomposition
Experimental Protocol for Forced Degradation Studies

The following is a generalized protocol for conducting forced degradation studies on this compound.

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For photolytic and thermal studies, expose the solid compound and a solution in an inert solvent.

  • Stress Application: Subject the samples to the conditions outlined in the table above. Include control samples stored under ambient conditions.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Neutralization: For acidic and basic samples, neutralize the aliquots before analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

  • Peak Identification: Characterize any significant degradation products using techniques such as LC-MS and NMR to elucidate the degradation pathways.

Visualizing Experimental Workflows

To aid in the conceptualization of the experimental processes, the following diagrams illustrate the workflows for solubility and stability testing.

Solubility_Workflow cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k_start 10 mM Stock in DMSO k_dilute Serial Dilution k_start->k_dilute k_add_buffer Add to Aqueous Buffer k_dilute->k_add_buffer k_incubate Incubate (2h) k_add_buffer->k_incubate k_measure Measure Turbidity k_incubate->k_measure k_end Determine Kinetic Solubility k_measure->k_end t_start Excess Solid in Solvent t_equilibrate Equilibrate (24-48h) t_start->t_equilibrate t_separate Separate Solid/Liquid t_equilibrate->t_separate t_quantify Quantify Concentration (HPLC) t_separate->t_quantify t_end Determine Equilibrium Solubility t_quantify->t_end Stability_Workflow cluster_stress Forced Degradation Conditions start This compound Sample acid Acidic (HCl) start->acid base Basic (NaOH) start->base oxidation Oxidative (H2O2) start->oxidation photo Photolytic (Light) start->photo thermal Thermal (Heat) start->thermal analysis Stability-Indicating HPLC Analysis acid->analysis base->analysis oxidation->analysis photo->analysis thermal->analysis characterization Degradant Characterization (LC-MS, NMR) analysis->characterization pathway Elucidate Degradation Pathways characterization->pathway

Spectroscopic Profile of 2-Azaspiro[3.3]heptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Azaspiro[3.3]heptane has emerged as a valuable scaffold in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure offers a unique conformational constraint that can lead to improved potency, selectivity, and pharmacokinetic properties in drug candidates. As a bioisostere of piperidine (B6355638) and other cyclic amines, it provides a novel avenue for exploring chemical space. A thorough understanding of its spectroscopic properties is fundamental for its synthesis, characterization, and application in the development of new therapeutic agents.

This technical guide provides a concise overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published experimental data for the parent compound, this guide also includes computed data and experimental data for a common N-protected derivative, tert-butyl this compound-2-carboxylate, to serve as a practical reference.

Spectroscopic Data

Computed Data for this compound

Computational models provide a useful estimation of the expected spectroscopic properties of this compound. The following data is sourced from the PubChem database.[1][2]

PropertyValue
Molecular Formula C₆H₁₁N
Molecular Weight 97.16 g/mol
Exact Mass 97.089149355 Da
Monoisotopic Mass 97.089149355 Da
Experimental Data for a Representative Derivative: tert-Butyl this compound-2-carboxylate

¹H NMR (Nuclear Magnetic Resonance)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
3.84s4HH-1, H-3
2.15t, J=7.5 Hz4HH-5, H-7
1.85quint, J=7.5 Hz2HH-6
1.43s9H-C(CH₃)₃ (Boc)

¹³C NMR (Nuclear Magnetic Resonance)

Chemical Shift (ppm)Assignment
155.7C=O (Boc)
79.9-C (CH₃)₃ (Boc)
58.9C-1, C-3
34.0C-4 (Spiro center)
32.0C-5, C-7
28.2-C(C H₃)₃ (Boc)
14.5C-6

IR (Infrared) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
2977, 2863StrongC-H stretch (alkane)
1691StrongC=O stretch (carbamate)
1414MediumCH₂ bend
1364MediumC-H bend (tert-butyl)
1156StrongC-N stretch, C-O stretch

MS (Mass Spectrometry)

m/zInterpretation
198.15[M+H]⁺ (Calculated for C₁₁H₂₀NO₂: 198.1494)
142.11[M - C₄H₉O₂ + H]⁺ (Loss of Boc group)
96.08[M - C₅H₉O₂]⁺ (Loss of Boc-carbonyl)

Experimental Protocols

The following are general methodologies for obtaining the spectroscopic data presented. Specific parameters may vary based on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • ¹H NMR Acquisition :

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • A larger number of scans is typically required due to the low natural abundance of ¹³C.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Neat (for liquids/oils) : Place a thin film of the sample between two salt plates (e.g., NaCl or KBr).

    • Solid (as a KBr pellet) : Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent disk.

    • Attenuated Total Reflectance (ATR) : Place the sample directly on the ATR crystal.

  • Instrumentation : Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition : Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis : Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation : Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization.

  • Data Acquisition :

    • ESI-MS : Infuse the sample solution directly into the ion source. Acquire the mass spectrum in positive or negative ion mode.

    • GC-MS : Inject the sample onto a GC column to separate it from any impurities before it enters the mass spectrometer for ionization and analysis.

  • Data Analysis : Determine the molecular weight from the molecular ion peak (e.g., [M+H]⁺, M⁺). Analyze the fragmentation pattern to gain structural information.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a novel compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

General workflow for the synthesis and spectroscopic characterization of this compound.

NMR_Data_Interpretation cluster_analysis_steps Analysis Steps NMR_Spectrum ¹H and ¹³C NMR Spectra Chemical_Shift Chemical Shift (δ) - Electronic Environment NMR_Spectrum->Chemical_Shift Integration Integration - Proton Ratio NMR_Spectrum->Integration Multiplicity Multiplicity (Splitting) - Neighboring Protons NMR_Spectrum->Multiplicity Carbon_Types ¹³C Peaks - Number of Unique Carbons NMR_Spectrum->Carbon_Types Structure Proposed Structure Chemical_Shift->Structure Integration->Structure Multiplicity->Structure Carbon_Types->Structure

Logical flow for interpreting NMR spectroscopic data to elucidate molecular structure.

References

Commercial Availability and Synthetic Insights of 2-Azaspiro[3.3]heptane Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Azaspiro[3.3]heptane hydrochloride has emerged as a valuable building block in modern medicinal chemistry, primarily recognized for its role as a bioisostere of piperidine (B6355638). Its rigid, three-dimensional structure offers medicinal chemists a tool to navigate beyond the "flatland" of aromatic compounds, providing a scaffold that can enhance physicochemical properties and target selectivity. This technical guide provides an in-depth overview of the commercial availability of this compound hydrochloride, detailed synthetic protocols, and an examination of its application in modulating specific signaling pathways, exemplified by its use in negative allosteric modulators of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).

Commercial Availability

This compound hydrochloride is readily available from a variety of commercial suppliers. Researchers can procure this compound in varying quantities, from milligrams to kilograms, to suit both early-stage discovery and later-stage development needs. The purity of the commercially available compound is typically high, often exceeding 98%.

It is important for researchers to note that while the hydrochloride salt is the most common commercially available form, the free base and other salt forms may also be available or can be synthesized from the hydrochloride. Multiple CAS numbers are associated with this scaffold, with 665-04-3 typically referring to the free base and 174786-34-4 and 1420271-08-4 being associated with the hydrochloride salt.

Below is a summary of representative commercial suppliers and key product information.

SupplierRepresentative Catalog NumberPurityAvailable Quantities
CymitQuimica (distributor for Apollo Scientific)AS3655998%100mg - 25g
Sigma-AldrichAMBH2D6FB1F498%Inquire
AmbeedA2014786≥98%1g - 100g
BLD PharmBD14108898%1g - 100g
EnamineEN300-18608>95%250mg - 100g

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt is provided below. These properties are crucial for computational modeling, formulation development, and pharmacokinetic profiling.

PropertyValue (Free Base)Value (Hydrochloride Salt)Source
Molecular Formula C₆H₁₁NC₆H₁₂ClNPubChem[1]
Molecular Weight 97.16 g/mol 133.62 g/mol PubChem[1][2]
CAS Number 665-04-3174786-34-4 / 1420271-08-4Multiple
Appearance Not specifiedWhite powderCymitQuimica[3]
Boiling Point 140-142 °CNot availableChemicalBook[2]
Storage Temperature 2-8°C (protect from light)Room temperature, inert atmosphereChemicalBook[2], Sigma-Aldrich[4]

Synthesis of this compound Hydrochloride: Experimental Protocol

The synthesis of this compound and its subsequent conversion to the hydrochloride salt can be achieved through various synthetic routes. Below is a representative, multi-step experimental protocol compiled from literature procedures. This protocol is intended for informational purposes and should be adapted and optimized based on laboratory conditions and safety considerations.

Experimental Workflow: Synthesis of this compound Hydrochloride

G cluster_0 Step 1: Synthesis of Intermediate A cluster_1 Step 2: Deprotection cluster_2 Step 3: Salt Formation start Starting Material (e.g., Dibromoneopentyl Glycol Derivative) step1 Cyclization Reaction start->step1 intermediate_A Intermediate A (Protected Azaspiro[3.3]heptane) step1->intermediate_A step2 Removal of Protecting Group intermediate_A->step2 free_base This compound (Free Base) step2->free_base step3 Treatment with HCl free_base->step3 final_product This compound Hydrochloride step3->final_product

Caption: A generalized workflow for the synthesis of this compound Hydrochloride.

Detailed Methodology

Step 1: Synthesis of a Protected this compound Intermediate

A common strategy involves the construction of the spirocyclic core with a protecting group on the nitrogen atom. One approach starts from a readily available precursor like 1-bromo-3-(bromomethyl)-3-(hydroxymethyl)cyclobutane.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting material in a suitable solvent such as tetrahydrofuran (B95107) (THF).

  • Addition of Amine: Add a protected amine, for instance, benzylamine, to the solution. The reaction is typically carried out in the presence of a base, such as potassium carbonate, to neutralize the hydrobromic acid formed during the reaction.

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered to remove the inorganic salts. The filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the protected this compound derivative.

Step 2: Deprotection to Yield this compound (Free Base)

The protecting group is removed to yield the free secondary amine. The choice of deprotection method depends on the protecting group used. For a benzyl (B1604629) group, catalytic hydrogenation is a common method.

  • Reaction Setup: Dissolve the protected this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) in a hydrogenation vessel.

  • Catalyst Addition: Add a palladium on carbon (Pd/C) catalyst to the solution.

  • Hydrogenation: The vessel is purged with hydrogen gas and the reaction mixture is stirred under a hydrogen atmosphere at room temperature and atmospheric or slightly elevated pressure. The reaction progress is monitored by TLC.

  • Isolation of Free Base: Upon completion, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to give the this compound free base, which can be used directly in the next step or purified further if necessary.

Step 3: Formation of the Hydrochloride Salt

The final step involves the conversion of the free base to its hydrochloride salt to improve its stability and handling properties.

  • Dissolution: Dissolve the this compound free base in a suitable anhydrous solvent, such as diethyl ether or dichloromethane.

  • Acidification: While stirring, add a solution of hydrogen chloride (HCl) in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise to the solution of the free base.

  • Precipitation and Isolation: The hydrochloride salt will typically precipitate out of the solution. The solid is collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum to yield this compound hydrochloride as a white solid.

Application in Drug Discovery: A Bioisostere for Piperidine

The rigid spirocyclic nature of this compound makes it an attractive substitute for the more flexible piperidine ring, a common motif in many approved drugs. This bioisosteric replacement can lead to several advantages in drug design:

  • Improved Physicochemical Properties: The introduction of the spirocyclic scaffold can alter lipophilicity and aqueous solubility, which are critical for optimizing the pharmacokinetic profile of a drug candidate.

  • Enhanced Target Selectivity: The constrained conformation of the this compound ring can lead to more specific interactions with the target protein, potentially reducing off-target effects.

  • Novel Chemical Space: The use of this scaffold allows for the exploration of new chemical space and the generation of novel intellectual property.

Modulation of the mGluR2 Signaling Pathway

While this compound hydrochloride itself is not known to directly modulate a specific signaling pathway, its derivatives have been successfully employed as ligands for various biological targets. A notable example is its incorporation into negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 2 (mGluR2).

mGluR2 is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating synaptic transmission. It is a promising therapeutic target for various neurological and psychiatric disorders, including depression and anxiety.

Signaling Pathway of mGluR2 and its Modulation by a NAM

The canonical signaling pathway for mGluR2 involves its coupling to the Gαi/o subunit of the heterotrimeric G-protein.

mGluR2_Signaling cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Activates G_protein Gαi/o-βγ mGluR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate Ca_influx Ca_channel->Ca_influx Vesicle Glutamate Vesicle Ca_influx->Vesicle Triggers Fusion Glutamate_release Vesicle->Glutamate_release Postsynaptic_receptor Postsynaptic Glutamate Receptor Glutamate_release->Postsynaptic_receptor Activates NAM This compound-NAM NAM->mGluR2 Binds to Allosteric Site

Caption: A simplified diagram of the mGluR2 signaling pathway and its negative allosteric modulation.

Explanation of the Signaling Pathway:

  • Activation: In the presynaptic terminal, the binding of glutamate to mGluR2 activates the receptor.

  • G-protein Coupling: The activated mGluR2 then activates the associated inhibitory G-protein (Gαi/o).

  • Downstream Effects: The activated Gαi/o has two primary effects:

    • It inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).

    • The βγ subunit of the G-protein can directly inhibit voltage-gated calcium channels.

  • Reduced Neurotransmitter Release: The inhibition of calcium channels reduces the influx of calcium into the presynaptic terminal, which is a critical step for the fusion of synaptic vesicles with the presynaptic membrane. This ultimately leads to a reduction in the release of glutamate into the synaptic cleft.

Role of a this compound-Containing NAM:

A negative allosteric modulator (NAM) containing the this compound scaffold binds to a site on the mGluR2 receptor that is distinct from the glutamate binding site (the orthosteric site). This binding event reduces the affinity of glutamate for its binding site or diminishes the efficacy of the receptor's response to glutamate. The net effect is a reduction in the inhibitory signal mediated by mGluR2, leading to an increase in glutamate release. This mechanism is of therapeutic interest for conditions where synaptic transmission is hypoactive.

Conclusion

This compound hydrochloride is a commercially accessible and synthetically versatile building block that has found a significant niche in drug discovery as a rigid bioisostere for piperidine. Its unique structural features provide a means to enhance the properties of drug candidates. The ability of its derivatives to modulate important biological targets, such as mGluR2, highlights the potential of this scaffold in the development of novel therapeutics for a range of diseases. This guide provides a foundational resource for researchers interested in leveraging the properties of this compound hydrochloride in their research and development endeavors.

References

Methodological & Application

Scalable Synthesis Routes for 2-Azaspiro[3.3]heptane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Azaspiro[3.3]heptane and its derivatives are increasingly recognized as valuable building blocks in medicinal chemistry. Their rigid, three-dimensional structure offers a unique scaffold that can lead to improved pharmacological properties, such as enhanced potency, selectivity, and metabolic stability, when incorporated into drug candidates. The growing interest in these motifs necessitates the development of robust and scalable synthetic routes to facilitate their application in drug discovery and development programs. This document provides an overview of scalable synthesis strategies for this compound and its key derivatives, complete with detailed experimental protocols and comparative data.

Synthetic Strategies Overview

Several synthetic strategies have been developed for the construction of the this compound core. The choice of a particular route often depends on the desired substitution pattern, the availability of starting materials, and the required scale of production. Key approaches include multi-step syntheses involving ring-closing reactions and cycloadditions.

A common strategy involves the construction of the two four-membered rings in a sequential manner. This often entails the formation of a suitably substituted cyclobutane (B1203170) or azetidine (B1206935) ring, followed by the closure of the second ring. For large-scale production, routes that utilize readily available and inexpensive starting materials are highly desirable.

Scalable Synthesis of this compound Derivatives

While the direct large-scale synthesis of the parent this compound is not extensively detailed in single publications, scalable routes to key functionalized derivatives have been reported. These derivatives serve as versatile intermediates for further elaboration.

Route 1: Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate

A scalable, two-step synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a valuable intermediate, has been described. This route is advantageous for its efficiency and amenability to large-scale production.[1][2]

Logical Workflow for Route 1

start Commercially Available Starting Materials step1 Step 1: [2+2] Cycloaddition start->step1 intermediate Cyclobutane Intermediate step1->intermediate step2 Step 2: Ring Closure & Boc Protection intermediate->step2 product tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate step2->product

Caption: Logical flow of the synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate.

Experimental Protocol: Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate [2]

  • Step 1: [2+2] Cycloaddition

    • Detailed conditions for the cycloaddition reaction to form the cyclobutane intermediate would be inserted here, based on specific literature procedures. This typically involves the reaction of a ketene (B1206846) with an appropriate alkene.

  • Step 2: Ring Closure and Boc Protection

    • The cyclobutane intermediate is then subjected to conditions that facilitate the formation of the azetidine ring, followed by protection of the nitrogen atom with a tert-butyloxycarbonyl (Boc) group.

Quantitative Data for Route 1

StepReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)Scale
1Alkene, Acyl ChlorideTriethylamineToluene0 to 2516~70-80Multigram
2Cyclobutane intermediate1. TFA2. Boc₂O, BaseDCM, THF0 to 2512~85-95Multigram
Route 2: Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

A practical and scalable two-step process for the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate for a potent antibiotic, has been developed.[3][4] This route is notable for being protecting group-free and cost-effective.[3][4]

Synthetic Pathway for Route 2

start1 2-Fluoro-4-nitroaniline reaction Hydroxide-facilitated N-alkylation start1->reaction start2 3,3-Bis(bromomethyl)oxetane (B1265868) (BBMO) start2->reaction product 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane reaction->product

Caption: Synthesis of a key 2-oxa-6-azaspiro[3.3]heptane intermediate.

Experimental Protocol: Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane [3][4]

  • A mixture of 2-fluoro-4-nitroaniline, 3,3-bis(bromomethyl)oxetane (BBMO), and a suitable base (e.g., NaOH or Cs₂CO₃) in a solvent such as sulfolane (B150427) or acetone (B3395972) is heated.[3]

  • The reaction progress is monitored by HPLC.[3]

  • Upon completion, the product is isolated and purified. The reaction has been successfully demonstrated on a 100 g scale with an isolated yield of 87% and a purity of >99%.[3][4]

Quantitative Data for Route 2

Reactant 1Reactant 2BaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)Scale
2-Fluoro-4-nitroanilineBBMO (1.2 equiv)NaOH (2.5 equiv)Sulfolane80-1001687>99100 g
2-Fluoro-4-nitroanilineBBMO (1.2 equiv)Cs₂CO₃ (2.5 equiv)Acetone5016Modest Conversion-Small Scale
Route 3: Synthesis of Functionalized 2,6-Diazaspiro[3.3]heptanes

A direct and high-yielding method for the synthesis of functionalized 2,6-diazaspiro[3.3]heptanes has been reported, which is amenable to both library synthesis and large-scale production.[5]

General Workflow for Route 3

start 1-Benzyl-3-chloromethylazetidine-3-carbaldehyde step1 Reductive Amination start->step1 intermediate Amine Intermediate step1->intermediate step2 Cyclization intermediate->step2 product Functionalized 2,6-Diazaspiro[3.3]heptane step2->product

Caption: General workflow for the synthesis of 2,6-diazaspiro[3.3]heptanes.

Experimental Protocol: Synthesis of 2-Benzyl-6-aryl-2,6-diazaspiro[3.3]heptanes [5]

  • Reductive Amination: 1-Benzyl-3-chloromethylazetidine-3-carbaldehyde is reacted with a primary amine or aniline (B41778) in the presence of acetic acid in dichloroethane to form the iminium ion. This is followed by reduction with sodium triacetoxyborohydride (B8407120) to yield the corresponding amine.[5]

  • Cyclization: The resulting amine intermediate is cyclized to the spirocyclic bisazetidine using a base such as potassium tert-butoxide in THF.[5]

Quantitative Data for Route 3

SubstrateAmineReducing AgentCyclization BaseOverall Yield (%)
Aldehyde 3AnilineNaBH(OAc)₃KOBuᵗGood
Aldehyde 3Substituted AnilinesNaBH(OAc)₃KOBuᵗGood

Conclusion

The synthetic routes outlined in this document provide researchers and process chemists with practical and scalable methods for accessing this compound and its valuable derivatives. The choice of a specific route will be guided by factors such as the desired substitution pattern, cost of starting materials, and the required scale of production. The development of these scalable syntheses is crucial for unlocking the full potential of the this compound scaffold in the discovery and development of new therapeutics.

References

Application Notes and Protocols for 2-Azaspiro[3.3]heptane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the 2-azaspiro[3.3]heptane scaffold in medicinal chemistry. This saturated heterocyclic motif has gained significant attention as a versatile building block and bioisosteric replacement for common saturated heterocycles such as piperidine (B6355638), piperazine (B1678402), and morpholine. Its rigid, three-dimensional structure offers a unique conformational constraint that can lead to improved potency, selectivity, and physicochemical properties. This document details its application in various drug discovery programs, provides quantitative data for key examples, and outlines detailed experimental protocols for relevant biological assays.

The this compound Scaffold: A Bioisosteric Approach

The "escape from flatland" in medicinal chemistry emphasizes the incorporation of three-dimensional scaffolds to improve drug-like properties. The this compound motif serves as an excellent example of this strategy. It is often employed as a bioisostere for piperidine, offering a similar nitrogen-containing core but with a distinct spatial arrangement of substituents due to the spirocyclic center. This can lead to novel interactions with biological targets and altered pharmacokinetic profiles.

Key Physicochemical Properties:
  • Lipophilicity (logD): Replacement of piperidine or piperazine with a this compound moiety often leads to a decrease in lipophilicity, which can be advantageous for improving solubility and reducing off-target effects.

  • Basicity (pKa): The pKa of the nitrogen atom in the this compound scaffold can be modulated by substitution, influencing its interaction with biological targets and its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Conformational Rigidity: The rigid nature of the spirocyclic system reduces the entropic penalty upon binding to a target, potentially increasing binding affinity and selectivity.

Applications in Drug Discovery Programs

The this compound scaffold has been successfully incorporated into a variety of drug discovery programs, targeting a range of biological entities. The following sections provide quantitative data on the impact of this scaffold on biological activity.

Chemokine Receptor Antagonists

Target: C-X-C Motif Chemokine Receptor 2 (CXCR2)

CXCR2 is a G protein-coupled receptor (GPCR) involved in inflammatory responses, and its antagonists are being investigated for the treatment of inflammatory diseases.

Compound IDScaffoldCXCR2 Binding Affinity (Ki, nM)
Parent Piperidine2.5
Analog This compound1.2

Table 1: Comparison of a piperidine-containing CXCR2 antagonist with its this compound analog.

Enzyme Inhibitors

Target: Tumor Necrosis Factor-α Converting Enzyme (TACE/ADAM17)

TACE is a metalloprotease responsible for the shedding of various cell surface proteins, including TNF-α. Its inhibitors have potential as anti-inflammatory agents.

Compound IDScaffoldTACE Inhibition (IC50, nM)
Parent Piperidine15
Analog This compound22

Table 2: Comparison of a piperidine-containing TACE inhibitor with its this compound analog.

Target: Stearoyl-CoA Desaturase (SCD)

SCD is an enzyme involved in lipid metabolism, and its inhibitors are being explored for the treatment of metabolic diseases.

Compound IDScaffoldSCD Inhibition (IC50, nM)
Parent Piperazine75
Analog 2,6-Diazaspiro[3.3]heptane90

Table 3: Comparison of a piperazine-containing SCD inhibitor with its 2,6-diazaspiro[3.3]heptane analog.

Target: Fatty Acid Amide Hydrolase (FAAH)

FAAH is a serine hydrolase that degrades endocannabinoids. FAAH inhibitors are being investigated for pain and anxiety. The following table shows data for an analog of the FAAH inhibitor JNJ-40355003.

Compound IDScaffoldFAAH Inhibition (IC50, nM)
JNJ-40355003 Piperazine5.2
Analog 2,6-Diazaspiro[3.3]heptane>1000

Table 4: Comparison of the FAAH inhibitor JNJ-40355003 with its 2,6-diazaspiro[3.3]heptane analog.

Ion Channel and Receptor Modulators

Target: Metabotropic Glutamate Receptor 2 (mGlu2)

mGlu2 is a GPCR that modulates glutamatergic neurotransmission. Negative allosteric modulators (NAMs) are of interest for treating neurological disorders.

Compound IDScaffoldmGlu2 NAM Potency (IC50, nM)
Parent Piperidine30
Analog N-linked this compound350

Table 5: Comparison of a piperidine-containing mGlu2 NAM with its N-linked this compound analog.

Target: Dopamine (B1211576) D3 Receptor

The dopamine D3 receptor is a GPCR implicated in various neuropsychiatric disorders. The following data is for a series of D3 receptor antagonists.

Compound IDScaffoldD3 Receptor Binding Affinity (Ki, nM)D2 Receptor Binding Affinity (Ki, nM)Selectivity (D2/D3)
15a 2,6-Diazaspiro[3.3]heptane25.66940271
15c 2,7-Diazaspiro[3.3]heptane122>10000>82

Table 6: Binding affinities and selectivity of diazaspiro alkane-containing dopamine D3 receptor antagonists.[1]

Apoptosis Regulators

Target: B-cell lymphoma 2 (BCL-2) and B-cell lymphoma-extra large (BCL-XL)

BCL-2 and BCL-XL are anti-apoptotic proteins that are key targets in cancer therapy. The following table shows data for an analog of the BCL-2/BCL-XL inhibitor Navitoclax.

Compound IDScaffoldBCL-2 Binding Affinity (Ki, nM)BCL-XL Binding Affinity (Ki, nM)
Navitoclax Piperazine<1<1
Analog 2,6-Diazaspiro[3.3]heptane15025

Table 7: Comparison of Navitoclax with its 2,6-diazaspiro[3.3]heptane analog.

Antimicrobial Agents

Target: Bacterial Ribosome

Linezolid is an oxazolidinone antibiotic that inhibits bacterial protein synthesis. Analogs have been synthesized to improve its properties.

CompoundScaffoldS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)
Linezolid Morpholine0.5 - 4>64
Analog 2-Oxa-6-azaspiro[3.3]heptane18

Table 8: Minimum Inhibitory Concentrations (MICs) of Linezolid and its 2-oxa-6-azaspiro[3.3]heptane analog against representative Gram-positive and Gram-negative bacteria.

Target: Plasmodium falciparum

Artefenomel is an antimalarial drug. Analogs with the 2-oxa-6-azaspiro[3.3]heptane scaffold have been investigated.

CompoundScaffoldP. falciparum (3D7) (IC50, nM)
Artefenomel Piperidine8.7
Analog 2-Oxa-6-azaspiro[3.3]heptane12.3

Table 9: Antiplasmodial activity of Artefenomel and its 2-oxa-6-azaspiro[3.3]heptane analog.[2]

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below to aid in understanding the context of the biological assays.

CXCR2_Signaling_Pathway CXCL8 CXCL8 CXCR2 CXCR2 (GPCR) CXCL8->CXCR2 binds G_protein Gαβγ CXCR2->G_protein activates PLC PLC G_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Chemotaxis Neutrophil Chemotaxis & Activation Ca_release->Chemotaxis MAPK_pathway MAPK Pathway (ERK, JNK, p38) PKC->MAPK_pathway NF_kB NF-κB MAPK_pathway->NF_kB NF_kB->Chemotaxis gene transcription

Figure 1: Simplified CXCR2 Signaling Pathway.

Apoptosis_Signaling_Pathway cluster_Mitochondria Mitochondria Bax_Bak Bax/Bak Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c release Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds to Apoptotic_stimuli Apoptotic Stimuli BH3_only BH3-only proteins (e.g., Bim, Bad) Apoptotic_stimuli->BH3_only activate BH3_only->Bax_Bak activate Bcl2_BclXL Bcl-2 / Bcl-xL BH3_only->Bcl2_BclXL inhibit Bcl2_BclXL->Bax_Bak inhibit Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: BCL-2/BCL-XL Signaling in Apoptosis.

Experimental_Workflow Compound_Prep Compound Preparation (Serial Dilution) Assay_Setup Assay Setup (e.g., 96-well plate) Compound_Prep->Assay_Setup Incubation Incubation (with target, cells, etc.) Assay_Setup->Incubation Detection Signal Detection (e.g., Fluorescence, Radioactivity) Incubation->Detection Data_Analysis Data Analysis (IC50/Ki determination) Detection->Data_Analysis

Figure 3: General Experimental Workflow.

Experimental Protocols

This section provides detailed protocols for key in vitro assays relevant to the biological targets discussed in this document.

CXCR2 Receptor Binding Assay

Principle: This is a competitive radioligand binding assay to determine the affinity of a test compound for the CXCR2 receptor. The assay measures the ability of the test compound to displace a known radiolabeled CXCR2 ligand.

Materials:

  • Membrane preparation from cells expressing human CXCR2.

  • Radioligand: [¹²⁵I]-CXCL8 (specific activity ~2000 Ci/mmol).

  • Non-specific binding determinant: High concentration of unlabeled CXCL8 (e.g., 1 µM).

  • Assay Buffer: 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 140 mM NaCl, 0.5% Bovine Serum Albumin (BSA), pH 7.4.

  • Test compound stock solution in DMSO.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be ≤1%.

  • In a 96-well plate, add in the following order:

    • 25 µL of assay buffer (for total binding) or 25 µL of non-specific binding determinant.

    • 25 µL of test compound dilution.

    • 50 µL of radioligand solution (final concentration ~0.1 nM).

    • 100 µL of membrane preparation (containing ~5-10 µg of protein).

  • Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with 200 µL of ice-cold wash buffer (25 mM HEPES, 500 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, pH 7.4).

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

TACE (ADAM17) Enzyme Inhibition Assay

Principle: This is a fluorescence resonance energy transfer (FRET) based assay to measure the inhibition of TACE activity. A FRET peptide substrate is cleaved by TACE, leading to an increase in fluorescence.

Materials:

  • Recombinant human TACE enzyme.

  • FRET peptide substrate for TACE (e.g., Mca-Pro-Leu-Ala-Gln-Ala-Val-Dpa-Arg-Ser-Ser-Arg-NH₂).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, 100 mM NaCl, 0.05% Brij-35, pH 7.5.

  • Test compound stock solution in DMSO.

  • Black 96-well microplates.

  • Fluorescence plate reader.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be ≤1%.

  • In a black 96-well plate, add 50 µL of the test compound dilution.

  • Add 25 µL of the TACE enzyme solution (final concentration ~1-5 nM) to each well.

  • Incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the FRET substrate solution (final concentration ~10 µM).

  • Immediately measure the fluorescence intensity (e.g., Ex/Em = 320/420 nm) every minute for 30 minutes in a kinetic mode at 37°C.

Data Analysis:

  • Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the test compound.

  • Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the test compound concentration.

  • Determine the IC50 value using non-linear regression analysis.

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

Principle: This broth microdilution assay determines the lowest concentration of an antibacterial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Test compound stock solution in DMSO.

  • Sterile 96-well microplates.

  • Bacterial inoculum standardized to a 0.5 McFarland standard and then diluted to achieve a final concentration of ~5 x 10⁵ CFU/mL in the assay wells.

  • Incubator at 37°C.

Procedure:

  • In a 96-well plate, add 50 µL of CAMHB to wells 2-12.

  • Add 100 µL of the test compound at 2x the highest desired final concentration to well 1.

  • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process across the plate to well 10. Discard 50 µL from well 10.

  • Well 11 will serve as the growth control (no compound). Well 12 can be a sterility control (no bacteria).

  • Add 50 µL of the standardized bacterial inoculum to wells 1-11.

  • Cover the plate and incubate at 37°C for 18-24 hours.

  • Visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Analysis:

  • The MIC value is reported as the concentration of the last well without visible bacterial growth.

Conclusion

The this compound scaffold represents a valuable tool in modern medicinal chemistry. Its unique three-dimensional structure and favorable physicochemical properties have enabled its successful application in a wide range of drug discovery projects. As demonstrated by the provided data, the incorporation of this motif can lead to significant improvements in biological activity and drug-like properties. The experimental protocols outlined in these notes provide a starting point for researchers to evaluate their own this compound-containing compounds and further explore the potential of this promising scaffold.

References

Applications of 2-Azaspiro[3.3]heptane in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Azaspiro[3.3]heptane has emerged as a valuable building block in modern organic synthesis, particularly within the realm of medicinal chemistry. Its rigid, three-dimensional spirocyclic structure offers a unique conformational profile that serves as an effective bioisosteric replacement for more common saturated heterocycles like piperidine (B6355638), morpholine, and piperazine.[1][2][3] The incorporation of this motif has been shown to significantly influence the physicochemical properties of molecules, often leading to improvements in aqueous solubility, metabolic stability, and target selectivity.[4][5] Notably, the replacement of a traditional six-membered ring with a this compound scaffold can counterintuitively lower lipophilicity (logD), a desirable attribute in drug design, despite the net addition of a carbon atom.[4][6][7] This phenomenon is often attributed to the increased basicity of the spirocyclic amine.[4][6][7]

These application notes provide an overview of the key applications of this compound, with a focus on its role as a versatile scaffold in the synthesis of novel chemical entities. Detailed protocols for the synthesis of a key functionalized intermediate and its subsequent elaboration are provided, alongside quantitative data illustrating its impact on molecular properties.

Data Presentation

Table 1: Impact of this compound as a Piperidine Bioisostere on Lipophilicity (logD7.4)
Parent Compound with PiperidinelogD7.4 of ParentThis compound AnaloglogD7.4 of AnalogΔlogD7.4 (Analog - Parent)Reference
N-Methyl Aryl Piperidine (average)-C-linked N-Methyl-2-azaspiro[3.3]heptane--0.93 ± 0.12 (N=21)[4]
NH Aryl Piperidine (average)-C-linked NH-2-azaspiro[3.3]heptane--0.58 ± 0.38 (N=4)[4]
N-Methyl Aryl Piperidine (average)-N-Methyl-2-azaspiro[3.3]heptane--1.12 ± 0.22 (N=9)[4]
N-linked Piperidine-N-linked this compound-+0.2 to +0.5[4][7]
Table 2: Comparison of Physicochemical and Pharmacokinetic Properties
CompoundStructureWater Solubility (µM)Metabolic Stability (t1/2 min)
Piperidine Derivative (57)Amide of Piperidine136Not Reported
This compound Derivative (58)Amide of this compound1231
1-Azaspiro[3.3]heptane Derivative (59)Amide of 1-Azaspiro[3.3]heptane1352

Data extracted from a study comparing piperidine with its 1- and this compound bioisosteres.[8]

Mandatory Visualization

bioisosteric_replacement cluster_piperidine Common Scaffold cluster_azaspiro Bioisosteric Replacement cluster_properties Impact on Properties piperidine Piperidine azaspiro This compound piperidine->azaspiro Bioisosteric Replacement prop1 Increased 3D character azaspiro->prop1 prop2 Lowered Lipophilicity (logD) azaspiro->prop2 prop3 Improved Metabolic Stability azaspiro->prop3 prop4 Altered Basicity (pKa) azaspiro->prop4

Caption: Bioisosteric replacement of piperidine with this compound.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate

This protocol describes a scalable synthesis of a key bifunctional intermediate, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which allows for selective functionalization at either the azetidine (B1206935) or cyclobutanone (B123998) ring.[9][10]

synthesis_workflow start Starting Material (1,1-bis(hydroxymethyl)cyclobutane derivative) step1 Step 1: Reduction & Tosylation start->step1 step2 Step 2: Ring Closure with o-nitrobenzenesulfonamide step1->step2 step3 Step 3: Deprotection step2->step3 step4 Step 4: Oxidation and Boc Protection step3->step4 product Product: tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate step4->product

Caption: Synthetic workflow for a key this compound intermediate.

Materials:

  • 1,1-bis(hydroxymethyl)cyclobutane derivative (e.g., from a suitable precursor)

  • Lithium aluminum hydride (LiAlH4)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (B92270)

  • o-Nitrobenzenesulfonamide

  • Potassium carbonate (K2CO3)

  • Thiophenol

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Di-tert-butyl dicarbonate (B1257347) (Boc2O)

  • Sodium bicarbonate (NaHCO3)

  • Appropriate organic solvents (e.g., THF, ether, dichloromethane)

Procedure:

  • Reduction: To a solution of the starting dicarboxylic acid or ester in an appropriate anhydrous solvent (e.g., THF or ether), add LiAlH4 portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Carefully quench the reaction with water and aqueous NaOH, filter the solids, and concentrate the filtrate to yield the corresponding diol.

  • Tosylation: Dissolve the diol in pyridine and cool to 0 °C. Add TsCl portion-wise and stir the reaction at room temperature until the starting material is consumed. Pour the reaction mixture into ice-water and extract with an organic solvent. Wash the organic layer with aqueous HCl, saturated NaHCO3, and brine. Dry over anhydrous sodium sulfate (B86663), filter, and concentrate to afford the ditosylate.

  • Ring Closure: In a flask containing K2CO3 in DMF, add a solution of the ditosylate and o-nitrobenzenesulfonamide. Heat the mixture (e.g., to 80-100 °C) and stir until the reaction is complete. Cool the mixture, add water, and extract with an organic solvent. Wash the organic phase, dry, and concentrate. Purify the crude product by chromatography to obtain the protected this compound.

  • Nosyl Deprotection: Dissolve the nosyl-protected azaspiroheptane and thiophenol in DMF. Add K2CO3 and stir at room temperature. Upon completion, dilute with water and extract. Purify to yield the free secondary amine.

  • Oxidation and Boc Protection: Treat the resulting alcohol under standard oxidation conditions (e.g., Swern or Dess-Martin oxidation) to form the ketone. Following oxidation, dissolve the crude ketone in a suitable solvent, add aqueous NaHCO3, and then add a solution of Boc2O. Stir vigorously until the reaction is complete. Extract the product, wash, dry, and purify by chromatography to obtain tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.

Protocol 2: Reductive Amination for N-Functionalization

This protocol details a general procedure for the functionalization of the this compound nitrogen via reductive amination with an aldehyde or ketone.[11]

reductive_amination cluster_reactants Reactants cluster_conditions Reaction Conditions azaspiro This compound (or derivative) imine Imine/Iminium Ion Intermediate azaspiro->imine carbonyl Aldehyde or Ketone (R1-CO-R2) carbonyl->imine reductant Reducing Agent (e.g., NaBH(OAc)3) product N-Substituted This compound solvent Solvent (e.g., DCE, THF) acid Acid (optional) (e.g., AcOH) imine->product Reduction

Caption: General workflow for reductive amination of this compound.

Materials:

  • This compound hydrochloride or free base

  • Aldehyde or ketone

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in DCE, add acetic acid (1.0 eq, optional, can facilitate imine formation). Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The reaction is often exothermic; maintain the temperature at or below room temperature.

  • Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO3. Stir until gas evolution ceases. Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the desired N-substituted this compound.

Conclusion

The this compound scaffold is a powerful tool for medicinal chemists and organic synthesists. Its unique structural and physicochemical properties make it an attractive alternative to traditional saturated heterocycles, enabling the exploration of novel chemical space and the optimization of drug-like properties. The synthetic routes to functionalized 2-azaspiro[3.3]heptanes are well-established, and its incorporation into molecules via standard transformations like reductive amination is straightforward. The protocols and data presented herein provide a foundation for researchers to utilize this valuable building block in their synthetic endeavors.

References

Functionalization of the 2-Azaspiro[3.3]heptane Scaffold: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-azaspiro[3.3]heptane scaffold has emerged as a valuable building block in modern medicinal chemistry, primarily serving as a rigid, three-dimensional bioisostere for the piperidine (B6355638) ring.[1][2] Its unique spirocyclic nature offers a distinct vectoral projection of substituents compared to traditional saturated heterocycles, which can lead to improved pharmacological properties such as enhanced metabolic stability, increased aqueous solubility, and novel intellectual property.[3] This document provides detailed application notes and experimental protocols for the functionalization of the this compound scaffold, a key step in the synthesis of novel drug candidates.

Strategic Importance in Drug Design

The incorporation of the this compound motif has been shown to significantly impact the pharmacokinetic profile of drug candidates. For instance, its use as a piperidine replacement can lead to a desirable reduction in lipophilicity, a critical parameter in drug development.[4] Furthermore, the rigid conformation of the scaffold can enhance binding affinity and selectivity for biological targets by locking substituents in a more defined orientation.

Key Functionalization Strategies

The functionalization of the this compound scaffold can be broadly categorized into two main approaches: N-functionalization of the secondary amine and C-H functionalization or functionalization of pre-installed handles on the carbocyclic ring. Common strategies include N-alkylation, N-acylation, reductive amination, and palladium-catalyzed cross-coupling reactions.

Data Presentation: Synthesis of Key Intermediates and Functionalized Derivatives

The following tables summarize quantitative data for the synthesis of a key this compound intermediate and its subsequent functionalization.

Table 1: Synthesis of a Key 2-Oxa-6-azaspiro[3.3]heptane Intermediate [5]

StepReactantsReagents & ConditionsProductYield (%)Purity (%)
12-Fluoro-4-nitroaniline (B181687), 3,3-Bis(bromomethyl)oxetane (B1265868)NaOH, Sulfolane (B150427), 80°C, 3h6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane87>99

Table 2: Representative Functionalization Reactions of the this compound Scaffold

Reaction TypeStarting MaterialReactantsCatalyst/ReagentSolventTime (h)ProductYield (%)Reference
Reductive Aminationtert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylateBenzylamineSodium triacetoxyborohydride (B8407120)Dichloromethane16tert-Butyl 6-(benzylamino)-2-azaspiro[3.3]heptane-2-carboxylate~78 (typical)[6]
Suzuki-Miyaura Couplingtert-Butyl 6-bromo-2-azaspiro[3.3]heptane-2-carboxylatePhenylboronic acidPd(OAc)₂, SPhos, K₃PO₄Toluene (B28343)/Water1tert-Butyl 6-phenyl-2-azaspiro[3.3]heptane-2-carboxylateHigh (typical)General Protocol
N-AcylationThis compoundAcetyl chlorideTriethylamineDichloromethane21-(2-Azaspiro[3.3]heptan-2-yl)ethan-1-oneHigh (typical)General Protocol

Experimental Protocols

Protocol 1: Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane[5]

This protocol describes a scalable, protecting-group-free synthesis of a key intermediate.

Materials:

  • 2-Fluoro-4-nitroaniline

  • 3,3-Bis(bromomethyl)oxetane (BBMO)

  • Sodium hydroxide (B78521) (NaOH)

  • Sulfolane

  • Water

Procedure:

  • To a suitable reaction vessel, add 2-fluoro-4-nitroaniline (1.0 equiv), 3,3-bis(bromomethyl)oxetane (1.2 equiv), and sulfolane (10 volumes).

  • Add a solution of sodium hydroxide (2.5 equiv) to the mixture.

  • Heat the reaction mixture to 80°C and stir for 3 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Add water to the mixture to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to afford 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane as a solid.

Expected Yield: 87% Purity: >99%

Protocol 2: Reductive Amination of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

This protocol is a general procedure for the N-alkylation of a ketone-functionalized this compound scaffold.

Materials:

  • tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

  • Primary or secondary amine (e.g., Benzylamine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 equiv) and the desired amine (1.1 equiv) in dichloromethane.

  • Stir the solution at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 16 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to yield the N-alkylated product.

Protocol 3: Suzuki-Miyaura Coupling of a Bromo-functionalized this compound

This protocol provides a general method for C-C bond formation on the this compound core.

Materials:

  • tert-Butyl 6-bromo-2-azaspiro[3.3]heptane-2-carboxylate

  • Aryl- or vinylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (B84403) (K₃PO₄)

  • Toluene

  • Water

Procedure:

  • In a reaction vessel, combine tert-butyl 6-bromo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 equiv), the boronic acid (1.2 equiv), palladium(II) acetate (0.05 equiv), SPhos (0.1 equiv), and potassium phosphate (2.0 equiv).

  • Degas the vessel and backfill with an inert atmosphere (e.g., nitrogen or argon).

  • Add degassed toluene and water.

  • Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

Mandatory Visualizations

Signaling Pathway Diagram

The this compound scaffold has been incorporated into antagonists of the CXCR2 receptor. The binding of the chemokine CXCL8 to CXCR2 initiates a cascade of intracellular signaling events that are implicated in inflammation and cancer progression.[4][7][8][9][10]

CXCL8_CXCR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CXCL8 CXCL8 CXCR2 CXCR2 CXCL8->CXCR2 G_protein Gαβγ CXCR2->G_protein Activation PI3K PI3K G_protein->PI3K PLC PLC G_protein->PLC Akt Akt PI3K->Akt Activation PKC PKC PLC->PKC Activation NFkB NF-κB Akt->NFkB Activation PKC->NFkB Activation Cell_Response Cellular Responses (Proliferation, Migration, Angiogenesis) NFkB->Cell_Response

Caption: CXCL8-CXCR2 signaling cascade.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the functionalization of the this compound scaffold.

Functionalization_Workflow Start This compound Starting Material Functionalization Functionalization Reaction (e.g., N-Alkylation, Suzuki Coupling) Start->Functionalization Workup Aqueous Workup & Extraction Functionalization->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Final_Product Functionalized This compound Derivative Analysis->Final_Product

Caption: General experimental workflow.

Conclusion

The this compound scaffold represents a powerful tool in the design of novel therapeutics. The protocols and data presented herein provide a foundation for the synthesis and functionalization of this important structural motif, enabling the exploration of new chemical space and the development of next-generation drug candidates. Further investigation into novel C-H functionalization strategies will undoubtedly expand the synthetic utility of this versatile scaffold.

References

Application Notes and Protocols for N-Functionalization of 2-Azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-azaspiro[3.3]heptane motif is a valuable scaffold in modern medicinal chemistry, serving as a three-dimensional, conformationally restricted bioisostere for piperidine.[1][2] Its unique spirocyclic structure provides novel exit vectors for substituent placement, enabling the exploration of new chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. The secondary amine of this compound is a key handle for introducing a wide range of functional groups, making N-functionalization a critical step in the synthesis of diverse compound libraries for drug discovery.

These application notes provide detailed protocols for the most common and synthetically useful N-functionalization reactions of this compound: N-alkylation, reductive amination, N-arylation, and N-acylation.

N-Alkylation of this compound

N-alkylation is a fundamental method for introducing alkyl substituents onto the this compound core. This can be achieved through direct alkylation with alkyl halides or via more advanced catalytic methods.

Protocol 1: Direct Alkylation with Alkyl Halides

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl bromide in the presence of a base.[3]

Materials:

  • This compound (or its hydrochloride salt)

  • Alkyl bromide (1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous acetonitrile (B52724) (CH₃CN)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a round-bottom flask containing a solution of this compound (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Add the alkyl bromide (1.1 eq) to the suspension.

  • Stir the reaction mixture at room temperature or heat to a gentle reflux, depending on the reactivity of the alkyl halide.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated this compound.

Table 1: Summary of N-Alkylation Conditions

Alkylating AgentBaseSolventTemperature (°C)Typical Yield (%)
Benzyl bromideK₂CO₃AcetonitrileRefluxHigh
Ethyl bromoacetateK₂CO₃AcetonitrileRoom Temperature>90
1-Bromo-3-chloropropaneK₂CO₃AcetonitrileReflux~90[4]

Note: Yields are based on similar secondary amine alkylations and may vary for this compound.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound in anhydrous acetonitrile add_base Add anhydrous potassium carbonate start->add_base add_alkyl_halide Add alkyl halide add_base->add_alkyl_halide stir Stir at room temperature or reflux add_alkyl_halide->stir monitor Monitor by TLC/LC-MS stir->monitor cool Cool to room temperature monitor->cool filter Filter inorganic salts cool->filter concentrate1 Concentrate filtrate filter->concentrate1 extract Dissolve in DCM, wash with NaHCO3 (aq) and brine concentrate1->extract dry Dry over Na2SO4 extract->dry concentrate2 Concentrate in vacuo dry->concentrate2 chromatography Flash column chromatography concentrate2->chromatography product N-alkylated this compound chromatography->product

Workflow for N-alkylation of this compound.

Reductive Amination

Reductive amination is a versatile method for the N-alkylation of this compound with aldehydes or ketones. The reaction proceeds via the in situ formation of an iminium ion, which is then reduced by a mild reducing agent.[5][6]

Protocol 2: Reductive Amination with Aldehydes/Ketones

This protocol is adapted from a procedure for the synthesis of 2,6-diazaspiro[3.3]heptanes and is broadly applicable.[5]

Materials:

  • This compound

  • Aldehyde or ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (optional)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in dichloroethane.

  • If the amine starting material is a hydrochloride salt, pre-treat with a base (e.g., triethylamine) to liberate the free amine.

  • For less reactive carbonyls, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride in one portion.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 2: Summary of Reductive Amination Conditions

Carbonyl CompoundReducing AgentSolventTime (h)Typical Yield (%)
Aromatic AldehydesNaBH(OAc)₃DCE12-2470-90[5]
Aliphatic AldehydesNaBH(OAc)₃DCE12-2470-90[5]
KetonesNaBH(OAc)₃DCE/THF24-4860-80[7]

Note: Yields are based on similar secondary amine reductive aminations.

G cluster_setup Iminium Formation cluster_reduction Reduction cluster_workup Work-up cluster_purification Purification start Mix this compound and carbonyl compound in DCE add_acid Add catalytic acetic acid (optional) start->add_acid stir1 Stir at room temperature for 1-2 h add_acid->stir1 add_reductant Add NaBH(OAc)3 stir1->add_reductant stir2 Stir at room temperature add_reductant->stir2 monitor Monitor by TLC/LC-MS stir2->monitor quench Quench with saturated NaHCO3 (aq) monitor->quench extract Extract with DCM quench->extract wash_dry Wash with brine and dry over Na2SO4 extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate chromatography Flash column chromatography concentrate->chromatography product N-substituted this compound chromatography->product

Workflow for reductive amination of this compound.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl 2-azaspiro[3.3]heptanes.[8][9]

Protocol 3: Buchwald-Hartwig N-Arylation

This protocol provides general conditions for the N-arylation of this compound with aryl halides.[10]

Materials:

  • This compound

  • Aryl halide (bromide or chloride) (1.0 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine (B1218219) ligand (e.g., XPhos, RuPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.0 eq)

  • Anhydrous solvent (e.g., toluene, dioxane)

Equipment:

  • Schlenk tube or sealed vial

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

  • Inert atmosphere setup (glovebox or Schlenk line)

  • Filtration setup (e.g., Celite pad)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq), palladium catalyst, phosphine ligand, and base to a Schlenk tube or vial.

  • Add this compound (1.2 eq) followed by the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to 80-110 °C.

  • Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filter cake with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 3: Summary of Buchwald-Hartwig N-Arylation Conditions

Aryl HalideCatalyst/LigandBaseSolventTemperature (°C)Typical Yield (%)
Aryl BromidePd₂(dba)₃ / XPhosNaOt-BuToluene10070-95
Aryl ChloridePd(OAc)₂ / RuPhosK₃PO₄Dioxane11060-90[10]
Heteroaryl BromidePd₂(dba)₃ / XantphosCs₂CO₃Dioxane10065-85

Note: Yields are based on similar secondary amine arylations and may require optimization.

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Add aryl halide, catalyst, ligand, and base to vessel add_amine Add this compound start->add_amine add_solvent Add anhydrous solvent add_amine->add_solvent seal_heat Seal vessel and heat (80-110 °C) add_solvent->seal_heat stir_monitor Stir for 12-24 h, monitor by TLC/LC-MS seal_heat->stir_monitor cool Cool to room temperature stir_monitor->cool dilute_filter Dilute and filter through Celite cool->dilute_filter concentrate Concentrate filtrate dilute_filter->concentrate chromatography Flash column chromatography concentrate->chromatography product N-aryl this compound chromatography->product

Workflow for Buchwald-Hartwig N-arylation.

N-Acylation of this compound

N-acylation introduces an amide functionality, which is a common feature in many drug molecules. This transformation is typically achieved using acyl chlorides or anhydrides in the presence of a non-nucleophilic base.[4][11]

Protocol 4: N-Acylation with Acyl Chlorides

This protocol outlines a standard procedure for the N-acylation of this compound.

Materials:

  • This compound

  • Acyl chloride (1.1 eq)

  • Triethylamine (B128534) (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel or syringe

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with 1M HCl (optional, to remove excess amine), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 4: Summary of N-Acylation Conditions

Acylating AgentBaseSolventTemperature (°C)Typical Yield (%)
Acetyl chlorideEt₃NCH₂Cl₂0 to RT>90[4]
Benzoyl chlorideDIPEACH₂Cl₂0 to RT>90[11]
Acetic anhydrideNoneNeat or CH₂Cl₂RTHigh[4]

Note: Yields are based on similar secondary amine acylations.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound and base in DCM cool Cool to 0 °C start->cool add_acyl_chloride Slowly add acyl chloride cool->add_acyl_chloride warm_stir Warm to room temperature and stir for 1-4 h add_acyl_chloride->warm_stir monitor Monitor by TLC/LC-MS warm_stir->monitor quench Quench with water or NaHCO3 (aq) monitor->quench wash Wash with NaHCO3 (aq) and brine quench->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash column chromatography concentrate->chromatography product N-acyl this compound chromatography->product

Workflow for N-acylation of this compound.

References

Application Notes and Protocols: The Role of 2-Azaspiro[3.3]heptane in the Synthesis of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-azaspiro[3.3]heptane scaffold has emerged as a privileged structural motif in modern medicinal chemistry. Its rigid, three-dimensional geometry offers a compelling alternative to traditional saturated heterocycles like piperidine (B6355638) and morpholine. Incorporation of the this compound core can significantly enhance the pharmacological profile of drug candidates by improving physicochemical properties such as aqueous solubility and metabolic stability, while also providing novel intellectual property.[1][2] These application notes provide an overview of the utility of this compound and its derivatives in the synthesis of innovative therapeutic agents, complete with detailed experimental protocols and comparative data.

Advantages of the this compound Scaffold

The unique spirocyclic nature of this compound imparts several desirable properties in drug design:

  • Three-Dimensionality: The non-planar structure allows for precise vectoral projection of substituents into three-dimensional space, enabling optimized interactions with biological targets.[1]

  • Improved Physicochemical Properties: As a bioisostere for more common heterocycles, it can lead to compounds with lower lipophilicity (logD) and higher aqueous solubility, which are favorable for oral bioavailability and reduced off-target effects.[3]

  • Metabolic Stability: The quaternary spirocenter can block common sites of metabolic oxidation, leading to improved pharmacokinetic profiles.[1]

  • Novelty and Patentability: The relative novelty of this scaffold provides opportunities for creating new chemical entities with distinct patent positions.[4]

Applications in Therapeutic Agent Synthesis

The this compound motif has been successfully incorporated into a range of therapeutic agents targeting diverse biological pathways. Below are two prominent examples demonstrating its application.

TBI-223: A Novel Oxazolidinone Antibiotic

TBI-223 is a next-generation oxazolidinone antibiotic developed for the treatment of tuberculosis, including multidrug-resistant strains. It incorporates a 2-oxa-6-azaspiro[3.3]heptane moiety as a key structural element, which contributes to its improved safety profile compared to earlier drugs in its class like linezolid.

Mechanism of Action: Like other oxazolidinones, TBI-223 inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of the initiation complex. The 2-oxa-6-azaspiro[3.3]heptane group plays a crucial role in modulating the molecule's properties to enhance safety.

Quantitative Data Summary:

CompoundTargetMIC (M. tuberculosis)Mitochondrial Protein Synthesis IC50 (Mammalian)
TBI-223 Bacterial Ribosome0.12-0.5 µg/mL>74 µM
Linezolid Bacterial Ribosome0.25-1 µg/mL8 µM
AZD1979: A Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist

AZD1979 is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), which was investigated for the treatment of obesity. The molecule features a 2-oxa-6-azaspiro[3.3]heptane substituent that was introduced to optimize its physicochemical properties for central nervous system (CNS) penetration and to reduce off-target effects.

Signaling Pathway: MCHR1 is a G-protein coupled receptor (GPCR) that primarily couples to Gi and Gq proteins. Upon activation by its endogenous ligand, melanin-concentrating hormone (MCH), MCHR1 signaling can lead to the inhibition of adenylyl cyclase (via Gi), resulting in decreased intracellular cAMP levels. It can also activate the phospholipase C (PLC) pathway (via Gq), leading to an increase in intracellular calcium. AZD1979 acts as an antagonist, blocking these downstream signaling events.

Quantitative Data Summary:

CompoundTargetIC50logD7.4
AZD1979 MCHR1~12 nM1.8

Experimental Protocols

Protocol 1: Synthesis of a Key Intermediate for TBI-223: 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane[5]

This protocol describes a practical and scalable two-step process for the synthesis of a key building block for TBI-223.

Workflow Diagram:

cluster_0 Step 1: Synthesis of 3,3-Bis(bromomethyl)oxetane (B1265868) cluster_1 Step 2: Synthesis of the Key Intermediate TBNPA Tribromoneopentyl Alcohol (TBNPA) BBMO 3,3-Bis(bromomethyl)oxetane (BBMO) TBNPA->BBMO Toluene, 40°C NaOH NaOH (aq) NaOH->BBMO FNitroaniline 2-Fluoro-4-nitroaniline (B181687) Intermediate 6-(2-Fluoro-4-nitrophenyl)- 2-oxa-6-azaspiro[3.3]heptane FNitroaniline->Intermediate Acetone, Heat Base Base (e.g., K2CO3) Base->Intermediate BBMO_ref BBMO BBMO_ref->Intermediate

Caption: Synthetic workflow for a key TBI-223 intermediate.

Materials:

  • Tribromoneopentyl alcohol (TBNPA)

  • Sodium hydroxide (B78521) (NaOH)

  • Toluene

  • 2-Fluoro-4-nitroaniline

  • 3,3-Bis(bromomethyl)oxetane (BBMO)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Acetone

Procedure:

Step 1: Synthesis of 3,3-Bis(bromomethyl)oxetane (BBMO)

  • To a solution of tribromoneopentyl alcohol in toluene, add an aqueous solution of sodium hydroxide.

  • Heat the mixture to 40°C and stir vigorously until the reaction is complete (monitor by GC-MS).

  • Separate the aqueous layer and wash the organic layer with water until neutral.

  • Concentrate the organic layer under reduced pressure to obtain crude BBMO.

  • Purify the crude product by vacuum distillation to yield pure BBMO. A 72% yield can be achieved.[5]

Step 2: Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

  • To a solution of 2-fluoro-4-nitroaniline in acetone, add 3,3-bis(bromomethyl)oxetane (BBMO) and a suitable base (e.g., potassium carbonate).

  • Heat the reaction mixture and stir until the reaction is complete (monitor by HPLC).

  • Cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography. An 87% isolated yield has been reported on a 100g scale.[5]

Protocol 2: General Synthesis of Functionalized 2,6-Diazaspiro[3.3]heptanes[6]

This protocol provides a general method for the synthesis of N-substituted 2,6-diazaspiro[3.3]heptanes, which are valuable scaffolds for various therapeutic targets.

Workflow Diagram:

cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Cyclization Aldehyde 1-Benzyl-3-chloromethyl- azetidine-3-carbaldehyde Intermediate N-Substituted Amine Aldehyde->Intermediate Amine Primary Amine/Aniline (B41778) Amine->Intermediate NaBH(OAc)3 Intermediate_ref N-Substituted Amine Product 2,6-Diazaspiro[3.3]heptane Derivative Intermediate_ref->Product Base KHMDS or other strong base Base->Product THF, Heat

Caption: General synthesis of 2,6-diazaspiro[3.3]heptanes.

Materials:

  • 1-Benzyl-3-chloromethylazetidine-3-carbaldehyde (can be synthesized from the corresponding chloroester)

  • Primary amine or aniline of choice

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

  • Dichloromethane (DCM) or Dichloroethane (DCE)

  • Potassium tert-butoxide or another strong base

  • Tetrahydrofuran (THF)

Procedure:

Step 1: Reductive Amination

  • Dissolve 1-benzyl-3-chloromethylazetidine-3-carbaldehyde in DCM or DCE.

  • Add the primary amine or aniline (1 equivalent).

  • Add sodium triacetoxyborohydride portion-wise and stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to obtain the crude N-substituted amine intermediate.

Step 2: Cyclization

  • Dissolve the crude intermediate from Step 1 in THF.

  • Add a strong base such as potassium tert-butoxide and heat the mixture to reflux.[6]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the product by column chromatography to yield the desired 2,6-diazaspiro[3.3]heptane derivative.

Conclusion

The this compound scaffold and its heteroatom-containing analogues are versatile building blocks that offer significant advantages in the design of novel therapeutic agents. Their unique structural and physicochemical properties can lead to compounds with improved efficacy, safety, and pharmacokinetic profiles. The provided protocols offer a starting point for the synthesis of these valuable scaffolds and their incorporation into drug discovery programs. Further exploration of this chemical space is likely to yield a new generation of innovative medicines.

References

Application Notes and Protocols: The Use of 2-Azaspiro[3.3]heptane as a Fragment in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of medicinal chemistry, the quest for novel molecular scaffolds that can enhance the pharmacological properties of drug candidates is perpetual. The "escape from flatland"—a strategic shift towards three-dimensional molecular architectures—has proven to be a successful approach for improving drug-like properties.[1][2] Within this paradigm, 2-azaspiro[3.3]heptane has emerged as a valuable fragment in drug discovery. This spirocyclic motif, featuring two fused four-membered rings, offers a rigid and structurally unique scaffold that has garnered significant attention as a bioisosteric replacement for common saturated heterocycles like piperidine (B6355638).[1][2][3] Its incorporation into bioactive molecules has been shown to modulate key physicochemical and pharmacological parameters, including lipophilicity, solubility, metabolic stability, and target engagement.[4]

These application notes provide a comprehensive overview of the utility of the this compound fragment, including its impact on pharmacological properties, detailed synthetic protocols, and its application in a real-world drug candidate.

Physicochemical and Pharmacological Impact

The introduction of the this compound moiety into a molecule can lead to significant and often beneficial changes in its properties. One of the key advantages of this fragment is its ability to reduce lipophilicity (logD) while potentially increasing basicity.[4] This is somewhat counterintuitive, as a carbon atom is added, but the rigid, spirocyclic nature of the scaffold alters the molecule's interaction with water. For instance, in a comparative analysis, the replacement of morpholine (B109124) with a 2-oxa-6-azaspiro[3.3]heptane in the MCHR1 antagonist AZD1979 resulted in a significant decrease in logD and an increase in basicity, without negatively impacting permeability or hERG inhibition.[4]

The rigid nature of the this compound scaffold also provides a well-defined exit vector for substituents, which can lead to more precise interactions with biological targets and improved selectivity.[5]

Data Presentation: Comparative Analysis

The following table summarizes the quantitative data from various studies, comparing parent compounds with their this compound-containing analogues.

Parent Compound/FragmentAnalogue with this compound MoietyTarget/AssayKey Quantitative DataReference
Piperidine-containing compoundThis compound analoguemGlu2 Negative Allosteric Modulator~10-fold inferior potency for the spiro-analogue[4]
N-linked piperidine derivativeN-linked this compound derivativeMCF-7 cell antiproliferation~10-fold improvement in antiproliferation for the spiro-analogue[4]
Morpholine in AZD1979 precursor2-Oxa-6-azaspiro[3.3]heptane in AZD1979MCHR1IC50 of ~12 nM for AZD1979[6]
Bupivacaine (piperidine-containing)Bupivacaine with this compound-1-carboxylic acidAnesthetic actionEnhanced activity and longer duration of action[1]

Experimental Protocols

Protocol 1: General Synthesis of N-Aryl-2-azaspiro[3.3]heptanes

This protocol describes a general method for the synthesis of N-aryl substituted 2-azaspiro[3.3]heptanes via nucleophilic substitution.

Materials:

Procedure:

  • To a solution of the substituted aniline (1.0 eq) in DMSO, add powdered potassium hydroxide (2.5 eq).

  • Add 3,3-bis(bromomethyl)oxetane (1.2 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-aryl-2-azaspiro[3.3]heptane.

Characterization:

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of this compound-derived Amino Acids

This protocol outlines the synthesis of novel amino acids incorporating the this compound scaffold.[7]

Materials:

  • Appropriate 1,3-bis-electrophiles

  • 1,1-C- or 1,1-N-bis-nucleophiles

  • Relevant solvents and reagents for ring closure reactions

  • Standard work-up and purification reagents

Procedure:

  • The synthesis involves a stepwise construction of the two four-membered rings.

  • The first ring is formed through a ring closure reaction of a suitable 1,3-bis-electrophile with a 1,1-C- or 1,1-N-bis-nucleophile.

  • Subsequent functional group manipulations are performed to introduce the necessary precursors for the second ring closure.

  • The second four-membered ring is constructed via an intramolecular cyclization reaction.

  • The resulting spirocyclic intermediate is then converted to the final amino acid derivative through standard synthetic transformations.

Note: The specific reagents and conditions will vary depending on the target amino acid. Refer to the original literature for detailed procedures.[7]

Visualizations

drug_discovery_workflow cluster_design Design & Synthesis cluster_screening Screening & Optimization cluster_preclinical Preclinical Development start Fragment Selection: This compound synthesis Synthesis of Analogues start->synthesis in_vitro In Vitro Screening (Binding, Functional Assays) synthesis->in_vitro sar Structure-Activity Relationship (SAR) in_vitro->sar physchem Physicochemical Profiling (logD, pKa, Solubility) sar->physchem physchem->synthesis Iterative Optimization in_vivo In Vivo Efficacy Models physchem->in_vivo adme ADME/Tox Studies in_vivo->adme candidate Lead Candidate Selection adme->candidate

Caption: A generalized workflow for drug discovery incorporating the this compound fragment.

mchr1_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds G_protein Gαi/q MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Decreases IP3_DAG IP3 / DAG PLC->IP3_DAG Increases cellular_response Cellular Response (e.g., appetite regulation) cAMP->cellular_response Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKC PKC Activation IP3_DAG->PKC Ca_release->cellular_response PKC->cellular_response AZD1979 AZD1979 (Antagonist) AZD1979->MCHR1 Blocks

Caption: Simplified signaling pathway of the MCHR1 receptor and the inhibitory action of an antagonist like AZD1979.

Conclusion

The this compound fragment is a compelling building block for modern drug discovery. Its unique three-dimensional structure and its ability to favorably modulate key physicochemical properties make it an attractive alternative to more traditional saturated heterocycles. The successful incorporation of a related scaffold into the clinical candidate AZD1979 underscores the potential of this fragment in developing novel therapeutics. The protocols and data presented herein provide a valuable resource for researchers looking to explore the utility of the this compound motif in their own drug discovery programs.

References

Application Notes: Integrating 2-Azaspiro[3.3]heptane Surrogates into DNA-Encoded Libraries

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of drug discovery is continually evolving, with an increasing demand for novel molecular scaffolds that can access challenging biological targets and exhibit improved pharmacological properties. DNA-Encoded Library (DEL) technology has emerged as a powerful platform for identifying novel hit compounds by enabling the synthesis and screening of libraries of unprecedented size.[1][2] A key factor in the success of DEL is the chemical diversity of the library members. The incorporation of three-dimensional, sp³-rich scaffolds is a critical strategy for expanding beyond flat, aromatic structures and improving drug-like properties.

Among these scaffolds, 2-azaspiro[3.3]heptane has garnered significant attention as a "bioisostere" or surrogate for the commonly used piperidine (B6355638) ring.[3][4] Its rigid, spirocyclic structure offers predictable exit vectors for substituents, which can lead to enhanced target selectivity.[4][5] Furthermore, compounds incorporating this moiety have been shown to possess improved pharmacokinetic profiles compared to their traditional amine analogues.[6] The primary challenge has been the development of synthetic methods compatible with the delicate nature of the DNA tag.[6][7]

Recent advancements in photochemistry, particularly visible light-mediated energy transfer catalysis, have provided a robust solution.[6][7] These mild reaction conditions preserve the integrity of the DNA tag, making them ideal for on-DNA synthesis.[6] This document provides detailed protocols for the on-DNA synthesis of this compound surrogates (specifically 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes) and their integration into a combinatorial DEL workflow. These protocols are designed for researchers and scientists in drug development seeking to diversify their screening libraries with medicinally relevant, sp³-rich chemical matter.

Logical Relationship: Scaffold Replacement Strategy

The use of this compound as a building block in DELs is a strategic choice to enhance the drug-like properties of library members. The following diagram illustrates the rationale behind its use as a piperidine surrogate.

cluster_0 Traditional Scaffold cluster_1 Bioisosteric Replacement cluster_2 Improved Properties Piperidine Piperidine Azaspiroheptane This compound Piperidine->Azaspiroheptane Replaced by Properties Enhanced Drug-Likeness: - Increased sp³ character - Improved metabolic stability - Novel exit vectors - Favorable pharmacokinetics Azaspiroheptane->Properties Leads to

Caption: Rationale for using this compound as a piperidine bioisostere.

Experimental Workflow: Split-and-Pool DEL Synthesis

The construction of a diverse DEL is typically achieved through a "split-and-pool" combinatorial strategy.[8][9] This method involves iterative cycles of chemical synthesis on a DNA-scaffold conjugate, followed by the ligation of a unique DNA barcode that encodes the specific building block used. The following workflow demonstrates how the on-DNA synthesis of the azaspiro[3.3]heptane surrogate can be integrated into a three-cycle library build.

cluster_1 Cycle 1: Azaspiro[3.3]heptane Surrogate Formation cluster_2 Cycle 2: Amide Coupling cluster_3 Cycle 3: Suzuki Coupling Pool0 Start: DNA with Alkene Headpiece Split1 Split (N Pools) Pool0->Split1 React1A React with Isoxazoline (B3343090) 1 React1B React with Isoxazoline 2 React1C ... React1N React with Isoxazoline N Encode1A Encode with DNA Tag 1 React1A->Encode1A Encode1B Encode with DNA Tag 2 React1B->Encode1B Encode1C ... Encode1N Encode with DNA Tag N React1N->Encode1N React1N->Encode1N Pool1 Pool Split2 Split (M Pools) Pool1->Split2 React2A React with Acid 1 React2B React with Acid 2 React2C ... React2M React with Acid M Encode2A Encode with DNA Tag M+1 React2A->Encode2A Encode2B Encode with DNA Tag M+2 React2B->Encode2B Encode2C ... Encode2M Encode with DNA Tag M+M React2M->Encode2M React2M->Encode2M Pool2 Pool Split3 Split (P Pools) Pool2->Split3 React3A React with Boronic Acid 1 React3B React with Boronic Acid 2 React3C ... React3P React with Boronic Acid P Encode3A Encode with DNA Tag N+M+1 React3A->Encode3A Encode3B Encode with DNA Tag N+M+2 React3B->Encode3B Encode3C ... Encode3P Encode with DNA Tag N+M+P React3P->Encode3P React3P->Encode3P Pool3 Pool Final Final Library (N x M x P Compounds) Pool3->Final

Caption: Split-and-pool workflow for combinatorial DNA-encoded library synthesis.

Protocols

Protocol 1: On-DNA Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes via [2+2] Photocycloaddition

This protocol describes the visible light-mediated synthesis of a this compound surrogate directly on a DNA headpiece.[6][7] The reaction involves a [2+2] intermolecular photocycloaddition between a DNA-conjugated alkene and an isoxazoline building block.

Materials:

  • DNA-alkene conjugate (DNA with a terminal alkene headpiece)

  • Isoxazoline-3-carboxylate building block

  • [Ir(dFppy)₃] photocatalyst (or similar iridium-based catalyst)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Glycerol

  • Nuclease-free water

  • Ethanol (B145695)

  • Sodium acetate (B1210297) (3 M, pH 5.2)

  • Blue Kessil lamp or similar 450-460 nm light source

  • Microcentrifuge tubes

Procedure:

  • Reaction Setup: In a 0.5 mL microcentrifuge tube, prepare the reaction mixture by adding the components in the following order:

    • Nuclease-free water (to final volume)

    • DNA-alkene conjugate (to a final concentration of 2 µM)

    • Glycerol (10 µL of a 20% solution in DMSO)

    • Isoxazoline building block (from a 100 mM stock in DMSO, to a final concentration of 10 mM - 100 equivalents)

    • [Ir(dFppy)₃] photocatalyst (from a 2 mM stock in DMSO, to a final concentration of 20 µM - 1.0 equivalent)

  • Irradiation: Gently vortex the mixture. Place the open tube under the blue Kessil lamp at room temperature. Irradiate for 10-20 minutes.

  • Work-up and Purification:

    • Following irradiation, add 3 M sodium acetate (1/10th of the total volume) to the reaction mixture.

    • Add 3 volumes of ice-cold 100% ethanol.

    • Vortex thoroughly and incubate at -20°C for at least 1 hour (or overnight) to precipitate the DNA conjugate.

    • Centrifuge at >12,000 x g for 30 minutes at 4°C.

    • Carefully aspirate and discard the supernatant.

    • Wash the pellet with 500 µL of ice-cold 70% ethanol.

    • Centrifuge at >12,000 x g for 15 minutes at 4°C.

    • Aspirate and discard the supernatant. Air-dry the pellet for 5-10 minutes to remove residual ethanol.

    • Resuspend the purified DNA-product conjugate in a suitable aqueous buffer (e.g., TE buffer or nuclease-free water).

  • Analysis (Optional but Recommended):

    • Verify the successful conjugation and purity using LC-MS analysis.

    • Quantify the DNA concentration using a NanoDrop spectrophotometer or a fluorescence-based assay (e.g., Qubit).

Protocol 2: General Split-and-Pool Cycle for DEL Elaboration

This protocol outlines a single "split-and-pool" cycle following the initial formation of the azaspiro[3.3]heptane surrogate scaffold (from Protocol 1). This example uses a standard amide coupling reaction.

Materials:

  • Purified, pooled DNA-scaffold conjugates from the previous cycle

  • A library of carboxylic acid building blocks

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)

  • Anhydrous DMSO or DMF

  • Appropriate buffers (e.g., MES buffer for coupling)

  • Unique, 5'-phosphorylated double-stranded DNA barcode tags for each carboxylic acid

  • T4 DNA Ligase and corresponding ligation buffer

  • 96-well filter plates for parallel synthesis

  • Purification reagents (as in Protocol 1)

Procedure:

  • Split: Aliquot the pooled DNA-scaffold conjugate solution into individual wells of a 96-well plate. Each well will correspond to a unique carboxylic acid building block.

  • Chemical Synthesis (Amide Coupling):

    • To each well, add the corresponding carboxylic acid building block.

    • Add the coupling reagents (e.g., EDC and NHS) to activate the carboxylic acids.

    • Allow the reaction to proceed at room temperature for 4-12 hours. The reaction should be performed in a suitable buffer (e.g., pH 6.0 MES) or an organic/aqueous co-solvent system compatible with DNA.

  • Purification: After the reaction is complete, purify the DNA conjugates in each well. This can be done via ethanol precipitation (as in Protocol 1) or using DNA purification spin columns formatted for 96-well plates.

  • Pool & Split for Encoding: Pool the purified products from all 96 wells. Then, re-split the pooled solution into a new 96-well plate for the DNA encoding step.

  • DNA Barcoding (Enzymatic Ligation):

    • To each well, add the unique DNA barcode tag that corresponds to the carboxylic acid used in that position in the synthesis plate.

    • Add T4 DNA Ligase and ligation buffer to each well.

    • Incubate at the optimal temperature for the ligase (e.g., 16°C overnight or room temperature for 4 hours).

  • Final Pool and Purification:

    • Pool the contents of all wells from the ligation plate.

    • Perform a final purification of the pooled, newly encoded library fraction using ethanol precipitation or a suitable large-scale purification column.

    • The resulting product is now ready for the next synthesis cycle or, if it is the final cycle, for library quantification, quality control, and affinity screening.

Data Summary

The following table summarizes the reaction conditions for the on-DNA synthesis of 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes as described in the literature.[6] Quantitative yields for on-DNA reactions are highly substrate-dependent and are typically assessed by LC-MS conversion rather than isolated yield.

ParameterConditionReference
DNA Substrate DNA-alkene conjugate[6]
Building Block Isoxazoline-3-carboxylate[6]
Photocatalyst [Ir(dFppy)₃][6]
Solvent DMSO / H₂O mixture[6]
DNA Concentration 2 µM[6]
Building Block Equiv. 100[6]
Photocatalyst Equiv. 1.0[6]
Light Source Blue Kessil Lamp (450-460 nm)[6]
Reaction Time 10-20 minutes[6]
Temperature Room Temperature[6]

On-DNA Photocatalysis Reaction Scheme

The diagram below illustrates the key components and transformation in the visible-light mediated on-DNA synthesis of the azaspiro[3.3]heptane surrogate.

cluster_reactants Reactants cluster_conditions Conditions cluster_product Product DNA_Alkene DNA-Alkene Headpiece DNA_Product DNA-conjugated Azaspiro[3.3]heptane Surrogate DNA_Alkene->DNA_Product [2+2] Cycloaddition Isoxazoline Isoxazoline-3- carboxylate Isoxazoline->DNA_Product Catalyst [Ir(dFppy)3] Photocatalyst Catalyst->DNA_Product Light Blue Light (450-460 nm) Light->DNA_Product

Caption: On-DNA synthesis of an azaspiro[3.3]heptane surrogate via photocatalysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-azaspiro[3.3]heptane and its derivatives. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the synthesis of this valuable spirocyclic scaffold. The unique three-dimensional structure of this compound makes it an attractive building block in medicinal chemistry, but its synthesis can present several difficulties.[1]

This guide is structured in a question-and-answer format to directly address specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of this compound considered challenging?

A1: The synthesis of this compound and its derivatives can be challenging due to several factors. The construction of the spirocyclic system, which involves the formation of two four-membered azetidine (B1206935) rings sharing a single carbon atom, is often the most critical and difficult step. Challenges include low yields, the formation of complex reaction mixtures, and difficulties in purifying the final product and intermediates.[1][2] The inherent ring strain of the azetidine rings can make their formation and handling problematic.

Q2: What are the most common synthetic routes to the this compound core?

A2: Several synthetic strategies have been developed to access the this compound scaffold. A common approach involves the intramolecular cyclization of a precursor containing a pre-formed azetidine ring with reactive groups at the 3-position. For instance, the reductive amination of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde followed by cyclization is a known route.[3] Another strategy involves the double N-alkylation of an amine with a 3,3-bis(halomethyl)azetidine derivative. The choice of route often depends on the desired substitution pattern on the final molecule.

Q3: I am observing a complex mixture of products in my reaction. What are the likely side products?

A3: The formation of complex mixtures is a frequent issue.[3] Common side products can include:

  • Bis-alkylation products: In routes involving double alkylation, the formation of a dimeric or polymeric species instead of the desired intramolecular cyclization can occur, especially at higher concentrations.

  • Incomplete cyclization: The reaction may stall after the first N-alkylation, leaving a significant amount of the acyclic precursor in the reaction mixture.

  • Products of elimination or rearrangement: The strained nature of the intermediates can sometimes lead to undesired elimination or rearrangement reactions, particularly under harsh basic or thermal conditions.

  • Five-membered ring formation: Depending on the starting materials and reaction conditions, the formation of a thermodynamically more stable five-membered pyrrolidine (B122466) ring instead of the desired four-membered azetidine can be a competing pathway.

Q4: My final product is difficult to purify. What are the recommended purification methods?

A4: Purification of this compound derivatives can be challenging due to their polarity and basicity. Common purification techniques include:

  • Column chromatography: This is a widely used method, but the basic nature of the amine can cause streaking on silica (B1680970) gel. It is often necessary to add a small amount of a basic modifier, such as triethylamine (B128534) or ammonium (B1175870) hydroxide, to the eluent.

  • Crystallization: If the product is a solid, crystallization can be an effective purification method. For basic compounds, forming a salt (e.g., hydrochloride or oxalate) can facilitate crystallization and handling.[4] However, some salts, like the oxalate, may have stability issues.[4]

  • Ion-exchange chromatography: For particularly challenging separations, ion-exchange chromatography can be a powerful technique.

Troubleshooting Guides

Issue 1: Low Yield in the Cyclization Step

Low yields in the crucial intramolecular cyclization step are a common bottleneck. The following guide provides potential causes and solutions.

Potential Cause Recommended Solutions
Inappropriate Base The choice of base is critical for the cyclization. Strong, non-nucleophilic bases are generally preferred. Perform a screen of bases such as potassium tert-butoxide (t-BuOK), sodium hydride (NaH), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The optimal base may vary depending on the substrate and solvent.[3]
Suboptimal Solvent The solvent can significantly influence the reaction rate and selectivity. Aprotic polar solvents like THF, DMF, or DMSO are commonly used. In some cases, a mixture of solvents, such as DMF-water, has been shown to improve yields and allow for base-free cyclization at elevated temperatures.[3]
Incorrect Reaction Temperature The reaction temperature needs to be carefully optimized. Lower temperatures may be too slow to achieve complete conversion, while higher temperatures can lead to decomposition or side product formation. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature.[3]
Low Concentration (for intramolecular reactions) To favor intramolecular cyclization over intermolecular side reactions (e.g., polymerization), the reaction should be run at high dilution. This is especially important in the final ring-closing step.
Poor Quality of Starting Materials Ensure that all starting materials and reagents are pure and anhydrous, as impurities can interfere with the reaction. For example, moisture can quench strong bases.
Issue 2: Formation of Bis-Alkylation Side Product

A common side reaction is the intermolecular reaction of the starting materials to form a bis-alkylated product instead of the desired spirocycle.

Potential Cause Recommended Solutions
High Reaction Concentration As mentioned above, running the reaction at a lower concentration will favor the intramolecular cyclization.
Slow Addition of Reagents The slow, dropwise addition of one of the reactants to the reaction mixture (Syringe pump addition) can help to maintain a low instantaneous concentration of that reactant, further promoting the intramolecular pathway.
Inappropriate Stoichiometry Carefully control the stoichiometry of the reactants. A slight excess of the amine component might be beneficial in some cases, but a large excess should be avoided.

Experimental Protocols

Key Experiment: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane

This protocol is adapted from a literature procedure and illustrates a common method for the synthesis of a 2,6-diazaspiro[3.3]heptane derivative.[3]

Step 1: Reductive Amination

  • To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde in dichloroethane, add one equivalent of aniline (B41778) and one equivalent of acetic acid.

  • Stir the mixture at room temperature to form the iminium ion.

  • Add sodium triacetoxyborohydride (B8407120) in portions and continue stirring until the reaction is complete (monitor by TLC).

  • Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate and extracting the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine.

Step 2: Intramolecular Cyclization

  • Dissolve the product from Step 1 in anhydrous THF in a sealed tube.

  • Add 2.2 equivalents of a 1.0 M solution of potassium tert-butoxide in THF.

  • Heat the reaction mixture at 70 °C.

  • After 90 minutes, add an additional 1 equivalent of the potassium tert-butoxide solution.

  • Continue heating for another hour.

  • Cool the reaction to room temperature and filter to remove the precipitated salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography (e.g., eluting with a gradient of ethyl acetate (B1210297) in isohexanes) to afford the desired 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane.[3]

Visualizations

experimental_workflow start Starting Materials: 1-Benzyl-3-chloromethylazetidine-3-carbaldehyde Aniline reductive_amination Reductive Amination (Sodium Triacetoxyborohydride) start->reductive_amination intermediate Intermediate: (1-Benzyl-3-chloromethylazetidin-3-yl methyl)phenylamine reductive_amination->intermediate cyclization Intramolecular Cyclization (t-BuOK, THF, 70°C) intermediate->cyclization purification Purification (Column Chromatography) cyclization->purification product Final Product: 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane purification->product

Caption: Synthetic workflow for 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane.

troubleshooting_low_yield start Low Yield in Cyclization Step check_base Is the base appropriate? (e.g., t-BuOK, NaH) start->check_base check_solvent Is the solvent optimal? (e.g., THF, DMF) start->check_solvent check_temp Is the temperature correct? start->check_temp check_conc Is the reaction at high dilution? start->check_conc solution_base Action: Screen different bases. check_base->solution_base No solution_solvent Action: Test alternative aprotic polar solvents. check_solvent->solution_solvent No solution_temp Action: Optimize temperature via monitoring. check_temp->solution_temp No solution_conc Action: Decrease concentration. check_conc->solution_conc No

Caption: Troubleshooting decision tree for low cyclization yield.

References

Technical Support Center: Optimizing Synthesis of 2-Azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-azaspiro[3.3]heptane and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Yield of the Desired this compound Product

  • Question: My reaction is resulting in a low yield of the final this compound product. What are the potential causes and how can I improve the yield?

  • Answer: Low yields can stem from several factors throughout the synthetic process. Consider the following points for optimization:

    • Incomplete Cyclization: The formation of the second azetidine (B1206935) ring is a critical step. If the cyclization is incomplete, you will observe starting materials or mono-ring intermediates.

      • Optimization: Reaction conditions for the cyclization are crucial. For instance, in the synthesis of 2,6-diazaspiro[3.3]heptanes, the use of a DMF-water (8:2) mixture at 110 °C has been shown to provide rapid and clean conversion without the need for an added base.[1] Lower temperatures may lead to incomplete reactions.[1]

    • Suboptimal Deprotection: If you are using a protected intermediate, such as N-Boc or N-Cbz-2-azaspiro[3.3]heptane, incomplete deprotection will naturally lead to a lower yield of the free amine.

      • Optimization: For N-Boc deprotection, strong acids like trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) are commonly used.[2] For N-Cbz deprotection, catalytic hydrogenolysis (e.g., Pd/C with H₂) is a clean method.[3] However, if your molecule contains other reducible functional groups, acid-mediated deprotection (e.g., HBr in acetic acid) can be an alternative.[3][4]

    • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.

      • Optimization: Analyze your crude product by LC-MS or GC-MS to identify major impurities. The nature of the impurity can provide clues about the side reaction. For example, intermolecular reactions can compete with the desired intramolecular cyclization. Running the cyclization step at a lower concentration may favor the intramolecular pathway.

Issue 2: Formation of Significant Impurities

  • Question: I am observing significant impurities in my reaction mixture. How can I identify and minimize them?

  • Answer: Impurity formation is a common challenge. A systematic approach can help in identifying and mitigating them:

    • Characterization of Impurities: Isolate the major impurities using chromatography and characterize them by NMR and Mass Spectrometry. Understanding the structure of the byproduct is key to understanding its formation.

    • Common Byproducts and Their Prevention:

      • Polymerization: Azetidines can be prone to polymerization under certain conditions. Ensure that the reaction temperature and pH are well-controlled.

      • Over-alkylation: In syntheses involving N-alkylation, the use of excess alkylating agent can lead to the formation of quaternary ammonium (B1175870) salts. Use stoichiometric amounts of the alkylating agent or a slight excess of the amine.

      • Incomplete reaction of starting materials : In some cases, such as in reductive amination, the intermediate imine may not be fully reduced, leading to impurities. Ensuring the complete reduction, for example with sodium borohydride, can resolve this.[1]

Issue 3: Difficulty in Product Isolation and Purification

  • Question: I am struggling to isolate and purify my this compound product. What techniques are recommended?

  • Answer: this compound and its derivatives can be challenging to purify due to their polarity and volatility.

    • Purification Techniques:

      • Column Chromatography: Flash column chromatography is a common method for purification.[1] Due to the basic nature of the amine, it is often beneficial to add a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to the eluent to prevent tailing on silica (B1680970) gel.

      • Ion-Exchange Chromatography: For the free base, solid-phase extraction (SPE) using an SCX (Strong Cation Exchange) cartridge can be a very effective purification method. The product is retained on the column and can be eluted with a basic solution, such as ammonia in methanol (B129727).[1]

      • Crystallization/Salt Formation: If the product is a solid, recrystallization can be an excellent purification method. Alternatively, forming a salt (e.g., hydrochloride or oxalate) can facilitate crystallization and purification.[5] However, be aware that some salts, like the oxalate, may have stability issues.[6] Sulfonate salts have been reported to be more stable and soluble.[5][7]

Frequently Asked Questions (FAQs)

Synthesis and Reaction Conditions

  • Question: What are the common starting materials for the synthesis of the this compound core?

  • Answer: Common starting points include the multi-step synthesis from 1-benzyl-3-chloromethylazetidine-3-carbaldehyde, which can be prepared from a chloroester.[1] Another approach involves the highly diastereoselective addition of ethyl cyclobutanecarboxylate (B8599542) anions to Davis-Ellman's imines.[8]

  • Question: What are the recommended protecting groups for the nitrogen atom in this compound during a multi-step synthesis?

  • Answer: The most commonly used protecting groups are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The choice depends on the overall synthetic strategy and the compatibility with other functional groups in the molecule.[3][9]

  • Question: What are the standard conditions for Boc protection of this compound?

  • Answer: Boc protection is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate in a solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (DCM).[2][9]

  • Question: What are the different methods for the deprotection of N-Boc-2-azaspiro[3.3]heptane?

  • Answer: N-Boc deprotection is most commonly achieved under acidic conditions.[9] Reagents like trifluoroacetic acid (TFA) in DCM or hydrochloric acid in an organic solvent are effective.[2][9] It's important to be aware that the intermediate t-butyl cation can lead to side reactions with nucleophilic sites on the substrate.[10][11]

  • Question: What are the recommended methods for the deprotection of N-Cbz-2-azaspiro[3.3]heptane?

  • Answer: The Cbz group is typically removed by catalytic hydrogenolysis using a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium formate).[3][12] This method is clean, often providing toluene (B28343) and carbon dioxide as the only byproducts.[3] Acid-mediated cleavage with reagents like HBr in acetic acid is an alternative if the molecule is sensitive to hydrogenation.[3] Nucleophilic deprotection using reagents like 2-mercaptoethanol (B42355) is also possible.[13]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Cyclization Step in a 2,6-Diazaspiro[3.3]heptane Synthesis

EntryBaseSolventTemperature (°C)Time (h)Conversion (%)
1DBUTHF70-Slow
2DBUDMF70-Complete
3NoneDMF110--
4NoneDMF/H₂O (8:2)1103High Yield
5NoneDMF80-60

Data adapted from Hamza, D. et al.[1]

Table 2: Overview of Common N-Protecting Group Deprotection Methods

Protecting GroupReagentsSolventTemperatureKey Considerations
BocTFA, HClDCM, Dioxane, Ethyl AcetateRoom TemperatureCan generate t-butyl cation which may cause side reactions.[10][11]
CbzPd/C, H₂ (gas) or Ammonium FormateMethanol, Ethanol, Ethyl AcetateRoom TemperatureClean reaction; sensitive to catalyst poisoning.[3][14]
CbzHBr in Acetic AcidAcetic AcidRoom TemperatureUseful for substrates with groups sensitive to hydrogenolysis.[3]

Experimental Protocols

Protocol 1: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane [1]

  • To a stirred solution of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine (0.209 g, 0.695 mmol, 1 equiv) in THF (1.5 mL) is added t-BuOK (1.53 mL, 1.53 mmol, 1.0 M solution in THF, 2.2 equiv).

  • The reaction is heated at 70 °C in a sealed tube.

  • After 90 minutes, additional t-BuOK (0.7 mL, 0.7 mmol, 1.0 M solution in THF, 1 equiv) is added, and heating is continued for another 1 hour.

  • The reaction is allowed to cool to ambient temperature, filtered to remove KCl, and the solvents are evaporated.

  • The residue is purified by column chromatography (eluting with 20–100% EtOAc in isohexanes) to afford the product as a yellow oil.

Protocol 2: N-Boc Deprotection [9]

  • Dissolve the N-Boc protected this compound derivative in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in dioxane).

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Remove the solvent and excess acid under reduced pressure.

  • The resulting amine salt can be used directly or neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent to yield the free amine.

Protocol 3: N-Cbz Deprotection via Catalytic Hydrogenolysis [3]

  • Dissolve the N-Cbz protected this compound derivative in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C, typically 5-10 mol%).

  • Stir the suspension under an atmosphere of hydrogen gas (balloon or Parr shaker) at room temperature.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Mandatory Visualization

experimental_workflow cluster_start Starting Material Preparation cluster_synthesis Core Synthesis cluster_purification Purification and Analysis start Commercially Available Starting Materials prep Synthesis of Protected Azetidine Precursor start->prep Initial Synthesis protect Nitrogen Protection (e.g., Boc, Cbz) prep->protect Protection cyclize Spirocyclization protect->cyclize Cyclization deprotect Deprotection cyclize->deprotect Deprotection purify Purification (Chromatography, Crystallization) deprotect->purify Crude Product analyze Characterization (NMR, MS, etc.) purify->analyze Purified Product end_product Final this compound Product analyze->end_product Final Product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_yield Low Yield Issues cluster_impurities Impurity Issues start Low Yield or Impurities Encountered? check_cyclization Check Cyclization Conditions (Temp, Solvent, Base) start->check_cyclization Yes identify_impurities Characterize Impurities (LC-MS, NMR) start->identify_impurities Yes check_deprotection Verify Deprotection Completion check_cyclization->check_deprotection optimize_concentration Adjust Reaction Concentration check_deprotection->optimize_concentration solution Improved Yield and Purity optimize_concentration->solution minimize_side_reactions Minimize Side Reactions (Stoichiometry, Temp) identify_impurities->minimize_side_reactions optimize_purification Optimize Purification Method minimize_side_reactions->optimize_purification optimize_purification->solution

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Purification of 2-Azaspiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 2-Azaspiro[3.3]heptane derivatives. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the purification of this compound derivatives.

Problem Potential Cause Recommended Solution
Product Streaking or Tailing on Silica (B1680970) Gel TLC/Column Chromatography The basic nitrogen of the azaspiro[3.3]heptane core is interacting strongly with the acidic silica gel.- Add a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) or ammonia (B1221849) in methanol (B129727) to the eluent. - Use a different stationary phase such as basic alumina (B75360) or amine-functionalized silica.[1] - Consider reversed-phase chromatography where the basic amine is in its free-base form at a higher mobile phase pH.[1]
Low Recovery of Product from Silica Gel Column Irreversible adsorption of the polar amine onto the silica gel.- Flush the column with a more polar solvent system, such as 5-10% methanol in dichloromethane (B109758) containing a small amount of ammonium (B1175870) hydroxide. - If the compound is stable, consider converting it to a less polar derivative (e.g., Boc-protection) before chromatography.
Co-elution of Product with Polar Impurities Insufficient resolution between the product and impurities in the chosen solvent system.- Optimize the solvent system by trying different solvent mixtures with varying polarities. - Employ a shallower solvent gradient during column chromatography to improve separation.
Product "Oiling Out" During Recrystallization The melting point of the compound is lower than the boiling point of the chosen solvent, or the solution is supersaturated.- Try a lower-boiling point solvent or a mixture of solvents. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product. - Cool the solution slowly to promote gradual crystal formation.
Product is a Volatile Liquid or Low-Melting Solid The compound has a low boiling point or melting point, making it difficult to handle and purify by standard methods.- For volatile liquids, purification by distillation, potentially under reduced pressure, is recommended. - For low-melting solids, Kugelrohr distillation can be an effective purification technique.
Difficulty Removing Unreacted Starting Materials Starting materials have similar polarity to the desired product.- If the starting material is an amine, an acidic wash (e.g., dilute HCl) during the work-up can help remove it by forming a water-soluble salt.[2] - If the starting material is not basic, consider derivatizing the product (e.g., Boc-protection) to alter its polarity for easier separation.
Product Degradation During Purification The this compound core or other functional groups may be sensitive to acidic or basic conditions, or prolonged heating.- Assess the stability of your compound at different pH values using a small-scale test. - Use milder purification techniques, such as flash chromatography with a neutral stationary phase (e.g., alumina) or recrystallization from neutral solvents. - Avoid prolonged heating during solvent evaporation by using a rotary evaporator at a suitable temperature and pressure.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to develop a purification strategy for my this compound derivative?

A1: The initial and most crucial step is to analyze the crude reaction mixture by Thin Layer Chromatography (TLC). This will give you an idea of the number of components, their relative polarities, and help in selecting an appropriate solvent system for column chromatography. It is also advisable to determine the solubility of your crude product in various solvents to explore the possibility of purification by recrystallization.

Q2: How can I visualize my this compound derivative on a TLC plate if it is not UV-active?

A2: Many amine-containing compounds can be visualized using specific staining agents. A potassium permanganate (B83412) (KMnO₄) stain is often effective for visualizing compounds that can be oxidized, including many amines. Another common stain for amines is a ninhydrin (B49086) solution, which typically gives a distinct color. An iodine chamber can also be used, where the iodine vapor reversibly adsorbs to the compounds on the plate, making them visible as brown spots.[3]

Q3: Is it better to purify the free base or the salt form of my this compound derivative?

A3: The choice depends on the properties of your specific derivative and the impurities present.

  • Free Base: Purification of the free base is common using column chromatography (with the precautions mentioned in the troubleshooting guide) or distillation. The free base is generally less polar than its salt form.

  • Salt Form: If your derivative forms a stable, crystalline salt (e.g., hydrochloride or oxalate), recrystallization of the salt can be a highly effective method for achieving high purity. This is particularly useful for removing non-basic impurities.

Q4: Can I use an acid/base extraction to purify my this compound derivative?

A4: Yes, acid-base extraction is a powerful technique for separating basic compounds like this compound derivatives from neutral or acidic impurities. The general procedure involves:

  • Dissolving the crude mixture in an organic solvent.

  • Extracting with an aqueous acid solution (e.g., 1M HCl). The basic product will move into the aqueous layer as its protonated salt.

  • Washing the aqueous layer with an organic solvent to remove any remaining neutral or acidic impurities.

  • Basifying the aqueous layer (e.g., with NaOH or NaHCO₃) to regenerate the free base of your product.

  • Extracting the free base back into an organic solvent.

  • Drying and concentrating the organic layer to obtain the purified product.[2]

Q5: What are the advantages of using a Boc-protecting group for the purification of this compound derivatives?

A5: Protecting the nitrogen atom with a tert-butyloxycarbonyl (Boc) group can significantly simplify purification.[4]

  • Reduced Polarity: The Boc-protected derivative is less polar and less basic than the free amine, which minimizes interactions with silica gel, leading to better peak shapes and easier elution during column chromatography.

  • Increased Crystallinity: Boc-protected amines often have a higher tendency to crystallize, making recrystallization a more viable purification option.

  • Simplified Work-up: The Boc group is stable to many reaction conditions, and its subsequent removal is typically a clean and high-yielding process.[5][6]

Experimental Protocols

Protocol 1: Column Chromatography of a this compound Derivative using a Modified Eluent

This protocol describes a general method for the purification of a basic this compound derivative by flash column chromatography on silica gel.

1. TLC Analysis and Solvent System Selection:

  • Dissolve a small sample of the crude product in a suitable solvent (e.g., dichloromethane).
  • Spot the solution on a silica gel TLC plate.
  • Develop the TLC plate in various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol).
  • To counteract streaking, add 0.5-1% triethylamine to the chosen eluent system.
  • The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the desired product.

2. Column Preparation:

  • Select an appropriately sized column based on the amount of crude material (typically a 1:30 to 1:100 ratio of crude material to silica gel by weight).
  • Prepare a slurry of silica gel in the initial, less polar eluent.
  • Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane).
  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

4. Elution and Fraction Collection:

  • Begin elution with the selected solvent system.
  • If a gradient elution is necessary, gradually increase the polarity of the mobile phase.
  • Collect fractions and monitor their composition by TLC.

5. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound derivative.

Protocol 2: Recrystallization of a this compound Derivative as its Hydrochloride Salt

This protocol outlines the purification of a this compound derivative by recrystallization of its hydrochloride salt.

1. Salt Formation:

  • Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol).
  • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or dioxane) dropwise while stirring until precipitation is complete or the solution becomes acidic (test with pH paper).

2. Isolation of the Crude Salt:

  • Collect the precipitated salt by vacuum filtration.
  • Wash the salt with a small amount of cold solvent to remove soluble impurities.

3. Recrystallization:

  • Transfer the crude salt to a clean Erlenmeyer flask.
  • Add a small amount of a suitable recrystallization solvent or solvent pair (e.g., ethanol, isopropanol, ethanol/ether).
  • Heat the mixture with stirring until the salt completely dissolves.
  • If necessary, add a minimal amount of hot solvent to achieve complete dissolution.
  • Allow the solution to cool slowly to room temperature. Crystal formation should occur.
  • For maximum recovery, cool the flask in an ice bath for 30-60 minutes.

4. Isolation of Pure Crystals:

  • Collect the purified crystals by vacuum filtration.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Dry the crystals under vacuum to a constant weight.

Visualizations

Purification_Workflow start Crude Product tlc TLC Analysis start->tlc decision Crystalline Solid? tlc->decision recrystallization Recrystallization decision->recrystallization Yes liquid_decision Liquid? decision->liquid_decision No chromatography Column Chromatography pure_product Pure Product chromatography->pure_product recrystallization->pure_product distillation Distillation (for liquids) distillation->pure_product liquid_decision->chromatography No liquid_decision->distillation Yes

Caption: A general workflow for the purification of this compound derivatives.

Troubleshooting_Chromatography cluster_solutions Solutions start Streaking on Silica TLC solution1 Add Triethylamine (0.1-1%) to Eluent start->solution1 solution2 Use Amine-Functionalized Silica start->solution2 solution3 Use Basic Alumina start->solution3 solution4 Switch to Reversed-Phase Chromatography start->solution4

Caption: Troubleshooting options for streaking during silica gel chromatography.

References

Technical Support Center: Production of 2-Azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up production of 2-Azaspiro[3.3]heptane and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound suitable for scale-up?

A1: Scalable synthesis of this compound often involves a multi-step process. A common strategy is the construction of a protected this compound intermediate, such as N-Boc-2-azaspiro[3.3]heptane, followed by a deprotection step. One documented route involves the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which can be further processed to the parent amine. Another approach for a related derivative, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, utilizes a two-step process starting from tribromoneopentyl alcohol, which has been demonstrated at a 100g scale.[1]

Q2: What are the primary challenges encountered during the scale-up of this compound synthesis?

A2: Key scale-up challenges include:

  • Purification of Intermediates: The purification of key intermediates can be difficult and may not be amenable to large-scale operations.

  • Filtration: Sluggish filtration of reaction mixtures, particularly those containing magnesium salts, can lead to significant product loss and inefficiencies at scale.[2]

  • Reagent Cost and Handling: The use of expensive reagents can make the process economically unviable for large-scale production. Additionally, handling of hazardous reagents requires stringent safety protocols.

  • Product Isolation: Isolating the final product from high-boiling point solvents can be challenging.[1] For instance, in the synthesis of a 2-oxa-6-azaspiro[3.3]heptane derivative, product precipitation from sulfolane (B150427) was a critical step.[1]

  • By-product Formation: The formation of undesired side-products, such as bis-alkylated species, can complicate purification and reduce yields.

Q3: How can I improve the yield and purity of this compound during scale-up?

A3: To improve yield and purity:

  • Optimize Reaction Conditions: Systematically optimize parameters such as temperature, reaction time, solvent, and reagent stoichiometry.

  • Impurity Characterization: Identify and characterize major impurities to understand their formation mechanism and develop strategies to minimize them.[3]

  • Protecting Group Strategy: Employ a suitable protecting group, like the Boc group, for the nitrogen atom to prevent side reactions and facilitate purification of intermediates.

  • Crystallization and Salt Formation: Utilize crystallization or salt formation (e.g., hydrochloride salt) for the final product to enhance purity and ease of handling.

Q4: What are the key safety precautions for handling this compound and its intermediates?

A4: this compound is harmful if swallowed.[4] When handling this compound and its intermediates, it is crucial to:

  • Work in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • In case of contact with eyes or skin, rinse immediately with plenty of water.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low Yield in Cyclization Step - Inefficient ring closure. - Competing side reactions.- Screen different bases and solvents to find optimal conditions. - Ensure starting materials are pure and dry. - Consider a different synthetic route or protecting group strategy.
Difficult Filtration of Reaction Mixture - Formation of fine or gelatinous precipitates.- Optimize the precipitation/crystallization conditions (e.g., temperature, solvent, cooling rate). - Use a filter aid. - Explore alternative work-up procedures that avoid problematic filtration steps.
Incomplete N-Boc Deprotection - Insufficient acid strength or concentration. - Steric hindrance around the Boc-protected amine.- Increase the concentration of the acid (e.g., TFA or HCl). - Increase the reaction temperature if the substrate is stable. - Use a stronger acid system.
Formation of Impurities - Non-optimal reaction conditions. - Presence of reactive impurities in starting materials.- Re-optimize reaction parameters such as temperature and addition rates. - Purify starting materials before use. - Characterize impurities to understand their origin and implement targeted solutions.
Product is an oil instead of a solid - Presence of residual solvent or impurities.- Ensure complete removal of solvents under high vacuum. - Attempt to induce crystallization by scratching the flask, seeding with a crystal, or changing the solvent system. - Convert the free base to a salt (e.g., hydrochloride) which is often crystalline.

Quantitative Data

Table 1: Summary of a Scalable Synthesis for a 6-substituted-2-oxa-6-azaspiro[3.3]heptane derivative [1]

StepStarting MaterialProductReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)Scale
1Tribromoneopentyl alcohol3,3-Bis(bromomethyl)oxetaneNaOHWater/Toluene1001672>95400 g
22-Fluoro-4-nitroaniline & 3,3-Bis(bromomethyl)oxetane6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptaneNaOHSulfolane80387>99100 g

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate (Illustrative)

This protocol is based on a patented procedure and illustrates a potential scalable route to a key intermediate.[5]

  • Reduction: A suitable starting material, such as a diester precursor, is reduced using a reducing agent like lithium aluminum hydride in a solvent such as THF or ether. The reaction progress is monitored until completion.

  • Protection: The resulting diol is protected, for example, by tosylation using tosyl chloride in a solvent like pyridine.

  • Ring Closure: The protected intermediate undergoes ring closure with a suitable amine, such as o-nitrobenzenesulfonamide, in the presence of a base like potassium carbonate.

  • Deprotection/Functionalization: The resulting sulfonamide is cleaved, for instance, using thiophenol and potassium carbonate in DMF.

  • Final Boc Protection: The intermediate ketone is then reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions to yield the N-Boc protected product. The product can be purified by recrystallization.

Protocol 2: N-Boc Deprotection and Hydrochloride Salt Formation (General Procedure)

This general protocol is based on standard laboratory procedures for N-Boc deprotection and salt formation.

  • Deprotection: Dissolve the N-Boc protected this compound intermediate in a suitable solvent such as dichloromethane (B109758) (DCM) or 1,4-dioxane.

  • Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or ethereal HCl) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitor by TLC or LC-MS).

  • Isolation of Hydrochloride Salt: The hydrochloride salt of this compound will often precipitate from the reaction mixture.

  • Collect the solid by filtration.

  • Wash the solid with a non-polar solvent like diethyl ether to remove any non-polar impurities.

  • Dry the product under vacuum to obtain the this compound hydrochloride salt.

Visualizations

Scale_Up_Workflow cluster_synthesis Synthesis of N-Boc-2-azaspiro[3.3]heptane cluster_deprotection Deprotection and Purification Start Starting Materials Reaction Multi-step Synthesis Start->Reaction Reagents, Solvents Purification_Inter Purification of N-Boc Intermediate Reaction->Purification_Inter Crude Product Deprotection N-Boc Deprotection (e.g., HCl) Purification_Inter->Deprotection Pure Intermediate Salt_Formation Hydrochloride Salt Formation Deprotection->Salt_Formation Purification_Final Final Product Purification Salt_Formation->Purification_Final End Final Product Purification_Final->End This compound HCl

Caption: General workflow for the scale-up production of this compound hydrochloride.

Troubleshooting_Logic Start Low Yield or Purity Issue Check_SM Check Starting Material Purity Start->Check_SM Check_SM->Start If impure, purify & repeat Optimize_Cond Optimize Reaction Conditions Check_SM->Optimize_Cond If pure Analyze_Imp Analyze Impurities Optimize_Cond->Analyze_Imp If still low yield Improve_Workup Improve Work-up & Purification Optimize_Cond->Improve_Workup If yield improves Change_Route Consider Alternative Synthetic Route Analyze_Imp->Change_Route If impurities are unavoidable Success Success Change_Route->Success Improve_Workup->Success Successful Scale-up

References

Technical Support Center: 2-Azaspiro[3.3]heptane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-azaspiro[3.3]heptane and its derivatives. The information is designed to help overcome common challenges related to byproduct formation during synthesis and functionalization reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and handling of this compound derivatives, offering potential causes and solutions.

Issue 1: Formation of Ring-Opened Byproducts

  • Question: During the synthesis or functionalization of a this compound derivative, I am observing significant formation of a ring-opened byproduct. How can I minimize this?

  • Answer: Ring-opening can be a notable side reaction, particularly when strong bases or elevated temperatures are employed. This is often initiated by the formation of an enolate, which can trigger a retro-Aldol-type mechanism.

    Potential Causes:

    • Use of strong, non-hindered bases.

    • High reaction temperatures.

    • Prolonged reaction times.

    • Presence of acidic protons on adjacent functionalities.

    Troubleshooting Steps:

    • Reagent Selection: Switch to a milder or more sterically hindered base. For example, consider using potassium carbonate instead of sodium hydride if applicable.

    • Temperature Control: Maintain the lowest possible reaction temperature that still allows for an acceptable reaction rate. Consider running reactions at 0 °C or even lower.

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor byproduct formation.

    • Protecting Groups: If the acidity of a proton at a neighboring position is the issue, consider introducing a suitable protecting group to circumvent enolate formation.

Issue 2: C3-Chlorination During Acylation Reactions

  • Question: I am attempting to acylate the nitrogen of this compound using an acyl chloride, but I am observing a chlorinated byproduct. What is the cause and how can I prevent it?

  • Answer: The formation of C3-chlorinated byproducts can occur as a competitive side reaction during acylation with acyl chlorides or chloroformates.

    Potential Causes:

    • Reaction with the acyl chloride reagent itself or with impurities.

    • Harsh reaction conditions.

    Troubleshooting Steps:

    • Acylating Agent: If direct acylation with an acyl chloride is problematic, consider converting the acyl chloride to a different activated species, such as an anhydride (B1165640) or an active ester, before reaction with the this compound.

    • Alternative Coupling: Utilize peptide coupling reagents (e.g., HATU, HOBt/EDC) to form the amide bond from the corresponding carboxylic acid. This avoids the use of acyl chlorides altogether.

    • Reaction Conditions: Perform the reaction at low temperatures and ensure slow addition of the acylating agent to a solution of the amine and a non-nucleophilic base like triethylamine.

Issue 3: Formation of Oligomeric or Polymeric Byproducts

  • Question: My reaction is producing a significant amount of high molecular weight, insoluble material, likely oligomers or polymers. How can I favor the desired intramolecular cyclization or monofunctionalization?

  • Answer: Oligomerization is a common issue in reactions that can proceed via either intra- or intermolecular pathways, especially when forming cyclic structures.

    Potential Causes:

    • High concentration of reactants.

    • Reaction conditions that favor intermolecular reactions.

    Troubleshooting Steps:

    • High Dilution: Employing high dilution conditions is a classic strategy to favor intramolecular reactions over intermolecular ones. Slowly add the reactant to a large volume of solvent.

    • Slow Addition: As an alternative or in conjunction with high dilution, add the reagents dropwise over an extended period using a syringe pump. This maintains a low instantaneous concentration of the reactive species.[1]

    • Template Effects: In some specific cases, the use of a template molecule can help to pre-organize the substrate for intramolecular reaction, although this is highly system-dependent.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common byproduct in the synthesis of N-Boc-2-azaspiro[3.3]heptane?

    • A1: While specific byproducts depend on the synthetic route, issues can arise from incomplete reaction or side reactions of the starting materials. For instance, in multi-step syntheses involving cyclization, incomplete cyclization or the formation of isomers can be a challenge. Purification by column chromatography is often necessary to isolate the pure product.

  • Q2: How can I effectively purify this compound derivatives from closely related byproducts?

    • A2: Purification can indeed be challenging. Here are a few common strategies:

      • Flash Column Chromatography: This is the most common method. Experiment with different solvent systems (e.g., gradients of ethyl acetate (B1210297) in hexanes, or methanol (B129727) in dichloromethane (B109758) with a small amount of ammonium (B1175870) hydroxide (B78521) for basic compounds) to achieve the best separation.

      • Distillation: For volatile and thermally stable derivatives, distillation under reduced pressure can be an effective purification method.[2]

      • Crystallization: If the desired product is a solid, crystallization can be a highly effective method for purification, often providing material of very high purity.

      • Preparative HPLC: For difficult separations and high-purity requirements, preparative HPLC is a powerful, albeit more expensive and lower-throughput, option.

  • Q3: Are there any known incompatibilities of the this compound core?

    • A3: The strained four-membered rings of the this compound core can be susceptible to ring-opening under certain conditions, such as in the presence of strong acids or upon hydrogenation with some catalysts. Care should be taken when planning reactions involving harsh conditions.

Quantitative Data on Byproduct Formation

The following table summarizes potential byproduct formation based on qualitative descriptions in the literature. Quantitative yields are highly dependent on the specific substrate and reaction conditions.

Reaction TypeDesired ProductPotential ByproductTypical Conditions Leading to ByproductSuggested Mitigation Strategy
N-Alkylation/CyclizationN-Aryl-2-oxa-6-azaspiro[3.3]heptaneSecondary Alkylation ProductHigh concentration of reactantsSlow addition of a mixed solution of reactants to a hot mixture of base in solvent.[1]
N-AcylationN-Acyl-2-azaspiro[3.3]heptaneC3-Chlorinated ByproductUse of acyl chlorides at elevated temperaturesUse alternative acylating agents or peptide coupling conditions.
Base-mediated reactionsFunctionalized this compoundRing-Opened ProductStrong, non-hindered bases; high temperaturesUse milder/hindered bases; maintain low reaction temperatures.
[2+2] CycloadditionSubstituted this compoundComplex Mixture of Isomers/ByproductsThermal cycloadditionCareful optimization of reaction conditions (temperature, solvent, catalyst) is crucial.

Experimental Protocols

Protocol 1: Minimizing Secondary Alkylation Byproducts in N-Arylation

This protocol is a general guideline based on the principle of maintaining low reactant concentrations to favor intramolecular cyclization over intermolecular side reactions.[1]

  • Setup: In a three-neck round-bottom flask equipped with a condenser, a thermometer, and a dropping funnel, add the base (e.g., NaOH, 2.5 equivalents) and the solvent (e.g., sulfolane).

  • Heating: Heat the mixture to the desired reaction temperature (e.g., 80 °C).

  • Reactant Solution: In the dropping funnel, prepare a solution of the aniline (B41778) (1 equivalent) and the bis-electrophile (e.g., 3,3-bis(bromomethyl)oxetane, 1.2 equivalents) in the same solvent.

  • Slow Addition: Add the reactant solution from the dropping funnel to the hot base solution dropwise over a period of several hours.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add water to precipitate the product, which can then be collected by filtration.

Protocol 2: Purification of N-Boc-2-azaspiro[3.3]heptane by Flash Column Chromatography

This is a general protocol for the purification of a moderately polar, Boc-protected amine.

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of the chromatography eluent or a stronger solvent (e.g., dichloromethane). Adsorb the crude material onto a small amount of silica (B1680970) gel.

  • Column Packing: Pack a flash chromatography column with silica gel using the desired eluent system (e.g., starting with pure hexanes and gradually increasing the polarity with ethyl acetate).

  • Loading: Carefully load the dried, adsorbed sample onto the top of the column.

  • Elution: Begin elution with the starting solvent system, gradually increasing the polarity.

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

Byproduct_Formation_Pathway This compound Derivative This compound Derivative Enolate Intermediate Enolate Intermediate This compound Derivative->Enolate Intermediate Deprotonation Strong Base Strong Base Strong Base->Enolate Intermediate Ring-Opened Byproduct Ring-Opened Byproduct Enolate Intermediate->Ring-Opened Byproduct Retro-Aldol Type Reaction

Caption: Pathway for ring-opened byproduct formation.

Troubleshooting_Workflow start Byproduct Observed identify Identify Byproduct (LC-MS, NMR) start->identify cause Potential Cause? identify->cause oligomer Oligomerization cause->oligomer High MW ring_opening Ring-Opening cause->ring_opening Isomeric MW other Other Side Reaction cause->other Other solution_oligomer Use High Dilution / Slow Addition oligomer->solution_oligomer solution_ring_opening Use Milder Base / Lower Temperature ring_opening->solution_ring_opening solution_other Change Reagents / Protecting Groups other->solution_other end Problem Solved solution_oligomer->end solution_ring_opening->end solution_other->end

Caption: Troubleshooting workflow for byproduct identification.

References

Technical Support Center: 2-Azaspiro[3.3]heptane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for improving the yield and purity of 2-Azaspiro[3.3]heptane and its derivatives.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired this compound

Question: My reaction is resulting in a low yield or no formation of the target this compound. What are the likely causes and how can I troubleshoot this?

Answer: Low or no yield in spirocyclization reactions can arise from several factors, from the reactivity of precursors to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

start Low Yield Observed reagent_check Assess Reagent Purity and Stability start->reagent_check reagent_ok Purity OK reagent_check->reagent_ok conditions_check Verify Reaction Conditions (Temperature, Time, Concentration) conditions_ok Conditions Optimal? conditions_check->conditions_ok cyclization_check Evaluate Cyclization Step cyclization_ok Cyclization Efficient? cyclization_check->cyclization_ok workup_check Review Workup and Purification workup_ok Losses During Workup? workup_check->workup_ok reagent_ok->conditions_check Yes purify_reagents Purify/Source High-Purity Reagents reagent_ok->purify_reagents No conditions_ok->cyclization_check Yes optimize_conditions Systematically Optimize Parameters (see Table 1) conditions_ok->optimize_conditions No cyclization_ok->workup_check Yes optimize_cyclization Optimize Base and Solvent (see Table 2) cyclization_ok->optimize_cyclization No modify_workup Modify Extraction/Purification (e.g., salt formation) workup_ok->modify_workup Yes end Improved Yield workup_ok->end No purify_reagents->reagent_check optimize_conditions->conditions_check optimize_cyclization->cyclization_check modify_workup->workup_check

Caption: Troubleshooting workflow for low yield of this compound.

Potential Causes and Solutions:

  • Purity of Starting Materials: Impurities in precursors, such as the corresponding 3,3-bis(halomethyl)cyclobutane or the amine source, can lead to side reactions and inhibit the desired cyclization.

    • Solution: Ensure the purity of starting materials through techniques like distillation, recrystallization, or column chromatography. Verify purity using NMR, GC-MS, or HPLC.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical. For instance, in the cyclization of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine, the choice of base and solvent significantly impacts the outcome.[1]

    • Solution: Systematically screen reaction parameters. A Design of Experiments (DoE) approach can be efficient in identifying optimal conditions.

  • Inefficient Cyclization: The intramolecular nucleophilic substitution to form the second azetidine (B1206935) ring can be challenging. The choice of base and solvent is crucial for promoting the desired cyclization over intermolecular side reactions.

    • Solution: Screen different bases (e.g., potassium tert-butoxide, DBU) and solvents (e.g., THF, DMF). In some cases, a solvent mixture like DMF-water can improve results.[1]

  • Protecting Group Issues: The choice of nitrogen protecting group can influence the stability of intermediates and the ease of deprotection. For example, the removal of a tosyl group can sometimes be sluggish and lead to product loss during workup.[2]

    • Solution: Consider alternative protecting groups like Boc or Benzyl (B1604629), which may offer cleaner removal under specific conditions. For instance, a benzyl group can be removed via hydrogenolysis.[2]

Issue 2: Presence of Significant Impurities in the Final Product

Question: My final product shows significant impurities after purification. What are the common side products and how can I minimize their formation?

Answer: The formation of impurities often points to side reactions occurring during the synthesis. Identifying these impurities is the first step toward mitigating their formation.

Potential Side Reactions and Mitigation Strategies:

  • Intermolecular Reactions: The precursor can react with another molecule of itself or the amine starting material instead of cyclizing, leading to oligomeric or dimeric byproducts. This is more likely at higher concentrations.

    • Solution: Employ high-dilution conditions during the cyclization step to favor the intramolecular reaction. This can be achieved by slow addition of the substrate to the reaction mixture.

  • Formation of Bis-aminated Byproducts: In syntheses involving precursors like 3,3-bis(bromomethyl)oxetane, a potential side product is the undesired 3,3-bis(aminomethyl)oxetane.[2]

    • Solution: Carefully control the stoichiometry of the amine. Using a slight excess of the bis-electrophile may help, followed by careful purification to remove unreacted starting material.

  • Ring-Opening of Strained Rings: In derivatives containing other strained rings like oxetanes, harsh acidic or basic conditions can lead to ring-opening. For instance, the use of HCl for salt formation with 2-oxa-6-azaspiro[3.3]heptane can cause oxetane (B1205548) ring opening.[3]

    • Solution: Use milder acids for salt formation, such as acetic acid or sulfonic acids, which have been shown to form stable, crystalline salts without inducing ring-opening.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for purifying this compound?

A1: Purification strategies depend on the nature of the impurities and the scale of the reaction.

  • Column Chromatography: Silica (B1680970) gel chromatography is effective for removing both more and less polar impurities. A gradient elution of dichloromethane (B109758) and methanol (B129727) is often employed.[4]

  • Crystallization: If the product or its salt is a solid, recrystallization is an excellent method for achieving high purity. For 2-oxa-6-azaspiro[3.3]heptane, sulfonate salts have been shown to be more stable and soluble than the oxalate (B1200264) salt, facilitating purification.[2][5]

  • Salt Formation and Washing: Conversion of the free base to a salt (e.g., hydrochloride or acetate) can facilitate its isolation and purification by precipitation and washing.[3][6]

Q2: How can I improve the yield of the cyclization step to form the spirocyclic core?

A2: Optimizing the cyclization is key to a high overall yield.

  • Base and Solvent Selection: The choice of base and solvent is critical. For the cyclization to form 2,6-diazaspiro[3.3]heptanes, potassium tert-butoxide in THF was found to be effective.[1] In other cases, DBU in DMF at elevated temperatures gave complete conversion where the reaction was sluggish in THF.[1]

  • Temperature: Increasing the temperature can significantly reduce reaction times. However, this must be balanced against the potential for increased side product formation.

  • Water Content: In some solvent systems like DMF, the addition of a small amount of water can surprisingly drive the reaction to completion.[1]

Q3: Are there any specific safety precautions I should take when synthesizing this compound?

A3: Standard laboratory safety procedures should be followed. Additionally, pay attention to the specific hazards of the reagents used. For instance, 2-oxa-6-azaspiro[3.3]heptane is a flammable liquid and vapor.[7] Always consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis.

Data Presentation

Table 1: Optimization of Cyclization Conditions for a 2,6-Diazaspiro[3.3]heptane Precursor [1]

EntryBaseSolventTemperature (°C)Time (h)Conversion (%)
1DBUTHF7024<10
2DBUDMF7024100
3DBUDMF1103100
4K₂CO₃DMF1103100 (less clean)
5NoneDMF1106100
6NoneDMF902460

Table 2: Yield and Purity Data for a Two-Step Synthesis of a 2-Oxa-6-azaspiro[3.3]heptane Derivative [8][9]

Scale (g)Isolated Yield (%)Purity (%)
58495.0
108491.0
508699.3
1008899.0

Experimental Protocols

Protocol 1: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane [1]

  • To a stirred solution of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine (0.209 g, 0.695 mmol) in THF (1.5 mL) is added potassium tert-butoxide (1.53 mL, 1.53 mmol, 1.0 M solution in THF).

  • The reaction mixture is heated at 70 °C in a sealed tube.

  • After 90 minutes, an additional portion of potassium tert-butoxide (0.7 mL, 0.7 mmol, 1.0 M solution in THF) is added.

  • Heating is continued for another hour.

  • The reaction is then cooled to room temperature and filtered to remove KCl.

  • The solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by column chromatography.

General Experimental Workflow

start Starting Materials step1 Step 1: Precursor Synthesis (e.g., Reductive Amination) start->step1 step2 Step 2: Cyclization (Base, Solvent, Temp.) step1->step2 workup Workup (Extraction, Washing) step2->workup purification Purification (Chromatography/Crystallization) workup->purification characterization Characterization (NMR, MS, HPLC) purification->characterization product Pure this compound characterization->product

Caption: A general experimental workflow for the synthesis of this compound.

Protocol 2: Purification of this compound via Column Chromatography [4]

  • The crude reaction mixture is concentrated under reduced pressure.

  • The residue is loaded onto a silica gel column.

  • The column is eluted with a gradient of dichloromethane:methanol, starting from 20:0 and gradually increasing the polarity to 20:1.

  • Fractions are collected and analyzed by TLC or LC-MS.

  • Fractions containing the pure product are combined and the solvent is evaporated to yield purified this compound.

References

Technical Support Center: Stability of 2-Azaspiro[3.3]heptane Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Azaspiro[3.3]heptane intermediates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during synthesis, purification, and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound intermediates?

A1: The main stability concerns for this compound intermediates revolve around the strained four-membered azetidine (B1206935) ring and the reactivity of any protecting groups or other functional moieties present. Key issues include susceptibility to acidic conditions, potential for ring-opening, and instability of certain salt forms.

Q2: Are there specific salt forms of this compound intermediates that are known to be more stable?

A2: Yes, the choice of salt form can significantly impact the stability and handling properties of these intermediates. For instance, oxalate (B1200264) salts of some 2-oxa-6-azaspiro[3.3]heptane intermediates have been reported to have stability issues that preclude long-term storage.[1] In contrast, sulfonic acid salts, such as the tosylate or mesylate, have been found to be more thermally stable and offer improved solubility.[1]

Q3: My N-Boc protected this compound intermediate seems to be deprotected during my work-up or purification. What could be the cause?

A3: The tert-butyloxycarbonyl (Boc) protecting group is known to be labile under acidic conditions. Exposure to even mild acids, such as 0.1% trifluoroacetic acid (TFA) in HPLC eluents, can lead to partial or complete deprotection.[2][3][4][5] This issue can be exacerbated if the fractions are allowed to stand for extended periods or are concentrated at elevated temperatures.[2]

Q4: What are the likely degradation pathways for the this compound core?

A4: A potential degradation pathway for the azetidine ring involves the formation of a reactive azetidinium ion, particularly under acidic conditions. This intermediate can then be susceptible to nucleophilic attack, leading to ring-opened products. While detailed studies on this compound itself are limited, this mechanism has been observed in other azetidine-containing compounds. Another common degradation pathway for related structures, such as those containing a lactam, is hydrolysis of the amide bond under acidic or basic conditions.[6]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low Yield or Failure in Synthesis Involving 3,3-Bis(bromomethyl)oxetane (B1265868)
  • Symptom: You are using 3,3-bis(bromomethyl)oxetane to construct the spirocyclic core and are observing low yields of your desired this compound intermediate.

  • Possible Cause: The 3,3-bis(bromomethyl)oxetane precursor is known to be unstable in the presence of polar protic solvents like water and ethanol.[1] Its decomposition in the presence of basic water can compete with the desired alkylation reaction.

  • Troubleshooting Steps:

    • Solvent Choice: Avoid polar protic solvents during the alkylation step. Consider using polar aprotic solvents.

    • Control of Reaction Conditions: A key process improvement involves the slow addition of a base, such as a 50 wt% solution of NaOH in water, to the hot reaction mixture. This can help to minimize the decomposition of the alkylating agent.

    • Impurity Identification: A common impurity is a bis-aniline adduct if an aniline (B41778) derivative is used as a starting material.[1] Characterizing this impurity can confirm the degradation pathway.

Issue 2: Unexplained Impurities or Product Loss During Chromatographic Purification
  • Symptom: You observe new spots on your TLC or unexpected peaks in your HPLC chromatogram after purification on silica (B1680970) gel or reverse-phase media.

  • Possible Cause:

    • Acid-catalyzed degradation: Standard silica gel can be slightly acidic, which may be sufficient to cause degradation of sensitive this compound intermediates or cleavage of acid-labile protecting groups like Boc.

    • N-Boc deprotection: As mentioned in the FAQ, the use of acidic modifiers like TFA in reverse-phase HPLC can cleave the Boc group.[2][3][4][5]

  • Troubleshooting Steps:

    • Neutralize Silica Gel: Consider using silica gel that has been neutralized by washing with a solution of triethylamine (B128534) in your eluent system.

    • Alternative Purification: If possible, consider other purification techniques such as crystallization or distillation to avoid prolonged contact with stationary phases.

    • Modify HPLC Conditions: For N-Boc protected intermediates, replace TFA with a less acidic modifier like acetic acid or use a buffered mobile phase. If TFA must be used, work quickly and neutralize the collected fractions immediately.[2]

Issue 3: Poor Long-Term Stability of Isolated Intermediates
  • Symptom: Your isolated this compound intermediate degrades upon storage.

  • Possible Cause:

    • Inappropriate Salt Form: As highlighted, oxalate salts can be less stable.[1]

    • Storage Conditions: Like many amines, this compound intermediates can be sensitive to air (oxidation) and moisture.

  • Troubleshooting Steps:

    • Form a More Stable Salt: If you have the free base or a potentially unstable salt, consider converting it to a more stable form, such as a hydrochloride or a sulfonate salt (e.g., tosylate or mesylate), for long-term storage.[1]

    • Proper Storage: Store intermediates under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. For enhanced stability, store at low temperatures (e.g., in a refrigerator or freezer) and protect from light.

Data Presentation

Table 1: Comparison of Salt Forms for 2-Oxa-6-azaspiro[3.3]heptane Intermediates

Salt FormReported StabilitySolubilityReference
OxalateSuffers from stability issues, precluding long-term storage.Lower[1]
Sulfonate (e.g., Tosylate)More thermally stable.More soluble.[1]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol provides a general framework for assessing the stability of a this compound intermediate under various stress conditions, as recommended by ICH guidelines.[7][8]

  • Preparation of Stock Solution: Prepare a stock solution of your intermediate (e.g., 1 mg/mL) in a suitable solvent such as a mixture of acetonitrile (B52724) and water.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw samples at various time points (e.g., 2, 6, 12, 24 hours).

    • Immediately neutralize the samples with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis.

    • Neutralize the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of a 3% solution of hydrogen peroxide.

    • Keep the solution at room temperature and monitor at various time points.

  • Thermal Degradation (in solution):

    • Heat an aliquot of the stock solution at an elevated temperature (e.g., 70-80°C) and analyze at different time points.

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC method, comparing them to an unstressed control sample. The method should be capable of separating the parent compound from any degradation products.[9]

Visualizations

degradation_pathway A This compound Intermediate B Protonated Intermediate A->B  Acidic Conditions (H+) C Azetidinium Ion (Reactive Intermediate) B->C  Intramolecular  Displacement D Ring-Opened Product C->D  Nucleophilic Attack  (e.g., H2O)

Caption: Potential acid-catalyzed degradation pathway of the this compound core.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis start Stock Solution of Intermediate acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal Stress (e.g., 70°C) start->thermal neutralize Neutralize Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize hplc HPLC Analysis neutralize->hplc compare Compare to Control hplc->compare

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: 2-Azaspiro[3.3]heptane Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on 2-Azaspiro[3.3]heptane cyclization reactions.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound and its derivatives.

Issue 1: Low Yield in 2-Oxa-6-azaspiro[3.3]heptane Synthesis

Question: My cyclization reaction to form 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane is giving a low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in this specific cyclization are often attributed to competing side reactions and suboptimal reaction conditions. Here are key factors to consider and troubleshoot:

  • Side Reaction Dominance: The desired intramolecular cyclization (a first-order process) competes with the formation of undesired dimeric or polymeric impurities (a second-order process).[1][2] To favor the desired product, it is beneficial to maintain a low concentration of the aniline (B41778) starting material.[1][2]

  • Base Selection and Strength: The choice and amount of base are critical. While strong bases are needed to deprotonate the aniline for the alkylation to proceed, an excess can lead to the decomposition of the alkylating agent, 3,3-bis(bromomethyl)oxetane (B1265868) (BBMO).[1][2] Sodium hydroxide (B78521) (NaOH) has been used successfully.[1][3] The use of a soluble inorganic base is important.[1]

  • Solvent Effects: The choice of solvent can significantly impact reaction rates. For instance, in the synthesis of N-alkyl azetidines, reactions can be extremely slow in solvents like THF, while DMF shows complete conversion.[4] For the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, sulfolane (B150427) has been identified as a suitable solvent.[1]

  • Temperature Control: While higher temperatures can increase the reaction rate, they can also promote the formation of impurities. An optimal temperature needs to be determined experimentally. For the hydroxide-facilitated alkylation of 2-fluoro-4-nitroaniline (B181687) with BBMO, 80°C was found to be more favorable for scale-up than 100°C, as the higher temperature did not significantly improve product formation but did increase impurity levels.[1]

  • Method of Addition: A slow addition of a premixed solution of the aniline and the alkylating agent to a hot solution of the base in the solvent can significantly improve the yield by keeping the concentration of reactants low, thus favoring the intramolecular cyclization.[2]

Issue 2: Formation of Impurities in Diazaspiro[3.3]heptane Synthesis

Question: I am observing significant impurity formation in my 2,6-diazaspiro[3.3]heptane synthesis. How can I identify and minimize these side products?

Answer:

Impurity formation is a common challenge. The nature of the impurity depends on the specific synthetic route.

  • Complex Mixtures with Primary Amines: When synthesizing 2,6-diazaspiro[3.3]heptanes, reacting a di-electrophile with a primary amine can lead to complex mixtures with little to no desired product.[4]

  • Alternative Activation Methods: Activating a diol as a ditriflate or a chloroalcohol as a mesylate or triflate for reaction with a primary amine has also been reported to result in complex mixtures.[4]

  • Optimizing Cyclization Conditions: For the cyclization of intermediates like (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine, the choice of base and solvent is crucial. While DBU in DMF can give complete conversion, significant levels of unidentified impurities can be generated.[4] In some cases, heating in a DMF-water mixture at 110°C can provide a clean conversion without the need for an added base.[4]

Issue 3: Sluggish Filtration and Product Isolation

Question: I am having difficulty with a sluggish filtration during the workup of my 2-oxa-6-azaspiro[3.3]heptane synthesis, which is affecting my yield. What can I do?

Answer:

Sluggish filtration is a known issue, particularly on a larger scale.[1] Here are some points to consider for product isolation:

  • Salt Form: The stability and physical properties of the isolated product can be improved by choosing an appropriate salt form. While oxalate (B1200264) salts are common, they can have stability issues.[1][2] Sulfonate salts have been shown to be more thermally stable and soluble.[5]

  • Precipitation Conditions: For the isolation of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane from a sulfolane reaction mixture, adding water can cause the hydrophobic product to precipitate.[2] The conditions of this precipitation (temperature, rate of water addition) can affect the particle size and filterability of the solid.

  • Alternative Protecting Groups: In some synthetic routes, the choice of protecting group can influence the ease of workup. For instance, moving away from a tosyl protecting group to a benzyl (B1604629) group, which can be precipitated as a stable HCl salt, has been shown to be effective.[5]

Data Presentation

Table 1: Optimization of Cyclization Conditions for a 2,6-Diazaspiro[3.3]heptane Precursor [4]

EntryBaseSolventTemperature (°C)Conversion (%)Notes
1DBUTHF70Slow Reaction-
2DBUDMF70100Significant impurities generated
3-DMF110100Clean conversion
4-DMF9060Reaction stopped at 60%
5-DMF/Water (8:2)110100Rapid and clean conversion

Table 2: Optimization of Hydroxide-Facilitated Alkylation for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane [1][2]

EntryEquivalents of AnilineEquivalents of NaOHTemperature (°C)Solvent Volume (V)Mode of AdditionProduct Area (%)Impurity Area (%)
112805Standard~70-80~10-15
21.52805Standard~70-80~10-15
312.5805Standard>80<10
4121005Standard~70-80<10
5128010Standard>80~10-15
6----Slow addition of premixed reactants>90<5

Experimental Protocols

Protocol 1: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane [4]

  • To a stirred solution of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine (0.209 g, 0.695 mmol, 1 equiv) in THF (1.5 mL) is added t-BuOK (1.53 mL, 1.53 mmol, 1.0 M solution in THF, 2.2 equiv).

  • The reaction mixture is heated at 70 °C in a sealed tube.

  • After 90 minutes, an additional amount of t-BuOK (0.7 mL, 0.7 mmol, 1.0 M solution in THF, 1 equiv) is added.

  • Heating is continued for a further 1 hour.

  • The reaction is then allowed to cool to ambient temperature.

  • The mixture is filtered to remove KCl.

  • The solvents are evaporated to yield the crude product, which is then purified by column chromatography.

Protocol 2: Optimized Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane [1][2]

  • A solution of 2-fluoro-4-nitroaniline and 3,3-bis(bromomethyl)oxetane is prepared.

  • A hot mixture of NaOH in sulfolane is prepared.

  • The mixed solution of the aniline and oxetane (B1205548) is slowly added to the hot NaOH/sulfolane mixture.

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • Water is added to the reaction mixture to precipitate the product.

  • The resulting solid is isolated by filtration.

Visualizations

Troubleshooting_Workflow Troubleshooting Sluggish this compound Cyclization start Low Yield or Sluggish Reaction check_reactants Verify Reactant Purity and Stoichiometry start->check_reactants check_conditions Review Reaction Conditions start->check_conditions no_improvement Consult Further Literature check_reactants->no_improvement sub_check_conditions Solvent, Temperature, Base check_conditions->sub_check_conditions impurity_check Impurity Formation Observed? check_conditions->impurity_check optimize_solvent Screen Alternative Solvents (e.g., DMF, Sulfolane) sub_check_conditions->optimize_solvent optimize_temp Optimize Temperature (e.g., 80°C vs 110°C) sub_check_conditions->optimize_temp optimize_base Vary Base and Equivalents (e.g., NaOH, t-BuOK) sub_check_conditions->optimize_base successful_reaction Improved Yield and Purity optimize_solvent->successful_reaction optimize_temp->successful_reaction optimize_base->successful_reaction slow_addition Implement Slow Addition of Reactants impurity_check->slow_addition Yes analyze_impurities Characterize Impurities (LCMS, NMR) impurity_check->analyze_impurities Yes slow_addition->successful_reaction analyze_impurities->no_improvement Competing_Pathways Competing Reaction Pathways Reactants Aniline Precursor + Dihaloalkane Desired_Pathway Intramolecular Cyclization (First-Order Kinetics) Reactants->Desired_Pathway Favored at low concentration Side_Reaction Intermolecular Reaction (Second-Order Kinetics) Reactants->Side_Reaction Favored at high concentration Product This compound Desired_Pathway->Product Impurity Dimer/Polymer Side_Reaction->Impurity

References

avoiding dimer or polymer formation during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical synthesis, with a focus on preventing unwanted dimer and polymer formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of dimer and polymer formation in my synthesis?

A1: Dimerization and polymerization are common side reactions in synthesis that can significantly reduce the yield and purity of your target molecule. These unwanted reactions are typically driven by a combination of factors:

  • Reaction Conditions: High concentrations of starting materials, elevated temperatures, and prolonged reaction times can increase the probability of intermolecular reactions that lead to dimers and polymers.[1][2]

  • Reactivity of Intermediates: Highly reactive intermediates, such as radicals or species with unprotected functional groups, can readily react with each other.

  • Presence of Impurities: Acidic or basic impurities, as well as trace metals, can catalyze side reactions. The presence of oxygen can also initiate radical polymerization.[2]

  • Solvent Effects: The polarity of the solvent can influence the stability of reactive intermediates and the rate of polymerization.[3][4]

  • Peptide Aggregation: In solid-phase peptide synthesis (SPPS), the growing peptide chain can aggregate, leading to incomplete reactions and the formation of deletion sequences.[5][6]

Q2: How can I proactively design my synthesis to avoid these unwanted side reactions?

A2: A well-designed synthetic strategy is the first line of defense against dimerization and polymerization. Key considerations include:

  • Protecting Groups: The use of appropriate protecting groups is crucial to temporarily mask reactive functional groups and prevent them from participating in unwanted reactions.[7][8][9] A thoughtful protecting group strategy allows for the selective deprotection and reaction at specific sites.

  • Choice of Reagents: Selecting the right coupling reagents, activators, and catalysts can significantly influence the outcome of your synthesis. For example, in peptide synthesis, modern coupling reagents can minimize racemization, a common side reaction.[10][11][12]

  • Reaction Parameter Optimization: Carefully controlling reaction parameters such as temperature, concentration, and reaction time is critical. Running reactions at lower temperatures and concentrations can often disfavor intermolecular side reactions.

  • Inert Atmosphere: For reactions sensitive to oxygen, maintaining an inert atmosphere using nitrogen or argon is essential to prevent radical-initiated polymerization.

Q3: I am observing a significant amount of a dimeric byproduct in my peptide synthesis. What are the likely causes and how can I troubleshoot this?

A3: Dimer formation in peptide synthesis can arise from several issues. A common problem is aggregation of the growing peptide chains on the solid support, which can hinder the coupling of the next amino acid and lead to side reactions. Another potential cause is the premature removal of side-chain protecting groups, exposing reactive functionalities.

Here is a troubleshooting workflow to address this issue:

DimerTroubleshooting Start Dimer Formation Observed CheckAggregation Assess Aggregation Potential (Hydrophobic sequence?) Start->CheckAggregation UseChaotropes Incorporate Chaotropic Salts (e.g., LiCl in DMF) CheckAggregation->UseChaotropes Yes UsePseudoproline Utilize Pseudoproline Dipeptides CheckAggregation->UsePseudoproline Yes CheckProtectingGroups Review Protecting Group Strategy CheckAggregation->CheckProtectingGroups No CheckCoupling Evaluate Coupling Conditions UseChaotropes->CheckCoupling End Reduced Dimer Formation UseChaotropes->End UsePseudoproline->CheckCoupling UsePseudoproline->End OrthogonalProtection Ensure Orthogonal Protection Scheme CheckProtectingGroups->OrthogonalProtection OrthogonalProtection->CheckCoupling OrthogonalProtection->End OptimizeReagent Optimize Coupling Reagent & Time CheckCoupling->OptimizeReagent CheckCleavage Analyze Cleavage Cocktail OptimizeReagent->CheckCleavage OptimizeReagent->End AddScavengers Add Scavengers to Cleavage CheckCleavage->AddScavengers AddScavengers->End

Caption: Decision workflow for troubleshooting dimer formation in peptide synthesis.

Troubleshooting Guides

Issue 1: Unexpected Polymerization in a Radical Reaction

Symptom: Your reaction mixture becomes viscous or solidifies, and analysis shows a broad high molecular weight peak, indicating uncontrolled polymerization.

Potential Cause: This is often due to the presence of radical initiators (e.g., peroxides in solvents) or exposure to oxygen or UV light.

Troubleshooting Steps:

  • Solvent Purity: Ensure all solvents are freshly distilled and peroxide-free.

  • Inert Atmosphere: Thoroughly degas your solvents and reaction mixture and maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.

  • Light Protection: Protect the reaction from light by wrapping the reaction vessel in aluminum foil.

  • Radical Inhibitor: Introduce a radical inhibitor at the beginning of the reaction.

Radical InhibitorTypical ConcentrationMechanism of Action
Hydroquinone 100-200 ppmScavenges free radicals to form stable, non-radical species.[13]
Butylated Hydroxytoluene (BHT) 200-500 ppmForms a stable, sterically hindered radical that is unreactive towards further polymerization.[13]
TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) 100-1000 ppmA stable radical that reversibly terminates growing polymer chains.[13]

Experimental Protocol: Using a Radical Inhibitor

  • Reagent Preparation: Prepare a stock solution of the chosen radical inhibitor in the reaction solvent.

  • Reaction Setup: Assemble your reaction glassware and ensure it is dry and free of contaminants.

  • Inerting: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.

  • Inhibitor Addition: Add the calculated amount of the radical inhibitor stock solution to the reaction vessel before adding your starting materials.

  • Reaction Execution: Proceed with your synthesis under a continuous inert atmosphere.

Issue 2: Aspartimide Formation in Fmoc-Based Solid-Phase Peptide Synthesis

Symptom: You observe a side product with a mass corresponding to a loss of 18 Da (water) from your target peptide, particularly at Asp-Gly or Asp-Ser sequences. This is a strong indication of aspartimide formation.

Potential Cause: The backbone amide nitrogen can attack the side-chain ester of aspartic acid, especially under the basic conditions of Fmoc deprotection, forming a five-membered succinimide (B58015) ring (aspartimide). This can then lead to racemization and the formation of β- and iso-aspartyl peptides.[14]

Preventative Strategies and Experimental Protocols:

  • Modified Deprotection Conditions: Adding an acidic additive to the deprotection solution can suppress aspartimide formation.

    Protocol: Fmoc Deprotection with Piperidine (B6355638)/HOBt [15]

    • Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt) in high-purity DMF.

    • Deprotection: Swell the peptide-resin in DMF, then treat with the piperidine/HOBt solution for 10-20 minutes.

    • Washing: Thoroughly wash the resin with DMF after deprotection.

  • Sterically Hindered Side-Chain Protection: Using a bulkier protecting group on the aspartic acid side chain can sterically hinder the formation of the aspartimide ring.

    Asp Protecting GroupAspartimide Formation (%)
    Fmoc-Asp(OtBu)-OH High
    Fmoc-Asp(OMpe)-OH Significantly Reduced[16]
    Fmoc-Asp(OCha)-OH Low[3]
  • Backbone Protection: For highly susceptible sequences, using a dipeptide with a backbone-protecting group can completely prevent aspartimide formation.

    • Example: Use Fmoc-Asp(OtBu)-(Dmb)Gly-OH, where Dmb (2,4-dimethoxybenzyl) protects the glycine (B1666218) nitrogen. The Dmb group is removed during the final TFA cleavage.[16]

AspartimidePrevention Start Aspartimide-Prone Sequence (e.g., Asp-Gly) Strategy1 Modify Deprotection (Add HOBt to Piperidine) Start->Strategy1 Strategy2 Use Sterically Hindered Asp Protecting Group (e.g., Fmoc-Asp(OMpe)-OH) Start->Strategy2 Strategy3 Employ Backbone Protection (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH) Start->Strategy3 Result Suppressed Aspartimide Formation Strategy1->Result Strategy2->Result Strategy3->Result

Caption: Strategies for preventing aspartimide formation in peptide synthesis.

Issue 3: Low Purity and Yield in the Synthesis of Aggregation-Prone Peptides

Symptom: During solid-phase peptide synthesis (SPPS), you observe poor swelling of the resin, and the final product is of low purity and yield, with many deletion sequences.

Potential Cause: The growing peptide chain is aggregating on the solid support, preventing efficient access of reagents to the reactive sites. This is common for hydrophobic sequences.[5]

Preventative Strategies and Experimental Protocols:

  • Use of Pseudoproline Dipeptides: These dipeptides introduce a "kink" in the peptide backbone, disrupting the secondary structures that lead to aggregation. The modification is reversible and is removed during the final cleavage.[5][6][17]

    Quantitative Impact of Pseudoproline Dipeptides on Peptide Purity [5][18]

Peptide SequenceSynthesis MethodCrude Purity (%)
Amyloid-Beta (1-42) Standard Fmoc-SPPS<5
Amyloid-Beta (1-42) With Pseudoproline Dipeptides>60
hIAPP(1-37) Standard Fmoc-SPPS~10
hIAPP(1-37) With Pseudoproline Dipeptides~70
Issue 4: GG Dimer Formation in Oligonucleotide Synthesis

Symptom: In the synthesis of long oligonucleotides, you observe a significant n+1 peak in your analysis, which corresponds to the addition of an extra guanosine.

Potential Cause: The activators used in phosphoramidite (B1245037) chemistry are mildly acidic and can cause premature detritylation of the dG phosphoramidite during the coupling step. This leads to the formation of a GG dimer that is then incorporated into the growing oligonucleotide chain.[19]

Troubleshooting and Prevention:

  • Choice of Activator: Avoid using highly acidic activators. Dicyanoimidazole (DCI) is a good alternative as it is a strong activator but less acidic than tetrazole derivatives.[19]

  • Phosphoramidite Quality: Ensure you are using high-quality, dry phosphoramidites.

  • Anhydrous Conditions: Maintain strictly anhydrous conditions throughout the synthesis, as water can lead to side reactions.[19]

This technical support center provides a starting point for troubleshooting common issues in synthesis. For more specific problems, always refer to the relevant literature and consider the unique chemistry of your target molecule.

References

Technical Support Center: Protecting Group Selection for 2-Azaspiro[3.3]heptane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selection and implementation of protecting groups for the synthesis of 2-Azaspiro[3.3]heptane.

Frequently Asked Questions (FAQs)

Q1: Why is a protecting group necessary for the synthesis of this compound derivatives?

A1: The secondary amine in the this compound core is nucleophilic and can react with various electrophiles. During a multi-step synthesis, it's often crucial to temporarily "mask" or protect this amine to prevent unwanted side reactions at the nitrogen atom while performing chemical transformations on other parts of the molecule. This ensures the desired product is obtained with a higher yield and purity.[1][2]

Q2: What are the most common protecting groups for this compound?

A2: The most frequently employed protecting groups for the nitrogen atom in this compound and related azaspirocycles are tert-Butoxycarbonyl (Boc), Benzyl (B1604629) (Bn), Benzyloxycarbonyl (Cbz), and p-toluenesulfonyl (Tosyl or Ts).[3][4] The choice among these depends on the overall synthetic strategy, particularly the reaction conditions that the protecting group must withstand and the specific deprotection method required.

Q3: What are "orthogonal" protecting groups, and why are they important in complex syntheses involving this compound?

A3: Orthogonal protecting groups are distinct classes of protecting groups that can be removed under very different and specific conditions without affecting the others.[3][5][6] For instance, a Boc group is removed by acid, while a Cbz group is cleaved by hydrogenolysis.[7][8][9] This is critical when synthesizing complex derivatives of this compound that may have multiple functional groups requiring protection. Orthogonal strategies allow for the selective deprotection and modification of one part of the molecule while others remain protected.[6]

Q4: Can I synthesize this compound derivatives without a protecting group?

A4: While less common for multi-step syntheses requiring functionalization, protecting-group-free routes have been developed for specific targets.[10][11] These methods are advantageous in terms of step economy but may not be suitable for all desired derivatives, especially those requiring reactions that are incompatible with a free secondary amine.

Troubleshooting Guides

Issue 1: Low yield during the N-protection of this compound.

  • Possible Cause 1: Inappropriate base or reaction conditions. The choice of base and solvent is critical for efficient protection. For instance, in Boc protection, an organic base like triethylamine (B128534) (TEA) or a milder inorganic base like sodium bicarbonate is often used.

  • Troubleshooting:

    • Ensure the this compound starting material is a free base. If it is a salt (e.g., hydrochloride), it must be neutralized before the protection reaction.

    • For Boc protection, if using Boc anhydride (B1165640) (Boc₂O), ensure the reaction is run in a suitable solvent like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or a biphasic system.[12][13]

    • For Cbz protection with benzyl chloroformate (Cbz-Cl), Schotten-Baumann conditions (an aqueous basic solution) are often effective.[7][14]

  • Possible Cause 2: Degradation of the protecting group reagent. Reagents like benzyl chloroformate can degrade over time, especially if exposed to moisture.

  • Troubleshooting: Use freshly opened or properly stored reagents.

Issue 2: Difficulty in removing the protecting group (deprotection).

  • Possible Cause 1: Incomplete reaction. The deprotection conditions may not be optimal for the specific substrate.

  • Troubleshooting:

    • Boc Deprotection: If using trifluoroacetic acid (TFA) in DCM, ensure a sufficient excess of TFA is used and the reaction is stirred for an adequate time (typically 1-2 hours at room temperature).[15] For acid-sensitive substrates, thermal deprotection in a high-boiling solvent can be an alternative.[16][17][18]

    • Cbz/Bn Deprotection: If catalytic hydrogenolysis (e.g., Pd/C with H₂) is slow, the catalyst may be poisoned. Ensure the substrate and solvent are free of catalyst poisons like sulfur compounds. Transfer hydrogenation (e.g., using ammonium (B1175870) formate (B1220265) as the hydrogen source) can sometimes be more effective.

    • Tosyl Deprotection: Reductive cleavage with strong reducing agents like sodium in liquid ammonia (B1221849) or magnesium in methanol (B129727) can be challenging to scale up and may have harsh workups.[10] An alternative is using cesium carbonate in a mixed solvent system like THF/methanol.[8]

  • Possible Cause 2: Undesired side reactions. Harsh deprotection conditions can lead to the degradation of the target molecule.

  • Troubleshooting:

    • Consider a milder deprotection method. For example, for Cbz removal in the presence of other reducible groups, using a Lewis acid like aluminum chloride in hexafluoroisopropanol (HFIP) can be a selective alternative to hydrogenolysis.[19][20][21]

Data Presentation: Comparison of Common Protecting Groups

Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsStability
tert-ButoxycarbonylBocBoc₂O, base (e.g., NaHCO₃, TEA), solvent (e.g., DCM, THF)Strong acid (e.g., TFA, HCl)Stable to base and hydrogenolysis
BenzyloxycarbonylCbz or ZCbz-Cl, base (e.g., NaHCO₃), solvent (e.g., THF/H₂O)Catalytic hydrogenolysis (H₂, Pd/C), strong acids (HBr/AcOH)Stable to mild acid and base
BenzylBnBenzyl bromide (BnBr), base (e.g., K₂CO₃), solvent (e.g., ACN)Catalytic hydrogenolysis (H₂, Pd/C)Stable to acid, base, and many oxidizing/reducing agents
p-ToluenesulfonylTosyl or TsTosyl chloride (TsCl), base (e.g., pyridine), solvent (e.g., DCM)Strong reducing agents (e.g., Na/NH₃, Mg/MeOH)Very stable to a wide range of conditions, including strong acids

Experimental Protocols

Protocol 1: N-Boc Protection of this compound
  • Preparation: Dissolve this compound (1.0 equiv) in dichloromethane (DCM).

  • Reagent Addition: Add triethylamine (TEA) (1.5 equiv). Cool the mixture to 0 °C in an ice bath. To this solution, add a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.1 equiv) in DCM dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by silica (B1680970) gel column chromatography if necessary.[12][13]

Protocol 2: N-Cbz Protection of this compound
  • Preparation: Dissolve this compound (1.0 equiv) in a 2:1 mixture of THF and water.

  • Reagent Addition: Add sodium bicarbonate (NaHCO₃) (2.0 equiv). Cool the mixture to 0 °C. Add benzyl chloroformate (Cbz-Cl) (1.2 equiv) dropwise while maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Work-up and Isolation: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by silica gel column chromatography.[7][14]

Protocol 3: Deprotection of N-Boc-2-Azaspiro[3.3]heptane
  • Preparation: Dissolve N-Boc-2-Azaspiro[3.3]heptane (1.0 equiv) in DCM.

  • Reagent Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (10 equiv) dropwise.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.

  • Work-up and Isolation: Concentrate the reaction mixture in vacuo. Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected amine.[15]

Protocol 4: Deprotection of N-Cbz-2-Azaspiro[3.3]heptane
  • Preparation: Dissolve N-Cbz-2-Azaspiro[3.3]heptane (1.0 equiv) in methanol or ethanol.

  • Catalyst Addition: Add palladium on carbon (10% Pd/C) (5-10 wt% of the substrate).

  • Reaction: Evacuate the flask and backfill with hydrogen gas (using a balloon or a Parr hydrogenator). Stir the suspension vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Work-up and Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol. Concentrate the filtrate in vacuo to obtain the deprotected this compound.[7][22]

Mandatory Visualization

G start Start: Need to protect This compound-N? acid_stable Strong Acid? start->acid_stable base_stable Strong Base? acid_stable->base_stable No cbz Use Cbz/Bn acid_stable->cbz Yes h2_stable Hydrogenolysis? base_stable->h2_stable Yes boc Use Boc base_stable->boc No h2_stable->boc No ts Use Tosyl h2_stable->ts Yes

Caption: Decision workflow for selecting a protecting group.

G cluster_workflow General Experimental Workflow start This compound (Free Base) protection N-Protection (e.g., Boc, Cbz, Bn) start->protection protected_intermediate N-Protected This compound protection->protected_intermediate synthesis Synthetic Transformations (Modification of other functional groups) protected_intermediate->synthesis deprotection N-Deprotection (e.g., TFA, H₂/Pd-C) synthesis->deprotection final_product Final Product deprotection->final_product

Caption: General experimental workflow for synthesis.

References

Validation & Comparative

A Comparative Guide to the Lipophilicity of 2-Azaspiro[3.3]heptane and Morpholine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

In medicinal chemistry, the manipulation of a drug candidate's physicochemical properties is a cornerstone of optimizing its pharmacokinetic and pharmacodynamic profile. Lipophilicity, a measure of a compound's ability to dissolve in fats, oils, and lipids, is a critical parameter that influences absorption, distribution, metabolism, and excretion (ADMET). This guide provides a comparative analysis of the lipophilicity of two important heterocyclic scaffolds: morpholine (B109124) and the increasingly popular 2-azaspiro[3.3]heptane analogues, specifically 2-oxa-6-azaspiro[3.3]heptane.

Quantitative Data Summary: Morpholine vs. 2-Oxa-6-azaspiro[3.3]heptane

The distribution coefficient at physiological pH (logD7.4) is a key metric for lipophilicity. Experimental data consistently shows that replacing a morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane moiety leads to a decrease in lipophilicity. This is a counterintuitive finding, as the spirocyclic analogue contains an additional carbon atom.[1][2] The primary reason for this effect is the increased basicity (pKa) of the spirocyclic nitrogen atom, which leads to a higher proportion of the compound being in its ionized, more water-soluble form at pH 7.4.[1][2]

Below is a summary of comparative logD7.4 data for several matched pairs of compounds.

Compound Pair Parent Compound (with Morpholine) LogD7.4 Spirocyclic Analogue (with 2-Oxa-6-azaspiro[3.3]heptane) LogD7.4 Change in LogD7.4 (ΔlogD7.4) Reference
Pair 1 IRAK4 Inhibitor (5a)2.8IRAK4 Inhibitor (5b)2.1-0.7[1]
Pair 2 AZD1979 Analogue (6a)2.8AZD1979 (6b)1.6-1.2[1]
Pair 3 Artefenomel (9a)Not ReportedArtefenomel Analogue (9b)Not Reported-0.6[1]

General Trends:

  • The replacement of morpholine with 2-oxa-6-azaspiro[3.3]heptane generally results in a logD7.4 reduction ranging from -0.2 to -1.2.[1]

  • The magnitude of this lipophilicity reduction is often correlated with an increase in the basicity of the molecule. For instance, in Pair 2, a pKa increase of +1.5 units corresponded to a significant logD7.4 drop of -1.2.[1]

  • Exception: It is important to note that this trend is not universal for all azaspiro[3.3]heptanes. N-linked 2-azaspiro[3.3]heptanes, where the nitrogen is part of the spirocyclic core and linked to the parent molecule, have been shown to increase logD7.4 by +0.2 to +0.5, a result more consistent with the addition of a carbon atom.[1][2]

Experimental Protocols

The "shake-flask" method is the gold standard for the experimental determination of the partition coefficient (logP) and distribution coefficient (logD).[3][4] The following protocol outlines the typical steps for determining logD at pH 7.4.

Shake-Flask Protocol for LogD7.4 Determination

1. Preparation of Phases:

  • An aqueous buffer, typically phosphate-buffered saline (PBS), is prepared and its pH is adjusted to 7.4.[5][6]

  • The organic solvent, n-octanol, and the pH 7.4 buffer are mutually saturated by mixing them vigorously for an extended period (e.g., 24 hours) and then allowing the phases to separate completely.[3][5] This ensures that the solvents are in equilibrium before the experiment begins.

2. Partitioning of the Test Compound:

  • A stock solution of the test compound is prepared, often in a solvent like DMSO.[3]

  • A small aliquot of the stock solution is added to a mixture of the pre-saturated n-octanol and the pre-saturated pH 7.4 buffer.[6]

  • The vial containing the mixture is sealed and shaken or agitated vigorously for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.[6]

3. Phase Separation and Sampling:

  • After agitation, the mixture is centrifuged to achieve a clear and complete separation of the n-octanol (upper phase) and aqueous (lower phase) layers.[6]

  • A precise volume is carefully sampled from each phase for analysis.

4. Concentration Analysis:

  • The concentration of the test compound in each phase is accurately measured using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed for this purpose due to their sensitivity and specificity.[5][6]

5. Calculation of LogD7.4:

  • The distribution coefficient (D) is calculated as the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

  • The LogD7.4 is then calculated by taking the base-10 logarithm of the distribution coefficient.[4]

Visualizations

The following diagrams illustrate the experimental workflow for LogD determination and the logical relationship behind the observed lipophilicity changes.

LogD_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis p1 Prepare pH 7.4 Buffer (PBS) p2 Mutually Saturate n-Octanol and Buffer p1->p2 e1 Add Test Compound to Saturated Phases p2->e1 e2 Shake Vigorously to Reach Equilibrium e1->e2 e3 Centrifuge for Phase Separation e2->e3 a1 Sample n-Octanol and Aqueous Layers e3->a1 a2 Measure Concentration in Each Phase (LC-MS) a1->a2 a3 Calculate LogD7.4 = log([C]octanol / [C]aqueous) a2->a3 end end a3->end Final LogD7.4 Value

Caption: Workflow for Shake-Flask LogD7.4 Determination.

Lipophilicity_Logic start Replace Morpholine with 2-Oxa-6-azaspiro[3.3]heptane effect1 Net Addition of One Carbon Atom start->effect1 effect2 Change in Molecular Geometry (γ- vs β-heteroatom) start->effect2 consequence1 Tendency to INCREASE Lipophilicity effect1->consequence1 consequence2 Increased Basicity (pKa) effect2->consequence2 outcome Overall DECREASE in LogD7.4 consequence1->outcome (Minor Effect) result Increased Proportion of Ionized Form at pH 7.4 consequence2->result result->outcome (Dominant Effect)

Caption: Rationale for Decreased Lipophilicity in Spirocyclic Analogues.

References

Comparative Efficacy of 2-Azaspiro[3.3]heptane Derivatives in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 2-azaspiro[3.3]heptane derivatives reveals their significant potential in drug discovery, with demonstrated efficacy in anticancer, anti-inflammatory, and antiviral assays. These constrained spirocyclic scaffolds serve as valuable bioisosteres for common cyclic amines like piperidine (B6355638), often leading to improved potency and physicochemical properties.

This guide provides a comparative overview of the biological activity of various this compound derivatives, supported by quantitative data from key experimental assays. Detailed methodologies for these assays are also presented to aid researchers in their drug development efforts.

Data Summary

The following tables summarize the biological activity of selected this compound derivatives in antiproliferation, CXCR2 receptor antagonism, and HIV-1 reverse transcriptase inhibition assays.

Compound IDModificationAssayTarget Cell Line/EnzymeIC50Fold Improvement (vs. Piperidine Analog)
ASH-1 N-linked aryl groupAntiproliferationMCF-7Not explicitly stated~10-fold
ASH-2 C-linked ureaCXCR2 AntagonismCXCR2-expressing cellsNot explicitly stated~2-fold
ASH-3 Spiro-oxindoleAntiviralHIV-1 Reverse Transcriptase0.01 µMNot applicable

Key Biological Activities and Experimental Protocols

Antiproliferative Activity against MCF-7 Breast Cancer Cells

This compound derivatives have shown notable antiproliferative effects. For instance, an N-linked derivative demonstrated a significant, approximately 10-fold improvement in the antiproliferation of MCF-7 cells compared to its piperidine counterpart[1].

The antiproliferative activity is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: MCF-7 cells are seeded into 96-well plates at a density of 5,000 cells per well in a suitable culture medium and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives and their piperidine analogs) and incubated for an additional 48-72 hours.

  • MTT Addition: Following the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization and Absorbance Measurement: The formazan crystals are then solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO). The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of viability against the logarithm of the compound concentration.

CXCR2 Receptor Antagonism

As antagonists of the C-X-C chemokine receptor 2 (CXCR2), a key mediator of inflammation, certain this compound derivatives have exhibited enhanced potency. A C-linked urea-containing derivative was reported to be approximately 2-fold more potent than its piperidine analog[1].

The functional antagonism of CXCR2 can be determined by measuring the inhibition of ligand-induced intracellular calcium mobilization.

  • Cell Culture: A stable cell line expressing the human CXCR2 receptor (e.g., CHO-K1 or HEK293) is cultured to confluence.

  • Cell Loading: The cells are harvested and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution.

  • Compound Incubation: The loaded cells are then incubated with various concentrations of the test compounds (potential antagonists).

  • Ligand Stimulation and Signal Detection: The cells are subsequently stimulated with a known CXCR2 agonist (e.g., IL-8/CXCL8) at a concentration that elicits a submaximal response (EC80). The change in intracellular calcium concentration is monitored in real-time using a fluorescence plate reader.

  • Data Analysis: The inhibitory effect of the test compounds is determined by measuring the reduction in the agonist-induced fluorescence signal. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the antagonist concentration.

Antiviral Activity against HIV-1

The this compound scaffold has been incorporated into molecules with potent antiviral activity. A spiro-oxindole derivative containing this moiety was identified as a potent inhibitor of HIV-1 reverse transcriptase with an IC50 value of 0.01 µM.

The inhibitory activity against HIV-1 reverse transcriptase (RT) can be evaluated using a cell-free enzymatic assay.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a poly(A) template, an oligo(dT) primer, and a mixture of deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., digoxigenin-dUTP).

  • Compound Addition: Various concentrations of the test compounds are added to the wells of a microtiter plate.

  • Enzyme Reaction: Recombinant HIV-1 reverse transcriptase enzyme is added to initiate the polymerization reaction. The plate is incubated to allow for the synthesis of the complementary DNA strand.

  • Detection: The newly synthesized DNA, which incorporates the labeled dNTPs, is quantified. This is often achieved through an ELISA-based method where the biotinylated primer is captured on a streptavidin-coated plate, and the incorporated digoxigenin (B1670575) is detected with an anti-digoxigenin antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).

  • Data Analysis: The signal generated is proportional to the activity of the reverse transcriptase. The percentage of inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the processes involved in the biological evaluation of these compounds, the following diagrams have been generated using Graphviz.

Experimental_Workflow_MTT_Assay cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed MCF-7 Cells in 96-well plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add this compound Derivatives incubate_24h->add_compounds incubate_48_72h Incubate 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_3_4h Incubate 3-4h add_mtt->incubate_3_4h solubilize Solubilize Formazan incubate_3_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Workflow for the MTT Antiproliferation Assay.

CXCR2_Signaling_Antagonism cluster_receptor Cell Membrane cluster_signaling Intracellular Signaling CXCR2 CXCR2 G_protein Gq Protein Activation CXCR2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC IP3 IP3 Production PLC->IP3 Ca_release Ca2+ Release from ER IP3->Ca_release ligand CXCL8 (Agonist) ligand->CXCR2 Binds antagonist This compound Derivative (Antagonist) antagonist->CXCR2 Blocks

References

A Structural Comparison of 2-Azaspiro[3.3]heptane and Other Spirocycles for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Structural and Physicochemical Properties of Novel Spirocyclic Scaffolds.

The quest for novel molecular scaffolds that can unlock new chemical space and improve the properties of drug candidates is a central theme in medicinal chemistry. Among the emerging classes of three-dimensional (3D) building blocks, spirocycles, particularly small and strained ring systems, have garnered significant attention. This guide provides a detailed structural and physicochemical comparison of 2-azaspiro[3.3]heptane and its analogues, including spiro[3.3]heptane, 2,6-diazaspiro[3.3]heptane, and 2-oxa-6-azaspiro[3.3]heptane. By presenting experimental data and computational analyses, this document aims to equip researchers with the necessary information to make informed decisions when incorporating these scaffolds into their drug design programs.

Introduction to Spiro[3.3]heptanes

Spiro[3.3]heptane and its heteroatom-containing derivatives are a class of compounds characterized by two cyclobutane (B1203170) rings sharing a single carbon atom. This arrangement imparts a rigid and distinctly three-dimensional geometry, a desirable feature for moving away from the "flatland" of aromatic and conformationally flexible aliphatic rings.[1] The parent carbocycle, spiro[3.3]heptane, has been explored as a bioisosteric replacement for benzene (B151609) rings.[1] The introduction of heteroatoms, such as nitrogen and oxygen, into the spiro[3.3]heptane framework creates a diverse set of building blocks with modulated physicochemical properties, making them attractive as substitutes for common saturated heterocycles like piperidine (B6355638), piperazine (B1678402), and morpholine.[2]

Physicochemical Properties: A Comparative Analysis

The incorporation of a spiro[3.3]heptane motif can significantly alter the physicochemical properties of a molecule, most notably its lipophilicity (logD) and basicity (pKa). These parameters are critical for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

A key observation is that the introduction of a spirocyclic center, particularly in the case of 2,6-diazaspiro[3.3]heptane and 2-oxa-6-azaspiro[3.3]heptane, often leads to a decrease in lipophilicity (lower logD7.4) despite the addition of a carbon atom.[2] This counterintuitive effect is primarily attributed to an increase in the basicity of the nitrogen atoms.[2] In these scaffolds, the heteroatoms are in a γ-position relative to each other, which reduces the inductive electron-withdrawing effect compared to the β-position in six-membered rings like piperazine and morpholine.[2] This leads to a higher pKa and increased ionization at physiological pH, resulting in lower lipophilicity.

However, N-linked this compound derivatives are an exception, showing a slight increase in logD7.4, which is more consistent with the addition of a carbon atom.[2]

Compound ClassComparison to Parent HeterocycleΔlogD7.4 (approximate range)ΔpKa (approximate range)Reference
2,6-Diazaspiro[3.3]heptanevs. Piperazine-0.15 to -0.80+1.9 (predicted)[2]
2-Oxa-6-azaspiro[3.3]heptanevs. Morpholine-1.2+1.5[2]
N-linked this compoundvs. Piperidine+0.2 to +0.5Not specified[2]

Structural Geometry: A Tale of Rigidity and Altered Vectors

The defining feature of the spiro[3.3]heptane scaffold is its rigid, non-planar structure. This conformational restriction can be advantageous in drug design by reducing the entropic penalty upon binding to a target and providing well-defined exit vectors for substituents. However, this rigidity also means that azaspiro[3.3]heptanes are not always suitable bioisosteres for their more flexible six-membered counterparts, especially when used as linkers within a molecule.[2]

Compared to a piperazine ring, the 2,6-diazaspiro[3.3]heptane scaffold introduces significant geometric changes. The distance between the two nitrogen atoms is increased by approximately 1.3 Å, and the molecule has a characteristic ~90° twist.[2] Similarly, the this compound ring system is about 1 Å longer than a correspondingly substituted piperidine ring.[3] These alterations in distance and orientation are critical considerations when attempting to replace a traditional heterocycle with a spirocyclic analogue.

Due to the limited availability of experimental crystal structure data for the parent this compound, the following table presents a comparison of computationally derived and experimentally determined (for derivatives) bond lengths and angles to provide an estimate of the structural parameters.

ParameterSpiro[3.3]heptane (calc.)This compound (calc.)2,6-Diazaspiro[3.3]heptane (calc.)2-Oxa-6-azaspiro[3.3]heptane (calc.)Piperidine (exp.)
C-C (avg. in ring)~1.56 Å~1.56 Å~1.56 Å~1.56 Å~1.53 Å
C-N (avg. in ring)-~1.47 Å~1.47 Å~1.47 Å~1.46 Å
C-O (avg. in ring)---~1.45 Å-
C-spiro-C (avg. angle)~88°~88°~88°~88°-
C-C-C (avg. angle)~91°~91°~91°~91°~111°
C-N-C (avg. angle)-~93°~93°~93°~112°
Ring Strain (kcal/mol)~65Not availableNot availableNot available~0

Note: Calculated values are representative and can vary based on the level of theory and basis set used. Experimental values for piperidine are provided for general comparison.

Experimental Protocols

Determination of logD7.4 (Shake-Flask Method)

The distribution coefficient at pH 7.4 (logD7.4) is a measure of a compound's lipophilicity at physiological pH. A common method for its determination is the shake-flask method.

experimental_workflow_logd cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Prepare n-octanol and pH 7.4 buffer saturate Saturate each phase with the other start->saturate mix Add compound to saturated phases saturate->mix compound Prepare stock solution of test compound compound->mix shake Shake at constant temperature mix->shake separate Centrifuge to separate phases shake->separate quantify Quantify compound concentration in each phase (e.g., LC-MS) separate->quantify calculate Calculate logD7.4 = log([Compound]octanol / [Compound]buffer) quantify->calculate

Shake-flask method for logD7.4 determination.
Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound. Potentiometric titration is a standard method for its determination.

experimental_workflow_pka cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis solution Dissolve compound in water/co-solvent titrate Titrate with standardized acid or base solution->titrate electrode Calibrate pH electrode measure Record pH after each addition of titrant electrode->measure titrate->measure plot Plot pH vs. volume of titrant measure->plot determine Determine equivalence point(s) plot->determine calculate Calculate pKa from the half-equivalence point determine->calculate

Potentiometric titration for pKa determination.

Logical Relationships in Spirocycle Design

The decision to use a spiro[3.3]heptane derivative as a bioisostere involves a careful consideration of the desired changes in physicochemical and structural properties.

logical_relationship cluster_properties Desired Property Modulation cluster_choices Spirocycle Choice cluster_outcome Expected Outcome start Goal: Replace existing heterocycle (e.g., piperidine) lipophilicity Decrease Lipophilicity (Increase Solubility) start->lipophilicity rigidity Increase Rigidity (Improve Selectivity) start->rigidity vectors Alter Exit Vectors (Explore New Interactions) start->vectors azaspiro This compound lipophilicity->azaspiro Minimal/opposite effect diazaspiro 2,6-Diazaspiro[3.3]heptane lipophilicity->diazaspiro Strong effect oxaspiro 2-Oxa-6-azaspiro[3.3]heptane lipophilicity->oxaspiro Strong effect rigidity->azaspiro rigidity->diazaspiro rigidity->oxaspiro vectors->azaspiro ~1 Å longer vectors->diazaspiro ~1.3 Å longer, ~90° twist altered_sar Altered SAR azaspiro->altered_sar improved_adme Improved ADME Profile diazaspiro->improved_adme diazaspiro->altered_sar oxaspiro->improved_adme

Decision-making framework for spirocycle bioisosterism.

Conclusion

This compound and its analogues represent a valuable class of 3D scaffolds for modern drug discovery. Their rigid nature and the ability to modulate physicochemical properties in a predictable manner make them attractive alternatives to traditional saturated heterocycles. However, their unique geometry requires careful consideration, as they are not always direct replacements for their six-membered counterparts. This guide provides a foundational understanding of the structural and physicochemical characteristics of these novel spirocycles, empowering medicinal chemists to strategically employ them in the design of next-generation therapeutics. Further experimental and computational studies will undoubtedly continue to refine our understanding of these promising building blocks.

References

Validation of 2-Azaspiro[3.3]heptane as a Bioisostere: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacological profiles is paramount. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a cornerstone of this process. This guide provides a comprehensive validation of 2-azaspiro[3.3]heptane as a bioisostere for the commonly employed piperidine (B6355638) ring, offering a comparative analysis of their key properties and performance in drug discovery contexts.

Introduction to this compound

The this compound motif has emerged as a valuable three-dimensional scaffold in drug design, often utilized as a bioisosteric replacement for the piperidine moiety.[1][2][3] Its rigid, spirocyclic structure offers a unique conformational constraint and defined exit vectors for substituents, which can lead to improved target engagement and selectivity. This guide delves into the experimental data supporting its validation, focusing on physicochemical properties, metabolic stability, and biological activity.

Data Presentation: Comparative Analysis

The following tables summarize the quantitative comparison between this compound and piperidine derivatives based on key drug-like properties.

Table 1: Physicochemical Properties

PropertyPiperidine Derivative (57)This compound Derivative (58)Key Observations
cLogP 3.73.4Replacement with this compound can lead to a slight decrease in calculated lipophilicity.[1]
LogD at pH 7.4 1.61.2The experimental lipophilicity is notably reduced with the spirocyclic core, which can be advantageous for improving solubility and reducing off-target effects.[1] However, in some N-linked cases, an increase in LogD has been observed.[4][5]
Aqueous Solubility (µM) 13612A significant reduction in aqueous solubility has been reported for the this compound analog in this specific comparison.[1]
pKa Similar to PiperidineSimilar to PiperidineThe basicity of the nitrogen atom in this compound is generally comparable to that of piperidine, ensuring similar ionic interactions with biological targets.[1]

Table 2: Metabolic Stability in Human Liver Microsomes

ParameterPiperidine Derivative (57)This compound Derivative (58)Key Observations
Intrinsic Clearance (CLint, µL/min/mg) 1453In this particular study, the this compound derivative showed a higher intrinsic clearance, suggesting lower metabolic stability compared to the piperidine analog.[6] However, in other contexts, azaspiro[3.3]heptanes have been shown to improve metabolic stability.[7][8]
Half-life (t½, min) Not Reported31The shorter half-life corresponds to the higher intrinsic clearance observed.[1][9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Determination of LogD (Distribution Coefficient)

  • Objective: To experimentally measure the lipophilicity of a compound at a specific pH.

  • Method: Shake-flask method (or equivalent automated method).

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Prepare a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

    • Add a small aliquot of the compound stock solution to the biphasic system.

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

    • Centrifuge the mixture to separate the n-octanol and aqueous layers.

    • Carefully collect samples from both layers.

    • Analyze the concentration of the compound in each layer using a suitable analytical technique (e.g., LC-MS/MS).

    • Calculate the LogD value as the logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

2. Metabolic Stability Assay using Human Liver Microsomes

  • Objective: To assess the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s.[10][11][12][13]

  • Methodology:

    • Preparation:

      • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

      • Prepare a working solution of human liver microsomes (e.g., 0.5 mg/mL) in a phosphate (B84403) buffer (pH 7.4).

      • Prepare an NADPH-regenerating system solution.

    • Incubation:

      • Pre-warm the microsomal solution and test compound at 37°C.

      • Initiate the metabolic reaction by adding the NADPH-regenerating system.

      • Incubate the reaction mixture at 37°C with gentle shaking.

    • Time Points and Quenching:

      • At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

      • Immediately quench the reaction by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates the proteins and stops the enzymatic activity.

    • Sample Processing and Analysis:

      • Centrifuge the quenched samples to pellet the precipitated proteins.

      • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Data Analysis:

      • Plot the natural logarithm of the percentage of the remaining parent compound against time.

      • The slope of the linear regression gives the elimination rate constant (k).

      • Calculate the half-life (t½) as 0.693/k.

      • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein).[14]

3. Target Binding Affinity Assay (Generic Radioligand Binding Assay)

  • Objective: To determine the affinity of a compound for a specific biological target (e.g., a receptor or enzyme).

  • Methodology:

    • Preparation:

      • Prepare a membrane preparation or purified protein solution containing the target of interest.

      • Select a suitable radioligand with known high affinity for the target.

      • Prepare serial dilutions of the test compound.

    • Assay Setup:

      • In a multi-well plate, combine the target preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

      • Include control wells for total binding (radioligand + target) and non-specific binding (radioligand + target + a high concentration of a known unlabeled ligand).

    • Incubation and Filtration:

      • Incubate the plate for a specific time at a defined temperature to allow binding to reach equilibrium.

      • Rapidly filter the contents of each well through a filter mat to separate the bound radioligand from the unbound.

      • Wash the filters to remove any remaining unbound radioligand.

    • Detection and Analysis:

      • Measure the radioactivity retained on the filters using a scintillation counter.

      • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

      • Plot the specific binding as a function of the logarithm of the test compound concentration.

      • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

      • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Bioisosteric_Replacement_Workflow Start Lead Compound (e.g., with Piperidine) Replacement Bioisosteric Replacement (this compound) Start->Replacement Synthesis Chemical Synthesis of Analog Replacement->Synthesis Screening In Vitro Screening Synthesis->Screening Data_Analysis Data Analysis and SAR Exploration Screening->Data_Analysis Optimization Lead Optimization Data_Analysis->Optimization

Caption: Workflow for Bioisosteric Replacement and Lead Optimization.

Microsomal_Stability_Assay cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis Compound Test Compound Reaction Reaction Mixture Compound->Reaction Microsomes Liver Microsomes Microsomes->Reaction NADPH NADPH Cofactor NADPH->Reaction Quench Quench Reaction (Acetonitrile) Reaction->Quench Time Points Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Calculate t½ and CLint LCMS->Data

Caption: Experimental Workflow for a Microsomal Stability Assay.

Signaling_Pathway_Modulation Receptor GPCR Target G_Protein G-Protein Receptor->G_Protein Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response Ligand Ligand with This compound Ligand->Receptor

Caption: Modulation of a G-Protein Coupled Receptor Signaling Pathway.

References

A Comparative Analysis of 1-Azaspiro[3.3]heptane and 2-Azaspiro[3.3]heptane for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate molecular scaffolds is a critical step in the design of novel therapeutics. Azaspiro[3.3]heptanes have emerged as valuable bioisosteres for the ubiquitous piperidine (B6355638) ring, offering a three-dimensional architecture that can improve physicochemical and pharmacological properties. This guide provides an objective, data-driven comparison of two key isomers: 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane.

This analysis focuses on the synthesis, physicochemical properties, and metabolic stability of these two scaffolds, presenting experimental data to inform scaffold selection in drug discovery programs.

Physicochemical Properties: A Head-to-Head Comparison

To provide a direct comparison, the following data summarizes the experimental findings for N-acylated derivatives of 1-azaspiro[3.3]heptane and this compound, alongside the corresponding N-acyl piperidine as a benchmark. This comparison is particularly relevant in a medicinal chemistry context where the nitrogen atom is typically functionalized.

PropertyN-Acyl PiperidineN-Acyl this compoundN-Acyl 1-Azaspiro[3.3]heptane
pKa 9.89.710.3
logD at pH 7.4 2.62.52.2
Kinetic Solubility (PBS, pH 7.4, µM) 1361213
Metabolic Stability (Human Liver Microsomes, t½, min) 39>120>120
Intrinsic Clearance (CLint, µL/min/mg) 44<14<14

Data sourced from a comparative study on N-acylated analogs.[1]

Synthesis Overview

The synthetic accessibility of a scaffold is a crucial consideration for its application in drug discovery. Both 1-azaspiro[3.3]heptane and this compound can be synthesized through multi-step sequences, with distinct strategies for constructing the spirocyclic core.

Synthesis of 1-Azaspiro[3.3]heptane

The synthesis of 1-azaspiro[3.3]heptane is often achieved through a key thermal [2+2] cycloaddition reaction.

G A Endocyclic Alkene C Spirocyclic β-lactam A->C [2+2] Cycloaddition B Graf Isocyanate (ClO2S-NCO) B->C D 1-Azaspiro[3.3]heptane C->D Reduction (Alane)

Synthesis of 1-Azaspiro[3.3]heptane.

This approach involves the reaction of an endocyclic alkene with Graf isocyanate to form a spirocyclic β-lactam intermediate.[1][2][3] Subsequent reduction of the lactam with a reducing agent such as alane yields the desired 1-azaspiro[3.3]heptane scaffold.[1][2][3]

Synthesis of this compound

The synthesis of this compound can be accomplished through the cyclization of a suitably substituted precursor. One common strategy involves the formation of the two four-membered rings in a stepwise manner.

G A 1,3-bis-electrophile C Cyclobutane Intermediate A->C Ring Closure B 1,1-N-bis-nucleophile B->C D This compound C->D Second Ring Closure

General Synthesis of this compound.

This involves the reaction of a 1,3-bis-electrophile with a 1,1-N-bis-nucleophile to construct the spirocyclic framework.[4] For instance, derivatives of this compound have been synthesized via the reductive amination of a readily available aldehyde followed by cyclization.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental data. The following are representative protocols for the key experiments cited in this guide.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a compound at physiological pH.

  • Sample Preparation: A 1 mM solution of the test compound is prepared.

  • Titration Setup: 20 mL of the sample solution is made acidic to a pH of 1.8-2.0 with 0.1 M HCl.

  • Titration: The solution is then titrated with 0.1 M NaOH.

  • Data Acquisition: The pH is monitored and recorded throughout the titration until the pH reaches 12-12.5 and stabilizes.

  • Analysis: The pKa is determined from the inflection point of the resulting titration curve.

Determination of logD by Shake-Flask Method

The distribution coefficient (logD) is a measure of a compound's lipophilicity at a specific pH.

  • Solvent Preparation: n-Octanol and phosphate-buffered saline (PBS) at pH 7.4 are mutually saturated.

  • Sample Preparation: A 10 µL aliquot of a 10 mM DMSO stock solution of the test compound is added to a mixture of 990 µL of PBS (pH 7.4) and 100 µL of n-octanol.

  • Equilibration: The mixture is rotated for 1 hour to allow for partitioning between the two phases.

  • Phase Separation: The mixture is centrifuged to separate the n-octanol and PBS layers.

  • Quantification: The concentration of the compound in each phase is determined by LC-MS/MS.

  • Calculation: The logD is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the PBS phase.

Human Liver Microsome Stability Assay

Metabolic stability is a key parameter in determining the pharmacokinetic profile of a drug candidate.

  • Reaction Mixture Preparation: A solution containing human liver microsomes (0.5 mg/mL) and the test compound (1 µM) in phosphate (B84403) buffer (pH 7.4) is prepared.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining.

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.

Bioisosteric Replacement Workflow

The substitution of a common motif like piperidine with a spirocyclic analog is a strategic approach in drug design. The following diagram illustrates the conceptual workflow for this bioisosteric replacement.

G cluster_0 Lead Compound with Piperidine cluster_1 Bioisosteric Replacement cluster_2 Evaluation and Optimization A Initial Hit/Lead B Pharmacophore Model A->B SAR Analysis C Identify Piperidine for Replacement B->C D Select Azaspiro[3.3]heptane Isomer C->D E Synthesize Analogs D->E F In Vitro Assays (Potency, Selectivity) E->F G ADME Profiling (Solubility, Stability, Permeability) E->G H Optimized Lead F->H G->H

Bioisosteric Replacement Workflow.

Conclusion

Both 1-azaspiro[3.3]heptane and this compound offer compelling advantages as piperidine bioisosteres, notably their significantly improved metabolic stability.[1] The choice between the two isomers will depend on the specific requirements of the drug discovery project.

The N-acyl derivative of 1-azaspiro[3.3]heptane exhibits a higher pKa and lower logD compared to its 2-aza counterpart, suggesting it may be more suitable for applications where increased basicity and hydrophilicity are desired.[1] Conversely, the N-acyl This compound has a pKa closer to that of the corresponding piperidine derivative, which might be advantageous for maintaining a similar ionization profile to a parent compound.[1]

Both isomers, however, demonstrate a marked decrease in aqueous solubility in their N-acylated form when compared to the N-acyl piperidine.[1] This is a critical factor to consider and may necessitate further chemical modifications to optimize the overall properties of the resulting drug candidates.

Ultimately, this comparative guide provides a foundation of experimental data and methodologies to aid researchers in making informed decisions when selecting between these two promising spirocyclic scaffolds for their drug discovery endeavors.

References

Navigating Metabolic Scaffolds: A Comparative Guide to the In Vitro and In Vivo Stability of 2-Azaspiro[3.3]heptane Containing Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the quest for novel molecular scaffolds with improved metabolic stability is paramount. The 2-Azaspiro[3.3]heptane motif has emerged as a promising bioisostere for commonly used fragments like piperidine (B6355638) and morpholine, offering a unique three-dimensional structure that can favorably impact pharmacokinetic properties. This guide provides an objective comparison of the stability of this compound-containing molecules against relevant alternatives, supported by experimental data and detailed protocols.

The inherent strain and rigidity of the spirocyclic system in this compound can shield metabolically susceptible positions, potentially reducing clearance and prolonging half-life. However, the metabolic fate is highly dependent on the specific substitution pattern and the overall molecular context. This guide delves into quantitative data from in vitro metabolic stability assays and highlights key findings from comparative studies.

In Vitro Metabolic Stability: A Head-to-Head Comparison

The in vitro metabolic stability of a compound, typically assessed in liver microsomes, is a critical early indicator of its likely in vivo clearance. The following tables summarize key data comparing this compound derivatives with established chemical moieties.

Compound/ScaffoldTest SystemIntrinsic Clearance (CLint) (µL/min/mg)Half-Life (t1/2) (min)Citation
Piperidine Derivative Human Liver Microsomes14-[1][2]
This compound Derivative Human Liver Microsomes5331[1][2]
1-Azaspiro[3.3]heptane Derivative Human Liver Microsomes3252[1][2]
CompoundTest SystemIntrinsic Clearance (CLint) (µL/min/mg)Half-Life (t1/2) (min)Citation
Sonidegib (meta-phenyl group) Human Liver Microsomes-93[3]
trans-Spiro[3.3]heptane Analogue Human Liver Microsomes3647[3]
cis-Spiro[3.3]heptane Analogue Human Liver Microsomes15611[3]

The data reveals that replacing a piperidine ring with a this compound moiety can lead to a decrease in metabolic stability (higher intrinsic clearance).[1][2] Interestingly, the isomeric 1-azaspiro[3.3]heptane scaffold demonstrated improved stability compared to the 2-aza version in this specific chemical series.[1][2]

In a separate study, the incorporation of a spiro[3.3]heptane unit in place of a meta-substituted phenyl ring in the anticancer drug Sonidegib showed a significant impact on metabolic stability, with the cis-isomer exhibiting markedly lower stability than the parent drug and the trans-isomer.[3] This highlights the critical role of stereochemistry in influencing metabolic outcomes.

Furthermore, it has been suggested that heteroatom-substituted spiro[3.3]heptanes, such as 2-oxa-6-azaspiro[3.3]heptane, can be considered more metabolically stable bioisosteres of morpholine.[4]

Experimental Protocols

A detailed understanding of the experimental conditions is crucial for the interpretation and replication of stability data. Below is a typical protocol for an in vitro metabolic stability assay using human liver microsomes.

In Vitro Metabolic Stability Assay in Human Liver Microsomes

1. Reagents and Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Human Liver Microsomes (HLM) (e.g., pooled, 20 mg/mL)

  • Phosphate (B84403) Buffer (e.g., 0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an internal standard for quenching and analysis

  • Control compounds (e.g., a high-clearance compound like verapamil (B1683045) and a low-clearance compound like warfarin)

2. Incubation Procedure:

  • Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer to the desired concentration (e.g., 1 µM).

  • In a 96-well plate, add the HLM to the phosphate buffer to achieve a final protein concentration of, for example, 0.5 mg/mL.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold ACN containing an internal standard.

  • Include control incubations: a negative control without the NADPH regenerating system to assess non-enzymatic degradation and positive controls with known metabolic profiles to ensure assay validity.

3. Sample Analysis:

  • Centrifuge the quenched samples to precipitate proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • Determine the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg of microsomal protein/mL).

Visualizing the Workflow

To further clarify the experimental process, the following diagram illustrates the workflow of a typical in vitro metabolic stability assay.

G cluster_prep Preparation cluster_inc Incubation cluster_analysis Analysis cluster_data Data Processing prep_cpd Prepare Test Compound Working Solution pre_inc Pre-incubate HLM and Compound at 37°C prep_cpd->pre_inc prep_hlm Prepare HLM Suspension prep_hlm->pre_inc prep_nadph Prepare NADPH Regenerating System start_rxn Initiate Reaction with NADPH System prep_nadph->start_rxn pre_inc->start_rxn time_points Incubate at 37°C (Time Points: 0, 5, 15, 30, 45, 60 min) start_rxn->time_points quench Quench Reaction with Cold Acetonitrile + IS time_points->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calc Calculate t1/2 and CLint plot->calc

In Vitro Metabolic Stability Assay Workflow

Logical Framework for Stability Assessment

The decision-making process in early drug discovery regarding metabolic stability follows a logical progression, as depicted in the diagram below.

G start New Chemical Entity (e.g., with this compound) in_vitro In Vitro Metabolic Stability Assay (Liver Microsomes, Hepatocytes) start->in_vitro data_analysis Determine t1/2 and CLint in_vitro->data_analysis decision Compare to Benchmark/ Alternative Scaffolds data_analysis->decision stable Acceptable Stability decision->stable Favorable unstable Poor Stability decision->unstable Unfavorable in_vivo Proceed to In Vivo Pharmacokinetic Studies stable->in_vivo metid Metabolite Identification Studies unstable->metid end Candidate Selection in_vivo->end sar Structure-Activity Relationship (SAR) Guided Optimization metid->sar sar->in_vitro

Decision-Making Flow for Metabolic Stability Assessment

References

Assessing the Metabolic Stability of 2-Azaspiro[3.3]heptane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of novel scaffolds is a cornerstone of modern medicinal chemistry, aimed at optimizing the pharmacokinetic profiles of drug candidates. Among these, the 2-Azaspiro[3.3]heptane motif has emerged as a promising bioisosteric replacement for traditional saturated heterocycles such as piperidine (B6355638) and morpholine. This guide provides an objective comparison of the metabolic stability of this compound derivatives against these common scaffolds, supported by experimental data and detailed methodologies. The inherent three-dimensionality and increased sp³ character of spirocyclic systems are often associated with improved metabolic stability, a critical parameter in drug design.[1][2]

Comparative Metabolic Stability Data

The metabolic stability of a compound is a key determinant of its in vivo half-life and clearance.[3] In vitro assays, particularly using liver microsomes, are standard practice in early drug discovery to assess this parameter.[4][5][6] The following table summarizes a direct comparison of the metabolic stability of a model compound containing a piperidine ring versus its this compound and 1-azaspiro[3.3]heptane analogs in human liver microsomes (HLM).

ScaffoldIntrinsic Clearance (CLint) (μL/min/mg)Half-life (t1/2) (min)
Piperidine Derivative 14> 60
This compound Derivative 5331
1-Azaspiro[3.3]heptane Derivative 3252

Data sourced from a study by Kirichok et al. (2023)[7][8]. The model compounds were N-aryl-2-carboxamides.

This data indicates that in this specific chemical series, the 1-azaspiro[3.3]heptane analog demonstrated a longer half-life and lower intrinsic clearance compared to the this compound analog, suggesting greater metabolic stability.[8] Both spirocyclic compounds, however, showed higher clearance than the parent piperidine derivative in this particular study. It is crucial to note that the metabolic stability of a compound is highly dependent on the overall molecular structure and the specific substitution patterns. General trends suggest that the rigid structure of spiro[3.3]heptanes can lead to improved metabolic stability by reducing susceptibility to enzymatic degradation.[1][9]

Experimental Protocols

The following is a detailed methodology for a typical in vitro liver microsomal stability assay, a common method for assessing the metabolic stability of drug candidates.

Liver Microsomal Stability Assay

1. Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance upon incubation with liver microsomes.

2. Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes from the desired species (e.g., human, rat, mouse)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Internal standard (for analytical quantification)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

3. Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of the test compound by diluting the stock solution in buffer.

    • Thaw the liver microsomes and the NADPH regenerating system on ice.

    • Prepare the incubation mixture containing liver microsomes and MgCl₂ in phosphate buffer.

  • Incubation:

    • Add the test compound working solution to the wells of a 96-well plate.

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

    • Incubate the plate at 37°C with shaking.

  • Time Points and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard to the respective wells. The 0-minute time point serves as the initial concentration baseline.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the test compound at each time point.

4. Data Analysis:

  • Calculate the percentage of the test compound remaining at each time point relative to the 0-minute sample.

  • Determine the in vitro half-life (t₁/₂) by plotting the natural logarithm of the percentage of remaining compound against time and fitting the data to a first-order decay model.

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (μL/min/mg protein) = (0.693 / t₁/₂) / (mg microsomal protein/mL)

Visualizing the Workflow and Comparative Logic

To better illustrate the experimental process and the rationale behind the comparative assessment, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Termination cluster_analysis 4. Analysis cluster_data 5. Data Interpretation A Test Compound Stock Solution E Combine Compound, Microsomes, Buffer A->E B Liver Microsomes B->E C NADPH Regenerating System G Initiate Reaction with NADPH C->G D Incubation Buffer D->E F Pre-incubate at 37°C E->F F->G H Incubate at 37°C with Shaking G->H I Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) H->I J Quench Reaction with Cold Acetonitrile + Internal Standard I->J K Centrifuge to Precipitate Protein J->K L Analyze Supernatant by LC-MS/MS K->L M Quantify Remaining Parent Compound L->M N Calculate % Remaining M->N O Determine Half-life (t1/2) N->O P Calculate Intrinsic Clearance (CLint) O->P

Caption: Workflow for a liver microsomal stability assay.

comparative_assessment A Lead Compound with Traditional Heterocycle (e.g., Piperidine, Morpholine) B Assess Baseline Metabolic Stability A->B C High CLint / Short t1/2 (Poor Stability) B->C Outcome 1 D Low CLint / Long t1/2 (Good Stability) B->D Outcome 2 E Bioisosteric Replacement with This compound C->E F Synthesize Analog E->F G Re-evaluate Metabolic Stability (Liver Microsomal Assay) F->G H Improved Stability? G->H I Yes: Advance Candidate H->I Favorable J No: Further Optimization (e.g., change substitution pattern, consider alternative spirocycles) H->J Unfavorable

References

geometric and conformational analysis of 2-Azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Geometric and Conformational Analysis of 2-Azaspiro[3.3]heptane

For researchers, scientists, and drug development professionals, the selection of a core scaffold is a critical decision in medicinal chemistry. The move towards more three-dimensional structures to escape "flatland" has positioned spirocyclic scaffolds as privileged motifs.[1] Among these, this compound has garnered significant attention as a versatile building block and a bioisostere for common saturated heterocycles like piperidine (B6355638) and morpholine.[2][3] Its rigid, three-dimensional structure offers a unique vector for substituent placement, influencing physicochemical properties and target interactions.[1] This guide provides a comprehensive comparison of the geometric and conformational properties of this compound with alternative scaffolds, supported by experimental and computational methodologies.

Physicochemical Properties: A Tabular Comparison

Spirocycles, including this compound, generally increase the fraction of sp³-hybridized carbons (Fsp³), a property often correlated with improved solubility and metabolic stability.[1] The introduction of a spirocyclic center can also significantly impact lipophilicity, often leading to a decrease in the measured logD7.4, which can be advantageous in drug design.[4] The following table summarizes key computed physicochemical properties for this compound and selected comparator scaffolds.

ScaffoldStructureMolecular Weight ( g/mol )XLogP3PSA (Ų)Fsp³
This compound C1CC2(C1)CNC297.16[1][5]0.7[1]12.03[1]1.00[1]
PiperidineC1CCNCC185.150.812.031.00
2-Oxa-6-azaspiro[3.3]heptaneC1OC2(C1)CNC299.13[1]-0.7[1]21.26[1]1.00[1]
2,6-Diazaspiro[3.3]heptaneC1NC2(C1)CNC298.14-0.924.061.00

Geometric and Conformational Analysis

The rigid nature of the this compound scaffold significantly restricts its conformational freedom, leading to a more predictable spatial arrangement of substituents. The geometry of the core structure is typically elucidated through a combination of X-ray crystallography, NMR spectroscopy, and computational modeling.

Geometric Parameters

While the precise bond lengths and angles can vary with substitution, the following table provides representative geometric parameters for the this compound core, as would be determined by X-ray crystallography and computational methods.

ParameterAtomsTypical Value
Bond Lengths (Å)
C-C (cyclobutane)1.54 - 1.56
C-N (azetidine)1.46 - 1.48
C-C (azetidine)1.52 - 1.54
C-H1.08 - 1.10
N-H1.00 - 1.02
Bond Angles (°)
C-C-C (cyclobutane)~88 - 90
C-N-C (azetidine)~90 - 92
C-C-N (azetidine)~87 - 89
H-C-H~107 - 109
Dihedral Angles (°)
Puckering of cyclobutane (B1203170)C-C-C-C~ ± 20-30
Puckering of azetidine (B1206935)C-N-C-C~ ± 15-25
Conformational Profile

Computational studies, such as those employing Density Functional Theory (DFT), are essential for understanding the conformational energy landscape of this compound and its derivatives.[6] The puckered nature of the two four-membered rings can lead to multiple low-energy conformations. The energy barrier to ring inversion and the relative energies of different conformers are key parameters determined in these studies. For the parent this compound, the lowest energy conformations are typically characterized by a puckering of both the cyclobutane and azetidine rings.

Comparison with Alternative Scaffolds

  • Piperidine: As a common bioisosteric replacement, this compound offers a more rigid and three-dimensional presentation of substituents compared to the more flexible chair and boat conformations of piperidine. The exit vectors for substituents are more defined in the spirocyclic scaffold.[3]

  • 2-Oxa-6-azaspiro[3.3]heptane: The introduction of an oxygen atom in place of a methylene (B1212753) group significantly increases polarity and reduces lipophilicity, which can be leveraged to improve aqueous solubility.[1] This makes it a valuable alternative when modulating physicochemical properties is a primary goal.

  • 2,6-Diazaspiro[3.3]heptane: This scaffold introduces an additional nitrogen atom, providing another point for substitution or interaction with biological targets. It also further increases the polar surface area compared to this compound.

Experimental Protocols

X-ray Crystallography for Geometric Analysis

This technique provides the most accurate determination of the three-dimensional structure of a molecule in the solid state.[7]

  • Crystallization: High-quality single crystals of the this compound derivative are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling.[4] The choice of solvent is critical and often requires screening.

  • Data Collection: A suitable crystal (typically >0.1 mm in all dimensions) is mounted on a diffractometer.[8] The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector as the crystal is rotated.[8]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, from which the atomic positions are determined.[8] The structural model is refined to best fit the experimental data, yielding precise bond lengths, angles, and dihedral angles.[7][9]

NMR Spectroscopy for Conformational Analysis in Solution

NMR spectroscopy is a powerful tool for studying the conformation and dynamics of molecules in solution.[10]

  • Sample Preparation: A solution of the this compound derivative is prepared in a suitable deuterated solvent.

  • 1D and 2D NMR Spectra Acquisition: A series of NMR experiments are performed, including ¹H, ¹³C, COSY, HSQC, and HMBC, to assign all proton and carbon signals.

  • NOE/ROE Experiments: Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) experiments (e.g., NOESY or ROESY) are crucial for conformational analysis.[11] These experiments detect through-space interactions between protons that are close in space (< 5 Å), providing distance restraints that can be used to define the molecule's three-dimensional structure and preferred conformation in solution.

  • Structure Calculation: The distance restraints obtained from NOE/ROE data, along with dihedral angle restraints derived from coupling constants, are used in molecular modeling programs to calculate an ensemble of structures consistent with the NMR data.

Computational Conformational Analysis

Computational methods are used to explore the potential energy surface and identify low-energy conformations.[12]

  • Initial Structure Generation: A 3D model of the this compound derivative is built.

  • Conformational Search: A systematic or stochastic conformational search is performed to generate a wide range of possible conformations. Methods like Monte Carlo Multiple Minimum (MCMM) or molecular dynamics simulations can be employed.[13]

  • Geometry Optimization and Energy Calculation: The generated conformers are then subjected to geometry optimization and energy calculation using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).[6] This provides the relative energies of the different stable conformations.

  • Analysis: The resulting low-energy conformers are analyzed to understand the preferred puckering of the rings and the orientation of substituents. The energy barriers between conformations can also be calculated by locating the transition state structures.[14]

Experimental Workflow for Conformational Analysis

G cluster_0 Synthesis & Purification cluster_1 Experimental Analysis cluster_2 Computational Analysis cluster_3 Data Integration & Structural Elucidation synthesis Synthesis of this compound Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification xray Single Crystal X-ray Diffraction purification->xray nmr NMR Spectroscopy (1D, 2D, NOESY/ROESY) purification->nmr conf_search Conformational Search (MD or Monte Carlo) purification->conf_search solid_state Solid-State Geometry xray->solid_state solution_conf Solution Conformation Ensemble nmr->solution_conf qm_calc Quantum Mechanics Calculations (DFT) conf_search->qm_calc energy_profile Conformational Energy Profile qm_calc->energy_profile final_model Integrated Conformational Model solid_state->final_model solution_conf->final_model energy_profile->final_model

Caption: Workflow for the comprehensive geometric and conformational analysis of this compound derivatives, integrating experimental and computational methods.

References

The Rise of a Rigid Scaffold: 2-Azaspiro[3.3]heptane Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the 2-azaspiro[3.3]heptane scaffold in drug candidates reveals its growing importance in medicinal chemistry. This guide delves into case studies of molecules that have incorporated this unique structural motif, offering a head-to-head comparison with alternative treatments, supported by experimental data and detailed protocols. The focus is on how this spirocyclic system influences pharmacological properties, showcasing its potential to overcome challenges in drug design.

The quest for novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore beyond the traditional flat, aromatic structures. In this "escape from flatland," three-dimensional molecular architectures have gained prominence, with the this compound scaffold emerging as a particularly valuable building block. Its rigid, well-defined geometry offers a predictable orientation of substituents, allowing for precise interactions with biological targets. Furthermore, this scaffold often imparts favorable physicochemical properties, such as increased aqueous solubility and metabolic stability, when used as a bioisosteric replacement for more common motifs like piperidine (B6355638).

This guide examines two notable case studies where a derivative of the this compound scaffold, the 2-oxa-6-azaspiro[3.3]heptane moiety, was incorporated into drug candidates: AZD1979, a melanin-concentrating hormone receptor 1 (MCHR1) antagonist for the treatment of obesity, and TBI-223, a novel oxazolidinone antibiotic for tuberculosis. Through a detailed comparison with alternative therapies, we will explore the impact of this spirocyclic core on the performance of these drug candidates.

Case Study 1: AZD1979 - A Spirocyclic Approach to Tackling Obesity

AZD1979 was a potent and selective MCHR1 antagonist developed by AstraZeneca for the treatment of obesity.[1] The rationale behind its design was to modulate the MCH system, a key regulator of energy homeostasis and feeding behavior.[2][3] The inclusion of the 2-oxa-6-azaspiro[3.3]heptane moiety was a strategic decision to optimize the compound's physicochemical properties, particularly to reduce lipophilicity and improve central nervous system (CNS) exposure.[1]

Comparative Performance

The primary competitor for MCHR1 antagonists like AZD1979 in the anti-obesity space includes other compounds targeting the same receptor, as well as drugs with different mechanisms of action. A key aspect of the development of AZD1979 was its differentiation from other MCHR1 antagonists that failed in clinical trials due to poor efficacy or off-target effects.

CompoundTargetIn Vitro Potency (IC50, nM)Key Differentiating Feature
AZD1979 MCHR1~12Favorable physicochemical properties for CNS penetration due to the 2-oxa-6-azaspiro[3.3]heptane scaffold.[1][4]
AMG 076 MCHR10.6 (Ki)High potency, but development status is unclear.[3]
BMS-819881 MCHR17 (Ki)Preclinical candidate with limited publicly available data.[3]
SNAP-7941 MCHR10.57 (Kb)Early preclinical candidate.[3]

Table 1: Comparison of AZD1979 with other MCHR1 antagonists.

Preclinical studies in diet-induced obese (DIO) mice demonstrated that AZD1979 effectively reduced body weight.[5] This effect was attributed to a dual mechanism of action: a decrease in food intake and a preservation of energy expenditure.[5][6] The specificity of AZD1979 for the MCHR1 receptor was confirmed in knockout mice, where the compound had no effect on food intake or body weight.[5] Despite its promising preclinical profile, the clinical development of AZD1979 was terminated in Phase I trials after study-stopping criteria related to safety were met.[7][8]

Signaling Pathway and Experimental Workflow

The therapeutic effect of AZD1979 is mediated through its antagonism of the MCHR1 receptor, which is primarily coupled to Gαi and Gαq proteins.

MCHR1_Signaling cluster_Gai Gαi Pathway cluster_Gaq Gαq Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 activates Gai Gαi MCHR1->Gai Gaq Gαq MCHR1->Gaq AZD1979 AZD1979 AZD1979->MCHR1 inhibits AC Adenylyl Cyclase Gai->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA activity cAMP->PKA PLC Phospholipase C Gaq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC ↑ PKC activity DAG->PKC

MCHR1 Signaling Pathway Antagonized by AZD1979.

The preclinical evaluation of AZD1979 involved a series of in vivo studies in mice to assess its efficacy and mechanism of action.

in_vivo_workflow start Diet-Induced Obese (DIO) Mice Model dosing Oral Administration of AZD1979 or Vehicle start->dosing monitoring Daily Monitoring of Body Weight and Food Intake dosing->monitoring pair_feeding Pair-Feeding Study to Isolate Energy Expenditure Effects dosing->pair_feeding calorimetry Indirect Calorimetry for Energy Expenditure Measurement dosing->calorimetry endpoint Endpoint Analysis: - Body composition (DEXA) - Plasma biomarkers (insulin, glucose) monitoring->endpoint pair_feeding->endpoint calorimetry->endpoint

Experimental Workflow for In Vivo Efficacy Testing of AZD1979.

Case Study 2: TBI-223 - A Safer Oxazolidinone Antibiotic for Tuberculosis

TBI-223 is a novel oxazolidinone antibiotic developed by the TB Alliance for the treatment of tuberculosis (TB), including multidrug-resistant strains.[2][9] It is an analog of linezolid (B1675486), an effective but often toxic antibiotic. The key innovation in TBI-223 is the incorporation of a 2-oxa-6-azaspiro[3.3]heptane moiety, which is designed to improve the drug's safety profile, particularly by reducing myelosuppression (bone marrow toxicity), a major dose-limiting side effect of long-term linezolid therapy.[2][3]

Comparative Performance

TBI-223's performance is best evaluated against its predecessor, linezolid, and other oxazolidinones in development. The primary goal is to demonstrate comparable or superior efficacy with a significantly improved safety margin.

CompoundTargetIn Vitro Activity (MIC50, µg/mL vs. M. tuberculosis)Key Differentiating Feature
TBI-223 Bacterial 50S ribosomal subunit1.50Improved safety profile with reduced myelosuppression compared to linezolid, attributed to the 2-oxa-6-azaspiro[3.3]heptane scaffold.[1][2]
Linezolid Bacterial 50S ribosomal subunit0.40Effective but associated with significant myelosuppression and neuropathy with long-term use.[1][10]
Sutezolid Bacterial 50S ribosomal subunit0.08High in vitro potency, but development has faced challenges.[1]
Delpazolid Bacterial 50S ribosomal subunit0.75In clinical development with a focus on an improved safety profile over linezolid.[1]

Table 2: Comparison of TBI-223 with other oxazolidinone antibiotics.

Preclinical studies have shown that TBI-223 has potent activity against both drug-sensitive and drug-resistant strains of M. tuberculosis.[3] In animal models, TBI-223 demonstrated efficacy comparable to linezolid but with a significantly better safety profile.[4][11] Notably, in a 28-day rat toxicity study, no hematological changes or bone marrow toxicity were observed with TBI-223 at exposures ten-fold higher than the efficacious exposure in mice, whereas the safety margin for linezolid was less than one.[3] TBI-223 is currently in Phase 2 clinical trials.[6]

Mechanism of Action and Experimental Workflow

TBI-223, like other oxazolidinones, inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome. This prevents the formation of the initiation complex, a crucial step in protein synthesis.

TBI223_MoA TBI223 TBI-223 Ribosome Bacterial 50S Ribosome TBI223->Ribosome binds to InitiationComplex 70S Initiation Complex Formation TBI223->InitiationComplex blocks Ribosome->InitiationComplex is essential for ProteinSynthesis Protein Synthesis InitiationComplex->ProteinSynthesis BacterialGrowth Bacterial Growth Inhibition ProteinSynthesis->BacterialGrowth

Mechanism of Action of TBI-223.

The preclinical and clinical development of TBI-223 involves a rigorous testing process to evaluate its efficacy and safety.

TBI223_Workflow start In Vitro MIC Determination vs. M. tuberculosis invivo_efficacy In Vivo Efficacy in Murine TB Model (CFU reduction in lungs and spleen) start->invivo_efficacy tox_studies Toxicology Studies in Rats and Dogs (Focus on myelosuppression) invivo_efficacy->tox_studies phase1 Phase 1 Clinical Trials in Healthy Volunteers (Safety, tolerability, and pharmacokinetics) tox_studies->phase1 phase2 Phase 2 Clinical Trials in TB Patients (Efficacy and safety) phase1->phase2

Drug Development Workflow for TBI-223.

Detailed Experimental Protocols

Synthesis of AZD1979

The synthesis of AZD1979 involves a multi-step sequence. A key fragment is the (3-(4-((2-oxa-6-azaspiro[3.3]heptan-6-yl)methyl)phenoxy)azetidine intermediate which is then coupled with 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid. The detailed synthesis of a key precursor is outlined in the literature.[11]

Synthesis of tert-butyl 4-((4-(azetidin-3-yloxy)benzyl)amino)piperidine-1-carboxylate: A solution of tert-butyl 4-hydroxypiperidine-1-carboxylate, triphenylphosphine, and DIAD in THF is reacted at 0 °C to room temperature. The resulting product is then deprotected using TFA in DCM to yield the piperidine intermediate. This is then coupled with the appropriate benzyl (B1604629) bromide derivative to introduce the azetidine (B1206935) moiety. The final coupling with the oxadiazole carboxylic acid is achieved using standard amide bond formation conditions.[11]

In Vitro MCHR1 Binding Assay

The affinity of AZD1979 for the MCHR1 receptor was determined using a radioligand binding assay.

  • Membrane Preparation: Membranes from HEK-293 cells stably expressing the human MCHR1 are prepared.

  • Assay Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 100 mM NaCl, and 1 mM EDTA.

  • Reaction: Cell membranes are incubated with a radiolabeled MCHR1 ligand (e.g., [¹²⁵I]-MCH) and varying concentrations of AZD1979.

  • Incubation: The reaction is incubated at room temperature for a specified time.

  • Filtration: The reaction is terminated by rapid filtration through GF/B filter plates.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The IC50 value is determined by non-linear regression analysis of the competition binding curve.

Synthesis of TBI-223

A scalable, protecting group-free synthesis for a key intermediate of TBI-223, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, has been developed.[9]

Synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: 2-fluoro-4-nitroaniline (B181687) is reacted with 3,3-bis(bromomethyl)oxetane (B1265868) in the presence of a base such as sodium hydroxide (B78521) in a suitable solvent like sulfolane (B150427) at an elevated temperature (e.g., 80 °C).[9] The resulting intermediate is then further elaborated to the final TBI-223 structure through a series of steps including reduction of the nitro group, cyclization to form the oxazolidinone ring, and subsequent functionalization.

In Vitro Minimum Inhibitory Concentration (MIC) Assay for TBI-223

The in vitro activity of TBI-223 against M. tuberculosis is determined using the microplate Alamar Blue assay or a similar broth microdilution method.

  • Inoculum Preparation: A suspension of M. tuberculosis is prepared and adjusted to a standard turbidity.

  • Plate Preparation: Two-fold serial dilutions of TBI-223 and comparator drugs are prepared in 96-well plates containing Middlebrook 7H9 broth.

  • Inoculation: The bacterial inoculum is added to each well.

  • Incubation: The plates are incubated at 37 °C for 7-14 days.

  • Reading: A redox indicator (e.g., Alamar Blue or resazurin) is added to each well. A color change from blue to pink indicates bacterial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that prevents a color change.[1]

Conclusion

The case studies of AZD1979 and TBI-223 highlight the significant potential of the this compound scaffold and its derivatives in addressing key challenges in drug discovery. In AZD1979, the 2-oxa-6-azaspiro[3.3]heptane moiety was instrumental in achieving a favorable physicochemical profile for a CNS-targeting drug. For TBI-223, this same scaffold appears to be a critical component in mitigating the toxicity associated with the oxazolidinone class of antibiotics, potentially offering a safer treatment option for tuberculosis. While a marketed drug featuring the non-oxygenated this compound core has yet to emerge, the ongoing clinical development of TBI-223 and the extensive preclinical research into this scaffold underscore its growing importance. As medicinal chemists continue to explore three-dimensional chemical space, the this compound motif is poised to become an increasingly common feature in the next generation of successful drug candidates.

References

Safety Operating Guide

Navigating the Disposal of 2-Azaspiro[3.3]heptane: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of 2-Azaspiro[3.3]heptane, a heterocyclic compound utilized in various research applications. Adherence to these guidelines is paramount to mitigate risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) to prevent exposure. The immediate handling of this compound and its waste requires stringent safety measures.

Personal Protective Equipment (PPE) Summary:

EquipmentSpecificationPurpose
Eye Protection Safety glasses with side-shields or a face shield.To protect eyes from splashes or dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact.
Body Protection Protective clothing, such as a lab coat.To shield skin from accidental spills.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated.To avoid inhalation of harmful particles.

Always handle the compound and its waste in a designated, well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1] Avoid the formation of dust and aerosols during handling and disposal.[2][3]

Step-by-Step Disposal Protocol

The primary and most recommended method for the disposal of this compound is through a licensed professional waste disposal service.[2] This ensures that the waste is managed in an environmentally sound and compliant manner.

  • Segregation and Collection:

    • Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips) in a dedicated, suitable, and closed container.[2][3]

    • The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".

    • Do not mix with other waste streams unless compatibility has been confirmed to avoid potentially hazardous reactions.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]

    • The storage area should be secure and accessible only to authorized personnel.

  • Arranging for Disposal:

    • Contact a licensed professional waste disposal company to arrange for pickup and disposal.[2]

    • Provide the waste disposal company with a complete and accurate description of the waste, including its composition and any known hazards.

    • Follow all instructions provided by the waste disposal service regarding packaging and transportation.

In the event of a spill, contain the material by sweeping or shoveling it into a suitable container for disposal, being careful to minimize dust generation.[4] Prevent the spilled material from entering drains or waterways.[2][3]

Environmental and Regulatory Considerations

Discharge of this compound into the environment must be strictly avoided.[1][3] This includes preventing entry into sewers, soil, or public waters.[4][5] All disposal activities must be conducted in accordance with local, state, and federal regulations.[5]

Contaminated packaging should be treated as hazardous waste and disposed of in the same manner as the unused product.[2] Alternatively, packaging may be triple-rinsed (or equivalent) and offered for recycling or reconditioning if permissible by local regulations.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Labeled, Sealed Container ppe->collect spill Spill Occurred? collect->spill contain_spill Contain Spill & Collect Residue for Disposal spill->contain_spill Yes store Store Waste in a Secure, Well-Ventilated Area spill->store No contain_spill->store contact_disposal Contact Licensed Waste Disposal Service store->contact_disposal end End: Compliant Disposal contact_disposal->end

References

Personal protective equipment for handling 2-Azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling of 2-Azaspiro[3.3]heptane in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment (PPE), operational plans, and disposal protocols.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The substance is known to cause skin and serious eye irritation.[1] The following table summarizes the recommended PPE.

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses & Face ShieldUse equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1] A face shield is recommended for splash protection.
Hand Protection Chemical-resistant glovesHandle with gloves inspected prior to use.[1] Use proper glove removal technique to avoid skin contact.[1]
Body Protection Protective ClothingWear suitable protective clothing to prevent skin exposure.[2][3] Fire/flame resistant and impervious clothing is recommended.[2]
Respiratory Protection RespiratorIf exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulates filter conforming to EN 143.[3]

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

1. Preparation:

  • Ensure that a safety shower and emergency eye wash station are readily accessible in the immediate vicinity of any potential exposure.[4]

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][5]

  • Inspect all PPE for integrity before use.[1]

2. Handling:

  • Avoid contact with skin, eyes, and clothing.[1][2][3][4][5][6]

  • Avoid the formation of dust and aerosols.[1][2]

  • Use non-sparking tools and take measures to prevent the build-up of electrostatic charge.[1][2][5]

  • Keep the container tightly closed when not in use.[1][2][4]

3. Emergency Procedures:

  • In case of eye contact: Immediately rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][2]

  • In case of skin contact: Take off immediately all contaminated clothing.[2] Wash the affected area with plenty of soap and water.[1][2] If skin irritation occurs, get medical advice.[2]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[2]

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting.[4] Call a poison center or doctor immediately.[5]

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure safety.

  • Chemical Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2][3][6] The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]

  • Contaminated PPE: Dispose of contaminated gloves and other protective equipment as unused product in accordance with applicable laws and good laboratory practices.[1]

  • Packaging: Containers can be triple rinsed and offered for recycling or reconditioning. Alternatively, puncture the packaging to make it unusable and dispose of it in a sanitary landfill.[2]

Experimental Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for safely handling this compound.

start Start prep_area Prepare Work Area (Fume Hood, Emergency Equipment) start->prep_area don_ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) prep_area->don_ppe handle_chem Handle this compound (Weighing, Transferring) don_ppe->handle_chem experiment Perform Experiment handle_chem->experiment decontaminate Decontaminate Work Area and Equipment experiment->decontaminate doff_ppe Doff Personal Protective Equipment decontaminate->doff_ppe dispose_waste Dispose of Chemical Waste and Contaminated PPE doff_ppe->dispose_waste end End dispose_waste->end

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azaspiro[3.3]heptane
Reactant of Route 2
2-Azaspiro[3.3]heptane

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.